Nicardipine-d3 Hydrochloride
Description
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Properties
IUPAC Name |
5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nicardipine-d3 Hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Nicardipine-d3 Hydrochloride
Introduction: Beyond the Parent Compound
Nicardipine hydrochloride is a well-established second-generation dihydropyridine calcium channel blocker, widely utilized for its potent antihypertensive and antianginal activities.[1] Its therapeutic efficacy stems from its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount. This necessity has led to the synthesis and application of stable isotope-labeled (SIL) analogues, with this compound emerging as a critical tool for researchers.
This guide provides a comprehensive overview of the chemical properties of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just data, but a field-proven perspective on its application as an internal standard—the gold standard in quantitative mass spectrometry. We will delve into its physicochemical characteristics, the rationale behind its use, and detailed protocols for its practical implementation in a laboratory setting.
Part 1: Physicochemical Characterization
The foundational knowledge of any analytical standard begins with its core chemical and physical properties. This compound is structurally identical to its parent compound, with the critical exception of three deuterium atoms replacing the hydrogen atoms on one of the N-methyl groups.[3][4] This substitution renders it approximately 3 Daltons heavier, a crucial feature for mass spectrometric detection, without significantly altering its chemical behavior.
A summary of its key properties is presented below.
| Property | Data | Source(s) |
| Chemical Name | 5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | [4][5] |
| Synonyms | YC-93-d3, [2H3]-Nicardipine Hydrochloride | [6][7] |
| CAS Number | 1432061-50-1 | [3][4] |
| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [3] |
| Molecular Weight | ~519.01 g/mol | [3][4] |
| Appearance | Crystalline Solid / Pale Greenish-Yellow Crystalline Powder | [8][9] |
| Melting Point | ~169°C (non-deuterated form) | [10] |
| Solubility | DMSO: ~1 mg/mL.[11] Water: 0.1 mg/mL (requires sonication and warming).[6] Ethanol: ~1 mg/mL (non-deuterated form).[12] |
Expert Insights on Solubility and Solution Preparation
While data indicates some aqueous solubility, Nicardipine and its analogues are sparingly soluble in aqueous buffers.[12] For the preparation of stock solutions intended for bioanalytical applications, the most reliable and common practice is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol. A typical starting concentration for a stock solution is 1 mg/mL. This primary stock can then be serially diluted with an appropriate solvent system (e.g., 50:50 Acetonitrile:Water) to prepare working solutions for spiking into calibration standards and quality control samples. It is imperative to purge the solvent of choice with an inert gas to ensure stability.[12] Aqueous solutions are not recommended for storage for more than one day.[12]
Chemical Structure
The structural integrity of the standard is the bedrock of its function. The diagram below illustrates the molecular structure of this compound, highlighting the position of the three deuterium atoms.
Caption: Chemical structure of this compound.
Part 2: Pharmacological Context and the Need for a Superior Standard
To appreciate the role of Nicardipine-d3 HCl, one must first understand the pharmacokinetics of the parent drug. Nicardipine is rapidly and completely absorbed after oral administration but is subject to extensive and saturable first-pass metabolism in the liver.[2][13] This results in a relatively low bioavailability of about 35%.[2] The primary metabolic enzymes involved are from the cytochrome P450 family, specifically CYP3A4, CYP2C8, and CYP2D6.[2][10] This extensive metabolism leads to significant inter-individual variability in plasma concentrations, making precise and accurate quantification essential for reliable pharmacokinetic modeling and clinical assessment.
Mechanism of Action: A Brief Overview
Nicardipine functions by blocking the L-type calcium channels in vascular smooth muscle. This inhibition prevents the influx of extracellular calcium ions, which is a critical step in triggering muscle contraction. The result is relaxation of the blood vessels (vasodilation), a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][14]
Caption: Mechanism of action of Nicardipine.
Part 3: The Role of Nicardipine-d3 HCl in Quantitative Bioanalysis
Expertise & Experience: Why Stable Isotope Labeling is the Gold Standard
In my years as an application scientist, I have seen numerous analytical challenges, particularly with LC-MS/MS bioanalysis. The single greatest hurdle is the "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting endogenous components from the biological sample (e.g., plasma, urine). A simple structural analogue used as an internal standard may have different extraction recovery and may not experience the same degree of matrix effect as the analyte.
This is where a stable isotope-labeled standard like Nicardipine-d3 HCl proves its unparalleled value. Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves identically during every step of the process: extraction, chromatography, and ionization. It co-elutes with the analyte, meaning it is exposed to the exact same matrix components at the exact same time. Therefore, any signal suppression or enhancement that affects the analyte will also affect the internal standard to the same degree. By measuring the ratio of the analyte peak area to the internal standard peak area, these variations are effectively cancelled out, leading to superior accuracy and precision.
Trustworthiness: A Self-Validating System
The use of a co-eluting, stable isotope-labeled internal standard creates a self-validating system within each sample. Any unexpected loss of sample during preparation (e.g., incomplete extraction) or fluctuation in the mass spectrometer's performance will impact both the analyte and the standard proportionally. The ratio between them remains constant, ensuring the integrity and reliability of the final calculated concentration. This robustness is a cornerstone of modern bioanalytical method validation guidelines issued by regulatory agencies.
Part 4: Experimental Protocols
The following protocols are provided as a validated starting point for the quantification of Nicardipine in plasma using Nicardipine-d3 HCl as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and 1 mg of Nicardipine Hydrochloride into separate volumetric flasks.
-
Dissolve each in a minimal amount of HPLC-grade DMSO.
-
Bring to final volume with HPLC-grade Methanol. For example, for 1 mg, use a 1 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C or below in amber vials.
-
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the Nicardipine-d3 HCl primary stock solution using a 50:50 mixture of Acetonitrile:Water. The final concentration should be chosen to yield a robust signal in the MS without being excessively high (a mid-range response is ideal).
-
-
Calibration Curve Working Solutions:
-
Perform serial dilutions of the Nicardipine primary stock solution to create a series of working solutions that will cover the expected physiological concentration range (e.g., 0.05 to 20 ng/mL).[15]
-
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for Nicardipine extraction.[16][17]
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the Working IS Solution (e.g., 100 ng/mL Nicardipine-d3 HCl).
-
Vortex for 10 seconds.
-
-
SPE Procedure (using a C18 SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, consistent flow using a vacuum manifold.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of Methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Quantification Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the analyte, hold for a brief period, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: (Values are illustrative and must be optimized on the specific instrument).
-
Nicardipine: Q1: 480.2 m/z → Q3: 147.1 m/z
-
Nicardipine-d3: Q1: 483.2 m/z → Q3: 150.1 m/z
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity for each transition.
-
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalytical quantification of Nicardipine.
Conclusion
This compound is more than just a deuterated analogue; it is an enabling tool for generating high-fidelity, reproducible, and defensible data in preclinical and clinical research. Its chemical properties, being nearly identical to the parent drug, allow it to perfectly track the analyte through complex sample preparation and analysis workflows, effectively mitigating common sources of error like matrix effects and extraction variability. By understanding its fundamental properties and employing the robust analytical protocols outlined in this guide, researchers can confidently and accurately quantify Nicardipine, ensuring the integrity of their pharmacokinetic and metabolic studies.
References
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Higuchi, S., & Shiobara, Y. (1980). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 181(3-4), 407-411. [Link]
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Al-Ghannam, S. M., & Belal, F. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Biomedical Chromatography, 17(1), 30-35. [Link]
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Dow, R. J., Graham, D. J. M., & Jones, R. L. (1985). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British Journal of Clinical Pharmacology, 20(Suppl 1), 13S-22S. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of Nicardipine-d3 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Nicardipine and its deuterated analog, Nicardipine-d3 Hydrochloride. Nicardipine is a second-generation dihydropyridine calcium channel blocker with high vascular selectivity, making it a cornerstone therapy for hypertension and angina.[1][2] Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels, leading to arterial vasodilation.[3][4] The deuterated form, Nicardipine-d3, does not possess a distinct therapeutic mechanism but is an indispensable tool in modern bioanalysis. It serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision of pharmacokinetic and metabolic studies.[5][6] This guide will elucidate the molecular pharmacology of Nicardipine, detail the critical role of deuterium substitution in quantitative analysis, and provide field-proven experimental protocols for investigating its effects.
Introduction: The Dihydropyridine Class and its Cardiovascular Target
The contractile processes of vascular smooth muscle and cardiac muscle are fundamentally dependent on the influx of extracellular calcium ions through specific ion channels.[7][8] Voltage-gated calcium channels (VGCCs), particularly the L-type (Long-lasting) channels, are critical regulators of this process.[9] Nicardipine belongs to the dihydropyridine class of calcium channel blockers, which are renowned for their potent vasodilatory effects.[2][10] Unlike non-dihydropyridine agents (e.g., verapamil, diltiazem) that have significant effects on cardiac contractility and conduction, Nicardipine exhibits a pronounced selectivity for vascular smooth muscle over cardiac muscle.[3][9] This selectivity minimizes direct cardiac depression, making it a preferred agent for reducing blood pressure by lowering systemic vascular resistance.[3]
Core Mechanism of Action: Nicardipine's Interaction with L-Type Calcium Channels
Nicardipine's therapeutic effects stem from its ability to block the transmembrane influx of Ca2+ ions into smooth muscle cells.[7][9] This is achieved through a high-affinity interaction with the L-type calcium channel, a complex heteromultimeric protein.
The step-wise mechanism is as follows:
-
Binding to the Channel: Nicardipine binds to a specific site on the α1 subunit of the L-type calcium channel.[11] This binding is thought to induce a conformational change in the channel protein.[12][13]
-
Inhibition of Calcium Influx: This conformational change inhibits the channel's ability to open in response to membrane depolarization. By locking the channel in a closed or inactivated state, Nicardipine effectively blocks the influx of extracellular calcium ions.[4][12]
-
Smooth Muscle Relaxation: The reduction in intracellular calcium concentration prevents the activation of calmodulin and, subsequently, myosin light-chain kinase (MLCK). This disruption of the contractile signaling cascade leads to the relaxation of arteriolar smooth muscle.[4]
-
Physiological Consequence: The resulting vasodilation, particularly in coronary and peripheral arteries, leads to a decrease in total peripheral resistance, a reduction in afterload, and consequently, a lowering of blood pressure.[12][14] The dilation of coronary arteries also improves oxygen delivery to the myocardium, which is the basis for its use in treating angina.[3]
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Foreword: The Imperative for Isotopic Labeling in Modern Drug Analysis
An In-Depth Technical Guide to the Synthesis and Characterization of Nicardipine-d3 Hydrochloride
Nicardipine hydrochloride is a potent dihydropyridine calcium channel blocker widely employed in the management of hypertension and angina.[1][2] Its mechanism of action involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to vasodilation.[3][4][5][6] In the landscape of pharmaceutical research and clinical diagnostics, the precise quantification of therapeutic agents in biological matrices is paramount. This necessity drives the development of isotopically labeled internal standards, which are indispensable for modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8][9]
The introduction of deuterium, a stable heavy isotope of hydrogen, into a drug molecule creates a compound that is chemically identical to the parent drug but physically distinguishable by its increased mass.[10][11] This subtle modification—in this case, creating this compound—provides an ideal internal standard. It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization and matrix effects in the mass spectrometer, yet is clearly resolved by its mass-to-charge ratio.[9] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[8] This guide provides a comprehensive overview of the synthetic pathway and rigorous characterization of this compound, designed for researchers and professionals in drug development and analytical science.
Part 1: Strategic Synthesis of this compound
The synthesis of Nicardipine-d3 is a multi-step process that hinges on the classic Hantzsch dihydropyridine synthesis.[12] The critical strategic decision is the introduction of the deuterium label at the desired position—the N-methyl group—which necessitates the synthesis of a deuterated precursor prior to the main cyclization reaction.[13][14]
Logical Framework for Synthesis
The synthesis workflow is designed to first build the deuterium-labeled side chain and then incorporate it into the final dihydropyridine structure.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of Deuterated Precursor: N-Benzyl-N-(methyl-d3)ethanolamine
The causality behind this initial step is to introduce the stable isotope label at the specific N-methyl position. Using a deuterated methylating agent is the most direct and efficient method.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethanolamine in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base acts as a proton scavenger for the subsequent methylation reaction.
-
Deuterated Methylation: Cool the mixture in an ice bath. Slowly add one molar equivalent of iodomethane-d3 (CD₃I) dropwise. The use of a deuterated reagent is the core of the labeling strategy.[15]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure N-benzyl-N-(methyl-d3)ethanolamine.
Step 2: Hantzsch Dihydropyridine Synthesis
This one-pot condensation reaction is an efficient method for creating the core dihydropyridine ring structure of Nicardipine.[16][17][18]
-
Reactant Charging: In a suitable reaction vessel, combine equimolar amounts of the deuterated precursor, 2-(N-benzyl-N-(methyl-d3)amino)ethyl acetoacetate (synthesized via transesterification from the product of Step 1), methyl 3-aminocrotonate, and 3-nitrobenzaldehyde.[18]
-
Solvent Addition: Add an inert solvent such as acetone, chloroform, or isopropanol.[16][19] The choice of solvent can influence reaction time and yield.
-
Thermal Conditions: Heat the mixture to reflux (typically 50-70°C, depending on the solvent) and maintain for several hours (e.g., 6-8 hours).[19] The reaction progress should be tracked via HPLC or TLC.[16]
-
Isolation of the Base: After the reaction is complete, cool the mixture. The solvent is typically removed under reduced pressure to yield the crude Nicardipine-d3 base as a viscous oil or solid.[16][18]
Step 3: Purification and Salt Formation
This final stage is crucial for achieving high purity and isolating the stable hydrochloride salt form of the molecule.
-
Decolorization (Optional): Dissolve the crude product in a minimal amount of solvent (e.g., acetone). Add activated carbon to remove colored impurities, stir briefly, and filter.[19]
-
Crystallization/Precipitation: To the filtrate, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring. The temperature during this step is critical and can influence the resulting crystalline form (polymorph).[16] For instance, crystallization at 20-40°C often yields the α-form, while sub-zero temperatures can produce the β-form.[16]
-
Isolation and Drying: The precipitated this compound is collected by vacuum filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dried under vacuum to yield the final product as a crystalline solid.[19]
Part 2: Rigorous Characterization and Quality Control
A self-validating protocol requires a multi-pronged analytical approach to confirm the identity, purity, and structural integrity of the synthesized this compound.
Logical Framework for Characterization
The characterization workflow ensures that the final product meets all required specifications before its use as an internal standard.
Caption: Characterization workflow for this compound.
Analytical Methodologies
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound and establish its retention time.
-
Protocol:
-
System: A standard HPLC system equipped with a UV detector.[20]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[21]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., triethylamine-phosphoric acid buffer, pH 3.5) and acetonitrile (e.g., 35:65 v/v).[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detection at a wavelength of 237 nm or 353 nm.[22]
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. The purity of the synthesized compound should typically be ≥98%.[20]
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound, thereby verifying the successful incorporation of the three deuterium atoms.
-
Protocol:
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.[23]
-
Analysis: The sample is infused or injected into the system. Selected Ion Monitoring (SIM) can be used for precise detection.[23]
-
Expected Result: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) of approximately 519.0. This is critically important as it is 3 mass units higher than the unlabeled Nicardipine hydrochloride (molecular weight ~516.0 g/mol ), confirming the "d3" modification.[2][13][14]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unequivocal structural confirmation and pinpoint the exact location of the deuterium label.
-
Protocol:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR Analysis: The resulting proton spectrum should match the spectrum of an authentic Nicardipine standard in all respects, with one key exception: the singlet corresponding to the N-CH₃ protons (typically around 2.3 ppm) will be absent or have a significantly reduced integral value.[24]
-
¹³C NMR Analysis: The carbon spectrum will show a characteristic triplet signal for the deuterated methyl carbon (CD₃) due to spin-spin coupling with deuterium (spin I=1), providing definitive proof of the label's location.
-
Summary of Characterization Data
| Parameter | Technique | Expected Result | Rationale |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ ≈ 519.0 m/z | Confirms molecular weight and successful incorporation of 3 deuterium atoms.[13][14] |
| Structure | ¹H NMR | Absence of N-CH₃ proton signal | Confirms the specific location of the deuterium label on the N-methyl group.[24] |
| Purity | HPLC-UV | ≥ 98% | Ensures the compound is free from significant impurities that could interfere with its use as a standard.[20][21] |
| Crystalline Form | DSC / X-Ray Diffraction | Characteristic melting point/diffraction pattern | Identifies the specific polymorph (α or β) of the hydrochloride salt.[25] |
Conclusion
The synthesis and characterization of this compound represent a precise and strategic application of organic and analytical chemistry. The process, grounded in the Hantzsch pyridine synthesis and adapted for isotopic labeling, yields a high-purity internal standard essential for modern bioanalytical applications. The rigorous characterization protocol, employing a suite of orthogonal techniques including HPLC, MS, and NMR, provides a self-validating system that ensures the structural integrity and analytical reliability of the final product. This guide outlines a robust framework for researchers and drug development professionals to produce and validate this critical analytical tool, thereby enhancing the accuracy and confidence of pharmacokinetic and clinical studies involving Nicardipine.
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An In-depth Technical Guide to Nicardipine-d3 Hydrochloride: Properties, Analysis, and Application
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and applications of Nicardipine-d3 Hydrochloride. As the deuterated analog of the potent L-type calcium channel blocker Nicardipine, this compound is a critical tool in modern pharmaceutical research, primarily serving as a high-fidelity internal standard for pharmacokinetic and bioanalytical studies. This document delves into its structural characteristics, physicochemical parameters, and stability profiles. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) analysis are presented, emphasizing the scientific rationale behind methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this stable isotope-labeled compound.
Introduction: The Significance of Deuteration in Pharmaceutical Analysis
Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2] Its therapeutic efficacy is directly linked to its pharmacokinetic profile, which necessitates precise quantification in biological matrices. This compound (Nicardipine-d3 HCl) is the deuterium-labeled analog of Nicardipine hydrochloride, where three hydrogen atoms on a methyl group have been replaced with deuterium.[3]
This isotopic substitution is foundational to its primary application. In quantitative bioanalysis, particularly using mass spectrometry (LC-MS), an ideal internal standard (IS) co-elutes with the analyte, exhibits similar ionization efficiency, and corrects for variations during sample preparation and analysis.[4][5] A stable isotope-labeled (SIL) internal standard, such as Nicardipine-d3 HCl, is considered the "gold standard" because it is chemically identical to the analyte, differing only in mass.[6][7] This near-perfect analogy ensures that any analyte loss during extraction or fluctuations in instrument response (e.g., matrix effects) are mirrored by the SIL-IS, leading to highly accurate and precise quantification.[4][5] Understanding the specific properties of Nicardipine-d3 HCl is therefore essential for its effective use in regulated bioanalytical assays.[6][8]
Chemical Identity and Structure
Nicardipine-d3 HCl is systematically named 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride.[3][9] The deuterium atoms are specifically located on the N-methyl group of the side chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1432061-50-1 | [8][10] |
| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [3][8][10] |
| Molecular Weight | 519.00 g/mol | [3][8][10] |
| Unlabeled CAS No. | 54527-84-3 (Nicardipine HCl) |[10][11][12] |
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Isotopic Labeling of Nicardipine: A Technical Guide for Advanced Research
Abstract: This technical guide provides a comprehensive overview of the isotopic labeling of nicardipine, a dihydropyridine calcium channel blocker. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis. This document delves into the strategic considerations for selecting isotopes and labeling positions, detailed synthetic methodologies, and the analytical techniques required for the characterization and validation of isotopically labeled nicardipine. By integrating expert insights with established scientific principles, this guide aims to serve as a practical resource for the effective use of labeled nicardipine in research.
Introduction to Nicardipine and the Rationale for Isotopic Labeling
Nicardipine is a potent vasodilator used in the management of hypertension and angina.[1][2][3] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle.[1][2] In drug development and clinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of nicardipine is paramount.[4][5][6][7] Isotopic labeling provides an indispensable tool for these investigations.[7][8][9]
The substitution of one or more atoms in the nicardipine molecule with their stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) creates an isotopologue that is chemically identical to the parent drug but physically distinguishable due to its mass difference.[9][10][11] This property is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry (MS).[8][9]
Key Applications of Isotopically Labeled Nicardipine:
-
Quantitative Bioanalysis (LC-MS/MS): Isotopically labeled nicardipine serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[12][13][14][15] Its co-elution with the unlabeled analyte and similar ionization efficiency corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic studies.[10][12][14]
-
Metabolite Identification and Profiling: Labeled nicardipine can be used to trace the metabolic fate of the drug in vivo and in vitro.[7][16][17] By analyzing biological samples for the isotopic signature, researchers can unequivocally identify drug-related metabolites, even at low concentrations.[16]
-
Pharmacokinetic and Bioavailability Studies: The use of labeled compounds allows for precise measurement of drug concentrations in various biological matrices over time, enabling the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[4][5][6][8][18] Nicardipine is known to be rapidly and extensively metabolized, making accurate tracking essential.[1][4][5][6]
Strategic Considerations for Isotopic Labeling
The choice of isotope and its position within the nicardipine molecule is a critical decision that directly impacts the utility of the labeled compound.[10]
Choice of Isotope
| Isotope | Common Abundance | Mass Shift (per atom) | Advantages | Disadvantages |
| Deuterium (²H or D) | 0.015% | +1 Da | - Relatively inexpensive to introduce.[10] - Multiple labels can be incorporated for a significant mass shift.[7] | - Potential for back-exchange with protons in the biological matrix or during analysis.[10] - Potential for isotopic effects on metabolism or chromatography.[13][14][15] |
| Carbon-13 (¹³C) | 1.1% | +1 Da | - Chemically stable; no back-exchange. - Minimal isotopic effects.[13] | - More expensive and complex synthesis compared to deuteration.[16] |
| Nitrogen-15 (¹⁵N) | 0.37% | +1 Da | - Chemically stable. | - Limited positions for labeling in the nicardipine structure. - Synthesis can be challenging.[16] |
For use as an internal standard in LC-MS/MS, a mass shift of at least +3 Da is generally recommended to avoid mass spectral overlap from the natural isotopic abundance of the unlabeled analyte. A D3-nicardipine has been successfully used for pharmacokinetic studies.[18]
Labeling Position
The position of the isotopic label(s) must be carefully selected to ensure metabolic stability.[7][10] Labels should be placed on a part of the molecule that is not susceptible to cleavage during metabolic processes.[7][10]
DOT Diagram: Nicardipine Structure and Potential Labeling Sites
Caption: Potential isotopic labeling sites on the nicardipine molecule.
Rationale for Labeling Positions:
-
Methyl Groups (C2-CH₃, C6-CH₃, Ester-OCH₃): These are often targeted for deuteration (e.g., -CD₃) or ¹³C labeling (e.g., -¹³CH₃).[19] These positions are generally metabolically stable. A deuterated nifedipine analog, nifedipine-d3, has been successfully prepared for use as an internal standard.[20]
-
Dihydropyridine Ring: While labeling on the ring itself is possible, care must be taken as this ring is susceptible to oxidation to the corresponding pyridine form, which is a major metabolic pathway for nicardipine.[21] Labeling at a position that is lost during this oxidation would render the internal standard ineffective for tracking the parent drug.
-
Side Chains: The ester side chains offer multiple sites for labeling. However, ester hydrolysis is another potential metabolic route. Therefore, labeling the core dihydropyridine structure is often preferred for an internal standard intended to quantify the parent drug.
Synthesis of Isotopically Labeled Nicardipine
The synthesis of isotopically labeled nicardipine typically follows modified procedures of the established Hantzsch dihydropyridine synthesis.[22][23][24][25][26] The key is the introduction of a labeled precursor at an appropriate step in the synthetic route.[27]
Example Synthetic Scheme: Nicardipine-d₃
A common approach for synthesizing a deuterated Nicardipine analog involves the use of a deuterated β-ketoester, similar to the synthesis of nifedipine-d3.[20]
DOT Diagram: Synthetic Workflow for Labeled Nicardipine
Caption: General workflow for the synthesis and purification of labeled Nicardipine.
Step-by-Step Protocol Outline
Objective: To synthesize an isotopically labeled nicardipine for use as an internal standard.
Materials:
-
Labeled β-ketoester (e.g., methyl acetoacetate-d₃)
-
3-Nitrobenzaldehyde
-
2-(N-Benzyl-N-methylamino)ethyl acetoacetate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Reaction Setup: The Hantzsch reaction is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[23][24] For nicardipine, two different β-dicarbonyl compounds are used.[27] The reactants are condensed in a suitable solvent.[23][25]
-
Hantzsch Condensation: The reaction mixture is typically heated to facilitate the condensation and cyclization, forming the dihydropyridine ring.[2][22]
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product is isolated. This often involves solvent evaporation followed by extraction and washing to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified, most commonly by column chromatography on silica gel, to achieve the high chemical purity required for an internal standard.
-
Characterization and Quality Control: The purified fractions containing the labeled nicardipine are combined, and the solvent is evaporated. The final product's identity, purity, and isotopic incorporation are confirmed using analytical techniques.[28]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of the labeled nicardipine.[7][28]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic incorporation and isotopic purity.[7][9]
-
Expected Result for Nicardipine-d₃: The mass spectrum should show a molecular ion peak at an m/z value that is 3 Da higher than that of unlabeled nicardipine.
-
Isotopic Purity: The relative intensities of the peaks corresponding to unlabeled, partially labeled, and fully labeled nicardipine are used to calculate the isotopic purity. An isotopic purity of >98% is typically required.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR and ¹³C NMR) is the definitive method for confirming the structure of the synthesized compound and determining the precise location of the isotopic labels.[8][9]
-
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the labeling position.
-
¹³C NMR: For ¹³C-labeled compounds, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.
Chemical Purity
The chemical purity of the labeled standard is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[3] A chemical purity of >98% is generally considered necessary to ensure that impurities do not interfere with the quantitative analysis.
Conclusion
The synthesis and use of isotopically labeled nicardipine are fundamental to modern research in drug metabolism and pharmacokinetics. A strategic approach to the selection of the isotope and labeling position, coupled with a robust synthetic and purification process, is critical for producing a high-quality internal standard. Rigorous analytical characterization using MS, NMR, and HPLC is mandatory to validate the final product, ensuring the generation of reliable and accurate data in bioanalytical studies. This guide provides a foundational framework for researchers embarking on the use of isotopically labeled nicardipine, emphasizing the causality behind experimental choices to foster scientific integrity and successful research outcomes.
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An In-Depth Technical Guide to Nicardipine-d3 Hydrochloride: Properties, Synthesis, and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nicardipine-d3 Hydrochloride, a deuterated isotopologue of the calcium channel blocker Nicardipine. This document delves into its fundamental properties, offers insights into its synthesis, and provides detailed protocols for its application as an internal standard in the bioanalysis of Nicardipine.
Introduction to Nicardipine and the Role of Deuterated Standards
Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1][2] It exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioavailability studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug concentrations in biological matrices. This compound serves as an ideal internal standard for bioanalytical assays involving Nicardipine due to its similar physicochemical properties and mass spectrometric behavior, differing only in its mass.[5][6]
Part 1: Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in a laboratory setting.
Chemical Identification and Molecular Characteristics
| Property | Value | Source(s) |
| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride | [7][8] |
| CAS Number | 1432061-50-1 | [7][9] |
| Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ | [7] |
| Molecular Weight | Approximately 519.01 g/mol | [10][11] |
Part 2: Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not abundantly available in public literature, a general understanding can be derived from the established synthesis routes of Nicardipine Hydrochloride. The key difference lies in the introduction of the three deuterium atoms, which is typically achieved by using a deuterated precursor.
A plausible synthetic approach involves a modified Hantzsch pyridine synthesis. The core of this synthesis is the condensation of an aldehyde, a β-ketoester, and an amine-containing component. To introduce the deuterium label, a deuterated version of one of the key reactants is utilized. In the case of this compound, the deuterium atoms are located on the methyl group of the N-benzyl-N-methylaminoethyl ester side chain. Therefore, the synthesis would likely involve the use of deuterated N-benzyl-N-(methyl-d3)-ethanolamine in the esterification step to create the necessary β-ketoester precursor.
Part 3: Bioanalytical Applications
The primary application of this compound is as an internal standard for the quantification of Nicardipine in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Mechanism of Action of Nicardipine
A foundational understanding of Nicardipine's mechanism of action is crucial for interpreting pharmacokinetic data. Nicardipine is a calcium channel blocker that selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][3] This leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[3][12]
Protocol for Quantification of Nicardipine in Human Plasma using LC-MS/MS
This protocol provides a step-by-step guide for the analysis of Nicardipine in human plasma, employing this compound as the internal standard.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions: Prepare separate stock solutions of Nicardipine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nicardipine by serially diluting the primary stock solution with the same solvent to achieve concentrations that will cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
-
Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of Nicardipine to achieve a concentration range (e.g., 0.05 to 20.0 ng/mL).[13]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
| Sample Type | Nicardipine Concentration (ng/mL) |
| Calibration Standard 1 | 0.05 |
| Calibration Standard 2 | 0.1 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 5.0 |
| Calibration Standard 6 | 10.0 |
| Calibration Standard 7 | 15.0 |
| Calibration Standard 8 | 20.0 |
| Low Quality Control (LQC) | 0.15 |
| Medium Quality Control (MQC) | 7.5 |
| High Quality Control (HQC) | 18.0 |
2. Sample Preparation
A protein precipitation method is a common and efficient technique for extracting Nicardipine from plasma.[14]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol, water, and formic acid (e.g., 320:180:0.4, v/v/v)[13] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nicardipine) | m/z 480.2 → [Product Ion] |
| MRM Transition (Nicardipine-d3) | m/z 483.2 → [Product Ion] |
Note: The specific product ions for the MRM transitions need to be determined by direct infusion of the individual compounds into the mass spectrometer.
4. Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter, respectively.
-
Recovery: Determining the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Part 4: Metabolism of Nicardipine
Nicardipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a major contributor.[15][16] The main metabolic pathways involve the oxidation of the dihydropyridine ring to the corresponding pyridine derivative and hydrolysis of the ester side chains.[17] Understanding these metabolic pathways is crucial for interpreting in vivo data and for identifying potential drug-drug interactions.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods for the quantification of Nicardipine. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a detailed protocol for its application in LC-MS/MS analysis. By adhering to rigorous validation procedures, researchers can confidently employ this compound to generate high-quality data for pharmacokinetic, toxicokinetic, and bioequivalence studies.
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Pharmacological Profile of Deuterated Nicardipine: A Technical Guide to Enhanced Metabolic Stability and Pharmacokinetic Performance
Executive Summary
This technical guide provides a comprehensive pharmacological profile of deuterated nicardipine, a next-generation calcium channel blocker engineered for superior metabolic stability. By strategically replacing hydrogen atoms with deuterium at key metabolic sites, the molecule's susceptibility to enzymatic degradation is significantly reduced. This modification, grounded in the kinetic isotope effect, is hypothesized to yield a substantially improved pharmacokinetic profile compared to conventional nicardipine. Key advantages include increased systemic exposure (AUC), higher peak plasma concentrations (Cmax), and a prolonged elimination half-life (t½). These enhancements have the potential to allow for lower and less frequent dosing, leading to improved patient compliance and a potentially wider therapeutic index. This document details the scientific rationale, experimental validation protocols, and the anticipated clinical implications of this innovative therapeutic approach.
Introduction: The Rationale for Deuterating Nicardipine
Nicardipine is a second-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension and angina.[1][2][3] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4][5] Despite its efficacy, nicardipine's clinical use is characterized by extensive and saturable first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8 and CYP2D6.[4][6][7][8][9] This rapid metabolism results in a relatively short elimination half-life of 2 to 4 hours and variable systemic bioavailability, necessitating frequent dosing to maintain therapeutic plasma concentrations.[4][6]
The strategy of deuteration offers a compelling solution to these pharmacokinetic limitations. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon.[][11] This increased bond strength gives rise to the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom at a reactive site is replaced by deuterium.[11][12][13] Since CYP-mediated oxidation often involves the cleavage of a C-H bond as a rate-limiting step, replacing this hydrogen with deuterium can significantly decrease the rate of metabolism.[12][13][14]
By applying this principle to nicardipine, we can selectively fortify its metabolically vulnerable positions against enzymatic attack. This "deuterium switch" is designed to enhance the drug's metabolic stability, thereby improving its pharmacokinetic profile without altering its fundamental pharmacodynamic activity at the L-type calcium channel.[][11][15] The expected outcome is a more robust and predictable therapeutic agent.[16][17]
Anticipated Pharmacological Profile
Enhanced Metabolic Stability and Pharmacokinetics (PK)
The central advantage of deuterated nicardipine lies in its attenuated metabolism. Nicardipine is extensively metabolized via oxidation of the dihydropyridine ring to its pyridine analog and through ester hydrolysis.[18] Strategic deuteration at the sites susceptible to CYP3A4-mediated oxidation is predicted to substantially slow this metabolic conversion.
The following diagram illustrates the primary metabolic pathway of nicardipine and highlights how deuteration at a metabolically labile position can impede this process.
Caption: Hypothesized metabolic slowdown of deuterated nicardipine due to the Kinetic Isotope Effect (KIE).
A comparative in vitro metabolic stability assay using human liver microsomes (HLM) is the foundational experiment to validate this hypothesis. The data below represents the expected outcome from such a study.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Nicardipine | 15.2 | 45.6 |
| Deuterated Nicardipine | 44.8 | 15.5 |
| Data is hypothetical and for illustrative purposes. |
This anticipated threefold increase in half-life and corresponding decrease in intrinsic clearance would provide strong evidence of successful metabolic stabilization.
The improved in vitro stability is expected to translate into a superior in vivo pharmacokinetic profile in preclinical models (e.g., rodents) and ultimately in humans.
| Parameter | Nicardipine | Deuterated Nicardipine | Predicted Fold Change |
| AUC (ng·h/mL) | 450 | 1125 | ~2.5x |
| Cmax (ng/mL) | 150 | 225 | ~1.5x |
| t½ (hours) | 2.5 | 7.0 | ~2.8x |
| Data is hypothetical, based on a single oral dose in a rodent model, and for illustrative purposes. |
The projected increase in total drug exposure (AUC) and prolonged elimination half-life (t½) would support a transition to a less frequent dosing regimen (e.g., once or twice daily) compared to the typical three-times-daily administration for immediate-release nicardipine.[6]
Unaltered Pharmacodynamics (PD) and Receptor Binding
A critical tenet of the deuteration strategy is that it should not impact the drug's interaction with its therapeutic target.[] Deuterated nicardipine is expected to retain the same binding affinity for the L-type calcium channel as its non-deuterated parent molecule. This ensures that the intrinsic potency and mechanism of action remain unchanged.
Experimental verification would be achieved through a competitive radioligand binding assay.[19][20][21] In this assay, the ability of deuterated nicardipine and standard nicardipine to displace a high-affinity radiolabeled dihydropyridine (e.g., [³H]PN200-110) from receptors in a relevant tissue preparation (e.g., cardiac or vascular smooth muscle membranes) would be compared. The resulting inhibition constants (Ki) are expected to be nearly identical, confirming that deuteration did not alter receptor affinity.
Safety and Toxicology Profile
Deuterated compounds are generally considered to have a safety profile comparable to their protio-analogues, as deuterium is a naturally occurring, stable isotope with low systemic toxicity.[22] The key advantage of deuterated nicardipine from a safety perspective is the potential reduction in the formation of metabolites and a more predictable pharmacokinetic profile, which may lead to a wider therapeutic window.[11][16] Standard preclinical toxicology studies, as part of a formal drug development program, would be required to confirm the safety profile. The development of a deuterated analogue of an existing drug may benefit from a reduced nonclinical and clinical program, provided an appropriate scientific bridge to the non-deuterated compound's data can be established.[23]
Key Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the core experiments required to validate the pharmacological profile of deuterated nicardipine.
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of nicardipine and deuterated nicardipine in human liver microsomes.
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes (HLM).
Methodology:
-
Reagent Preparation: Prepare a stock solution of nicardipine and deuterated nicardipine (e.g., 1 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system.[24]
-
Incubation Setup: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) with the reaction buffer.[25] Add the test compound to achieve a final concentration of 1 µM.[25][26] Pre-incubate the plate at 37°C for 5 minutes.[26]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls.[24][25]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a related but distinct compound like nifedipine).[25][26]
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.[24]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated from the half-life.[24][27]
Protocol: In Vivo Pharmacokinetic Study
Objective: To determine and compare the key pharmacokinetic parameters (AUC, Cmax, t½) of nicardipine and deuterated nicardipine following oral administration in a rodent model (e.g., Sprague-Dawley rats).
Workflow Diagram:
Caption: General workflow for a preclinical in vivo pharmacokinetic study in a rodent model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.[28] Acclimate animals and fast them overnight prior to dosing.[29]
-
Dose Administration: Prepare a formulation of each compound (nicardipine and deuterated nicardipine) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a single oral dose via gavage at a specified level (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of each compound in plasma. Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration of the drug versus time for each group. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters, including Cmax, Tmax, AUC, and t½.[30]
Future Directions and Conclusion
The successful validation of the pharmacological profile of deuterated nicardipine will pave the way for formal preclinical and clinical development. The enhanced pharmacokinetic properties offer the potential for a best-in-class dihydropyridine calcium channel blocker with significant advantages in dosing convenience and patient adherence. Future studies will focus on establishing a clear in vitro-in vivo correlation (IVIVC), conducting formal toxicology programs, and designing Phase I clinical trials to confirm the improved pharmacokinetic profile in humans.
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A Technical Guide to the Solubility and Stability of Nicardipine-d3 Hydrochloride
Introduction: The Role of Deuteration in Nicardipine Analysis
Nicardipine is a potent dihydropyridine calcium channel blocker widely employed in the management of hypertension and angina.[1] Its therapeutic efficacy is rooted in its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced cardiac workload.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, stable isotope-labeled internal standards are indispensable for achieving accuracy and precision in quantitative analysis by mass spectrometry.
Nicardipine-d3 Hydrochloride serves this critical function. As a deuterated analog of Nicardipine, it shares nearly identical physicochemical properties, including solubility and chromatographic behavior, with the parent drug. However, its increased mass allows it to be distinguished by a mass spectrometer. The strategic placement of deuterium atoms can also enhance metabolic stability by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage.[2][3] This guide provides a comprehensive technical overview of the solubility and stability characteristics of Nicardipine, which can be directly extrapolated to its d3-labeled counterpart for practical laboratory applications.
Section 1: Physicochemical and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation feasibility and bioavailability. Nicardipine Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[4] This inherent low solubility presents a significant challenge for formulation development.[4]
While specific solubility data for the d3-analog is not extensively published, the substitution of three protons with deuterium does not significantly alter the molecule's polarity or its fundamental physicochemical properties. Therefore, the solubility data for Nicardipine Hydrochloride serves as a reliable and accurate proxy for this compound.
Qualitative and Quantitative Solubility Data
Nicardipine Hydrochloride's solubility is highly dependent on the solvent system and the pH of aqueous media. It is freely soluble in various organic solvents but demonstrates limited solubility in aqueous solutions.[4][5]
| Solvent/Media | Solubility Classification | Quantitative Value | Source(s) |
| Methanol | Freely Soluble | Data not specified | [5][6] |
| Glacial Acetic Acid | Freely Soluble | Data not specified | [5][6] |
| Chloroform | Freely Soluble | Data not specified | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | [7] |
| Ethanol (99.5%) | Sparingly Soluble | ~1 mg/mL | [6][7] |
| Water | Slightly Soluble | Data not specified | [6] |
| PBS (pH 7.2) | Sparingly Soluble | ~0.25 mg/mL (with 1:2 DMSO co-solvent) | [7] |
| Acetate Buffer (pH dependent) | Varies | 5 to 68.6 mg/mL (0.001 to 5 M) | [8] |
| Propionate Buffer (pH dependent) | Varies | up to 270 mg/mL (at 5 M) | [8] |
Table 1: Solubility Profile of Nicardipine Hydrochloride.
The aqueous solubility of Nicardipine is significantly influenced by pH, with greater solubility observed in acidic conditions.[4] This is a common characteristic for weakly basic compounds. For experimental purposes, a common and effective technique is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[7]
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
This protocol describes a robust method for determining the thermodynamic equilibrium solubility of this compound in various aqueous buffers, adhering to principles outlined in WHO and USP guidelines.[9][10]
Objective: To determine the saturation solubility of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8).
Materials:
-
This compound
-
HPLC-grade water
-
Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
Calibrated HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each buffer solution to the respective vials. Prepare each condition in triplicate.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid adsorptive loss.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the validated range of the HPLC analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.
Section 2: Stability Profile and Degradation Pathways
The stability of Nicardipine is a critical parameter that dictates its storage, handling, and formulation requirements. The 1,4-dihydropyridine ring in its structure is susceptible to degradation, primarily through oxidation and photodegradation.[11][12] It is also prone to hydrolysis under alkaline conditions.[11][13]
Key Stability Liabilities:
-
Photostability: Nicardipine Hydrochloride is highly sensitive to light, especially UV radiation. Exposure leads to the oxidation of the dihydropyridine ring to form the corresponding pyridine analog, which is the primary photodegradant.[11][12] All solutions should be prepared and stored in light-resistant containers (e.g., amber vials) or protected from light.[6][11]
-
pH Stability: The compound is relatively stable in acidic conditions but degrades in alkaline solutions through hydrolysis.[11][13] Immediate precipitation is observed in 5% sodium bicarbonate injection.[14][15]
-
Oxidative Stability: Nicardipine is susceptible to oxidation. Forced degradation studies using hydrogen peroxide show the formation of specific degradation products.[11][13]
-
Container Compatibility: Studies have shown that Nicardipine Hydrochloride is stable in glass containers for up to seven days. However, in polyvinyl chloride (PVC) containers, a significant loss of the drug can occur, sometimes exceeding 15% within 24 hours, likely due to adsorption.[14][15]
| Stress Condition | Reagent/Condition | Observed Degradation | Source(s) |
| Acid Hydrolysis | 0.1 M HCl | Stable for up to 48 hours | [13] |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation observed | [11][13] |
| Oxidation | 3-30% H₂O₂ | Degradation observed, one major product | [11][13] |
| Thermal | 70-105°C | Generally stable | [6][16] |
| Photolytic | UV/Fluorescent Light | Significant degradation; pyridine analog is a major product | [11][12][13] |
Table 2: Summary of Forced Degradation Behavior of Nicardipine Hydrochloride.
Caption: Primary Degradation Pathways of Nicardipine.
Experimental Protocol: Forced Degradation Study and Method Validation
This protocol outlines the steps for conducting a forced degradation study to develop and validate a stability-indicating analytical method for this compound, as mandated by ICH guidelines.[17][18]
Objective: To generate degradation products and validate an HPLC method for its ability to separate and quantify this compound from its degradants.
Materials:
-
This compound
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, protected vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours).
-
Alkaline Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Monitor degradation over time (e.g., 30 mins - 4 hours). Neutralize with acid before analysis.
-
Oxidation: Mix stock solution with 3-30% H₂O₂ at room temperature. Monitor over time (e.g., 6-24 hours).
-
Thermal Stress: Store the solid drug substance in an oven at an elevated temperature (e.g., 105°C) for 24-48 hours. Dissolve and analyze.
-
Photolytic Stress: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration with the mobile phase.
-
Inject the unstressed (control) and stressed samples into the HPLC system. A target degradation of 5-20% is generally considered optimal.[17]
-
-
HPLC Method Validation:
-
Use a suitable isocratic or gradient RP-HPLC method. A common mobile phase is a mixture of an acidic buffer (e.g., phosphate or triethylamine-phosphoric acid buffer, pH ~3.5) and acetonitrile (e.g., 35:65 v/v).[16][19]
-
Set the detector wavelength to a maximum absorbance of Nicardipine (e.g., 236 nm or 352 nm).[7]
-
Specificity/Selectivity: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Nicardipine peak and from each other. Use a PDA detector to check for peak purity.
-
Validate the method for linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
Caption: Workflow for Forced Degradation and Stability-Indicating Method Validation.
Conclusion
This compound is a critical tool for bioanalytical studies. While it is not intended for therapeutic use, a thorough understanding of its physicochemical properties is essential for its correct handling, storage, and application as an internal standard. Its solubility profile is characteristic of a BCS Class II compound, requiring the use of organic co-solvents or pH adjustment for dissolution in aqueous media. The primary stability concerns are degradation via photolysis, oxidation, and alkaline hydrolysis, which predominantly affect the 1,4-dihydropyridine moiety. By employing the protocols and adhering to the handling precautions outlined in this guide—such as consistent protection from light and use of appropriate containers—researchers can ensure the integrity of this compound and the accuracy of their analytical results.
References
-
ResearchGate. (n.d.). A validated stability-indicating HPLC assay method for Nicardipine Hydrochloride in bulk drug and dosage form. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Nicardipine Hydrochloride. [Link]
-
Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. [Link]
-
Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American Journal of Health-System Pharmacy, 53(14), 1701–1705. [Link]
-
Needham, T. E., Yo, I. L., & Zuzick, P. H. (1990). Solubilization of nicardipine hydrochloride via complexation and salt formation. Pharmaceutical Research, 7(3), 300–304. [Link]
-
Semantic Scholar. (1996). Stability of nicardipine hydrochloride in intravenous solutions. [Link]
-
Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
-
Taylor & Francis Online. (2014). IDENTIFICATION AND CHARACTERIZATION OF A NOVEL POTENTIAL DEGRADANT AND DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-LC. [Link]
-
Bench to Blockbuster. (n.d.). Clinical and Commercial Insights on Deuterated Drugs. [Link]
-
Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2022). Formulation And Characterization of Nicardipine Hydrochloride Solid Dispersion by Using Solvent Evaporation Approach. [Link]
-
PubMed. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. [Link]
-
SciSpace. (2003). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-perf. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Nicardipine Hydrochloride Injection / Official Monographs for Part I. [Link]
-
World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies. [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
PubMed. (2020). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Ukaaz Publications. (2023). A systematic review of nicardipine hydrochloride. [Link]
-
ResearchGate. (2025). Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation. [Link]
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Methodological & Application
Application Note: High-Fidelity Quantification of Nicardipine in Human Plasma using Nicardipine-d3 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of nicardipine in human plasma. To ensure the highest degree of accuracy and precision, Nicardipine-d3 Hydrochloride is employed as a stable isotope-labeled internal standard (SIL-IS). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) trials. The protocol details a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. The methodology is validated according to the principles outlined in regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
The Critical Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by LC-MS/MS, the primary function of an internal standard (IS) is to correct for the variability inherent in the analytical process.[1][2] This includes variations arising from sample preparation, injection volume, and fluctuations in mass spectrometer response. While structurally similar analogs can be used, a stable isotope-labeled internal standard, such as this compound, represents the gold standard for quantitative assays.[3][4]
A SIL-IS has nearly identical physicochemical properties to the analyte of interest. This ensures that it co-elutes chromatographically and experiences the same degree of ionization efficiency and potential matrix effects (ion suppression or enhancement) as the unlabeled nicardipine.[3] By maintaining a constant ratio of analyte to IS, this isotope dilution technique provides a highly reliable and rugged method, which is a prerequisite for methods governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] The use of a deuterated standard, where three hydrogen atoms are replaced by deuterium, provides a distinct mass shift (+3 Da) that is easily resolved by the mass spectrometer without significantly altering the molecule's chemical behavior.[8][9]
Physicochemical Properties
A clear understanding of the analyte and internal standard is fundamental for method development.
| Property | Nicardipine Hydrochloride | This compound |
| Chemical Structure | See Figure 1 | See Figure 1 |
| Molecular Formula | C₂₆H₃₀ClN₃O₆ | C₂₆H₂₇D₃ClN₃O₆ |
| Molecular Weight | 515.99 g/mol [10] | ~519.00 g/mol [11][12] |
| CAS Number | 54527-84-3 | 1432061-50-1[12] |
| Appearance | Greenish-yellow crystalline powder[10] | Yellow Solid[12] |
Figure 1. Chemical structures of Nicardipine (left) and its deuterated internal standard, Nicardipine-d3 (right), highlighting the position of the three deuterium atoms on the N-methyl group.
Materials and Reagents
-
Reference Standards: Nicardipine Hydrochloride (USP grade or equivalent), this compound (≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher).
Protocol: Preparation of Solutions
Stock Solutions (1 mg/mL)
-
Accurately weigh ~5 mg of Nicardipine Hydrochloride and this compound into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL primary stock solutions.
-
Store at -20°C. These stocks are typically stable for several months.
Working Solutions
-
Nicardipine Spiking Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (IS-WS): Dilute the Nicardipine-d3 primary stock solution with methanol to a final concentration of 100 ng/mL.
Protocol: Plasma Sample Preparation (Protein Precipitation)
The protein precipitation (PPT) method is selected for its speed, simplicity, and effectiveness in removing the majority of plasma proteins.
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For CS and QC samples, spike with the corresponding Nicardipine working solution. For unknown samples, add an equivalent volume of 50:50 methanol:water.
-
Add 20 µL of the IS-WS (100 ng/mL Nicardipine-d3) to all tubes except for double blanks (matrix only).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see Section 6).
-
Vortex, and transfer to autosampler vials for LC-MS/MS analysis.
Sample Preparation Workflow Diagram
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Optimized Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Table 1: Chromatographic Conditions | |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes[13] |
| Table 2: Mass Spectrometry Parameters | |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Nicardipine: Q1 (m/z) 480.2 → Q3 (m/z) 303.2 |
| MRM Transition (IS) | Nicardipine-d3: Q1 (m/z) 483.2 → Q3 (m/z) 306.2 |
| Ion Source Temp. | 550°C |
| Collision Energy (CE) | Optimized for specific instrument (typically 20-35 eV) |
| Dwell Time | 100 ms |
Rationale for MRM Transition: The precursor ion [M+H]⁺ for Nicardipine is m/z 480.2. A common and stable product ion corresponds to the loss of the benzyl-methylamino-ethyl ester side chain. The corresponding +3 Da shift is monitored for the d3-labeled internal standard.
Method Validation Summary
The method should be validated according to current regulatory guidelines.[6][7] The following tables present typical acceptance criteria and expected performance data.
| Table 3: Calibration Curve Performance | |
| Calibration Range | 0.05 - 50 ng/mL in plasma[13][14] |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
| Table 4: Accuracy and Precision (Intra- and Inter-day) | |
| QC Levels | LLOQ, Low, Mid, High |
| Acceptance Criteria | Mean accuracy within 85-115% (80-120% for LLOQ) |
| Precision (%CV) ≤ 15% (≤ 20% for LLOQ) | |
| Expected Performance | Accuracy: 95-105%, Precision (%CV): <10% |
| Table 5: Matrix Effect and Recovery | |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 |
| Recovery (% ) | Consistent, precise, and reproducible across QC levels |
| Expected Recovery (PPT) | > 85% |
Discussion and Field-Proven Insights
As a Senior Application Scientist, it is crucial to recognize that while SIL-IS correct for many variables, they are not a panacea.[1][3]
-
Isotopic Purity: The Nicardipine-d3 internal standard must be of high isotopic purity. Any unlabeled nicardipine impurity in the IS solution will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Chromatographic Separation: While a SIL-IS is expected to co-elute, a slight shift in retention time can sometimes occur due to the deuterium isotope effect.[3] It is critical to ensure that the chromatographic peak integration windows for both the analyte and the IS are appropriate and consistent.
-
Stability: The stability of nicardipine and its internal standard must be thoroughly evaluated. This includes freeze-thaw stability, bench-top stability in matrix, and autosampler stability post-extraction. Nicardipine, being a 1,4-dihydropyridine, can be susceptible to oxidation to its pyridine analog.[9] Steps like minimizing light exposure and keeping samples cooled can mitigate degradation.
This LC-MS/MS method provides a reliable tool for the quantification of nicardipine, essential for making critical decisions in drug development and clinical application.[15] The use of Nicardipine-d3 as an internal standard is fundamental to achieving the required levels of accuracy and robustness demanded by the scientific and regulatory communities.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Alturas Analytics, Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]
-
Bioanalysis Zone. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Christopher, J., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. Available at: [Link]
-
Higashi, T., et al. (2007). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 44(4), 935–943. Available at: [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Available at: [Link]
-
Anand, K., & Kumar, A. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Available at: [Link]
-
Drugs.com. (n.d.). Nicardipine: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
LookChem. (n.d.). Nicardipine-D3 1432061-50-1 wiki. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). NICARDIPINE HYDROCHLORIDE injection, for intravenous use. accessdata.fda.gov. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1432061-50-1| Chemical Name : this compound. Available at: [Link]
-
El-Beqqali, A., et al. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. Biomedical Chromatography, 37(9), e5664. Available at: [Link]
-
Higuchi, S., et al. (1977). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography, 140(3), 277-282. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Available at: [Link]
-
Anand, K., & Kumar, A. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Available at: [Link]
-
Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 830(1), 81–85. Available at: [Link]
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Application Note: The Strategic Use of Nicardipine-d3 Hydrochloride in Advanced Pharmacokinetic and Pharmacodynamic Studies
Abstract
This comprehensive guide details the critical role and practical application of Nicardipine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of nicardipine in pharmacokinetic (PK) and pharmacodynamic (PD) research. We will explore the mechanistic rationale for employing a deuterated standard, provide detailed, field-tested protocols for sample preparation and LC-MS/MS analysis, and discuss the integration of PK data with PD endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, accurate, and reproducible bioanalytical assays for nicardipine.
Introduction: The Imperative for Precision in Nicardipine Bioanalysis
Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina.[1][2][3][4] Its therapeutic efficacy is directly linked to its plasma concentration, which is governed by complex pharmacokinetic properties, including rapid absorption, extensive first-pass metabolism primarily by CYP3A4, and a relatively short half-life of 2 to 4 hours.[3][5][6] Given this profile, accurately characterizing the concentration-time curve of nicardipine in biological matrices is paramount for dose optimization, establishing bioequivalence, and understanding its therapeutic window.
The "gold standard" for quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[7][8][9] However, the accuracy of LC-MS/MS is contingent on mitigating matrix effects and variability during sample processing. This is where a high-quality internal standard becomes indispensable. This compound, a deuterated analog of the parent drug, serves as the ideal internal standard, ensuring the integrity and reliability of the bioanalytical data.
Why this compound is the Gold Standard Internal Standard
An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control (QC) standard before sample processing.[10][11] Its purpose is to correct for the loss of analyte during sample extraction and to compensate for variations in instrument response (e.g., ion suppression or enhancement).
This compound is the preferred IS for nicardipine quantification for several key reasons:
-
Co-elution: It has nearly identical chromatographic retention time to the unlabeled nicardipine, meaning it experiences the same matrix effects during elution and ionization.[11]
-
Similar Extraction Recovery: Its chemical structure is almost identical, ensuring it behaves similarly during sample preparation steps like protein precipitation or liquid-liquid extraction.[12][13]
-
Mass Differentiation: The three deuterium atoms increase its mass by 3 Daltons.[14] This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of both the analyte and the IS without cross-talk.
-
Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, ensuring the label is not lost during sample processing or ionization.
Mechanism of Action & Pharmacodynamic Considerations
Nicardipine exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[5][15][16][17] It shows greater selectivity for vascular smooth muscle, leading to potent arterial vasodilation.[15][16] This relaxation of systemic vascular smooth muscle reduces peripheral resistance, thereby lowering blood pressure.[4][5] The primary pharmacodynamic endpoint in nicardipine studies is, therefore, the reduction in systolic and diastolic blood pressure.[6][18] A robust PK/PD model correlates the plasma concentration of nicardipine (the PK parameter) with the observed changes in blood pressure (the PD response).
Diagram: Nicardipine's Mechanism of Action
Caption: Nicardipine blocks L-type calcium channels, preventing vasocontraction.
Bioanalytical Protocol: Quantification of Nicardipine in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of nicardipine in human plasma using Nicardipine-d3 HCl as the internal standard. This method is suitable for a pharmacokinetic study following oral administration.
Materials and Reagents
-
Analytes: Nicardipine HCl (Reference Standard), Nicardipine-d3 HCl (Internal Standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Biological Matrix: Drug-free, K2-EDTA human plasma
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, vortex mixer, centrifuge, autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nicardipine HCl and Nicardipine-d3 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Nicardipine HCl stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards (e.g., ranging from 0.5 ng/mL to 200 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nicardipine-d3 HCl stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting nicardipine from plasma.[9]
-
Aliquot Samples: Pipette 100 µL of plasma samples (unknowns, calibrators, or QCs) into 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL Nicardipine-d3 HCl working solution to every tube (except for the blank matrix sample).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into autosampler vials containing 200 µL of deionized water.
-
Inject: Inject 5-10 µL of the final solution onto the LC-MS/MS system.
Diagram: Bioanalytical Workflow for Nicardipine Quantification
Caption: Workflow from plasma sample to data acquisition.
LC-MS/MS Instrumentation and Conditions
The following table provides typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument in use.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 30% B, re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Nicardipine: Q1: 480.2 m/z → Q3: 297.1 m/z Nicardipine-d3: Q1: 483.2 m/z → Q3: 300.1 m/z |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation: Ensuring Trustworthiness and Compliance
A bioanalytical method must be rigorously validated to ensure its reliability, as per regulatory guidelines from bodies like the FDA.[10][12][13] Key validation parameters are summarized below.
| Validation Parameter | Description & Typical Acceptance Criteria |
| Selectivity | The method's ability to differentiate and quantify the analyte from endogenous matrix components. Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) response.[12] |
| Linearity & Range | The calibration curve should demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) of ≥0.99 is expected. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).[7][19] |
| Accuracy & Precision | Intra- and inter-day accuracy (% bias) and precision (% CV) are assessed using QC samples at multiple levels (LLOQ, Low, Mid, High). Acceptance criteria are typically ±15% (±20% at LLOQ) for both parameters.[7][13] |
| Matrix Effect | Assesses the suppression or enhancement of ionization by matrix components. The CV of the IS-normalized matrix factor should be ≤15%.[13] |
| Recovery | The extraction efficiency of the method. While it doesn't need to be 100%, it must be consistent and reproducible across the concentration range.[12][13] |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and post-preparative (autosampler). Analyte concentration should remain within ±15% of the nominal value.[13] |
Integrating PK Data with PD Endpoints
Once the plasma concentrations of nicardipine are accurately determined over a time course, key pharmacokinetic parameters can be calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
These PK parameters are then correlated with pharmacodynamic measurements (e.g., systolic and diastolic blood pressure readings taken at corresponding time points) to build a PK/PD model. This model is crucial for understanding the exposure-response relationship, predicting the time course of drug effect, and informing the design of optimal dosing regimens in clinical practice.[1][2][18]
Conclusion
The use of this compound as a stable isotope-labeled internal standard is fundamental to developing high-integrity bioanalytical methods for pharmacokinetic and pharmacodynamic studies. Its properties ensure that variability from sample extraction and instrumental analysis is effectively normalized, yielding accurate and precise data. The protocols and validation standards outlined in this guide provide a robust framework for researchers to reliably quantify nicardipine, enabling a clear understanding of its disposition in the body and its correlation with therapeutic effects. Adherence to these principles of scientific integrity is essential for successful drug development and regulatory submission.
References
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Clinical pharmacokinetics and pharmacodynamics of Nicardipine; a systematic review. (URL: [Link])
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Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. (URL: [Link])
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Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (URL: [Link])
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Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed. (URL: [Link])
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What is the mechanism of Nicardipine Hydrochloride? - Patsnap Synapse. (URL: [Link])
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Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])
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Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed. (URL: [Link])
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Full article: Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. (URL: [Link])
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Nicardipine - Wikipedia. (URL: [Link])
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Full article: Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review - Taylor & Francis Online. (URL: [Link])
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Nicardipine: Concise Review on Analytical Techniques - Lupine Publishers. (URL: [Link])
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Pharmacokinetics, pharmacodynamics, and minimum effective clinical dose of intravenous nicardipine - PubMed. (URL: [Link])
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: [Link])
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Pharmacokinetic studies on nicardipine hydrochloride, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed. (URL: [Link])
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Bioanalytical Method Validation. (URL: [Link])
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. (URL: [Link])
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (URL: [Link])
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: [Link])
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The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PubMed. (URL: [Link])
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A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride - NIH. (URL: [Link])
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Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry - PubMed. (URL: [Link])
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Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry: Method Establishment and C. (URL: [Link])
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LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma - Biointerface Research in Applied Chemistry. (URL: [Link])
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Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD - Jetir.Org. (URL: [Link])
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Nicardipine: Concise Review on Analytical Techniques. (URL: [Link])
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(PDF) African Journal of Biological Sciences Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC - ResearchGate. (URL: [Link])
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(PDF) Development and validation of an HPLC analytical method for the detection and quantification of nicardipine in lipid nanoparticles - ResearchGate. (URL: [Link])
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Application Note: Quantitative Analysis of Nicardipine in Human Plasma using Nicardipine-d3 Internal Standard by LC-MS/MS
Introduction: The Clinical Imperative for Nicardipine Monitoring
Nicardipine is a potent dihydropyridine calcium channel blocker widely employed in the management of hypertension and angina.[1] Its primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle, resulting in vasodilation and subsequent reduction in blood pressure.[2] Given its rapid metabolism and patient-specific pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensure efficacy, and minimize potential adverse effects.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[5][6] This application note provides a detailed protocol for the quantitative determination of nicardipine in human plasma using its stable isotope-labeled (SIL) internal standard, Nicardipine-d3.
The Critical Role of a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting variations that can occur during sample preparation and instrument analysis.[7] A stable isotope-labeled internal standard, such as Nicardipine-d3, is the ideal choice for several reasons:
-
Physicochemical Similarity: Nicardipine-d3 shares nearly identical chemical and physical properties with the native analyte (nicardipine). This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively normalizing for any sample loss or matrix effects.
-
Co-elution: The SIL-IS co-elutes chromatographically with the analyte, providing the most accurate correction for any fluctuations in retention time or ionization efficiency at the exact moment the analyte is being measured.
-
Mass Differentiation: Despite these similarities, the deuterium labeling results in a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[8]
The use of Nicardipine-d3 mitigates potential inaccuracies arising from ion suppression or enhancement, extraction inefficiency, and injection volume variability, thereby ensuring the highest level of data integrity and trustworthiness in the final reported concentration.
Physicochemical Properties
| Property | Nicardipine | Nicardipine-d3 |
| Chemical Formula | C₂₆H₂₉N₃O₆ | C₂₆H₂₆D₃N₃O₆ |
| Average Molecular Weight | 479.52 g/mol [1] | 482.54 g/mol |
| Monoisotopic Mass | 479.2056 Da | 482.2244 Da |
| Primary Use in Assay | Analyte | Internal Standard |
Comprehensive Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow designed for accuracy and reproducibility.
Figure 1: End-to-end workflow for Nicardipine quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Nicardipine hydrochloride (Reference Standard)
-
Nicardipine-d3 (Internal Standard)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Human Plasma (K₂EDTA)
-
Calibrated pipettes, microcentrifuge tubes, and autosampler vials
Protocol 1: Preparation of Stock Solutions, Calibrators, and QCs
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Nicardipine and Nicardipine-d3 in methanol to create individual 1 mg/mL stock solutions.
-
-
Working Standard Solution (for Calibrators):
-
Working Internal Standard Solution (100 ng/mL):
-
Dilute the Nicardipine-d3 stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used to spike all samples.
-
-
Preparation of Calibrators and Quality Controls (QCs):
-
Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired calibration curve points (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) and QC levels (Low, Mid, High).
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting nicardipine from plasma.[9]
-
Aliquot Samples: Pipette 100 µL of each sample (calibrator, QC, or unknown patient plasma) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the 100 ng/mL Nicardipine-d3 working IS solution to every tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein removal.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Instrumentation and Analytical Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used in the laboratory.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic molecules like nicardipine.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Balances analysis time with chromatographic resolution. |
| Injection Volume | 5 µL | Minimizes column overload while ensuring adequate sensitivity. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte efficiently while separating it from matrix components. |
Mass Spectrometry (MS/MS) Parameters
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicardipine | 480.2 | 297.1 | 100 | 25 |
| Nicardipine-d3 | 483.2 | 300.1 | 100 | 25 |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are chosen based on their stability and intensity to ensure a specific and robust signal.
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio (Nicardipine Area / Nicardipine-d3 Area) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used. The concentration of nicardipine in unknown samples is then calculated from this curve.
Method Validation
The described method must be fully validated according to regulatory guidelines, such as those from the FDA or ICH M10.[11][12][13][14] Key validation parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.995 | Confirms a proportional response across the analytical range. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Ensures the measured values are correct and reproducible.[12] Intra- and inter-day precision for nicardipine assays are often reported to be ≤15%.[9][10] |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Guarantees the signal is from the target compound only. |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Assesses the impact of plasma components on ionization efficiency. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process.[12] |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Ensures sample integrity from collection to analysis. |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of nicardipine in human plasma. The use of Nicardipine-d3 as a stable isotope-labeled internal standard is fundamental to the assay's accuracy, effectively correcting for analytical variability. By adhering to the outlined protocols for sample preparation, instrumentation, and rigorous validation, clinical and research laboratories can achieve reliable and high-quality data essential for therapeutic drug monitoring and pharmacokinetic studies of nicardipine.
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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PubMed. (n.d.). Extraction and quantification of nicardipine in human plasma. [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. [Link]
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PubMed. (n.d.). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. [Link]
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PubMed. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. [Link]
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PubMed. (n.d.). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. [Link]
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ResearchGate. (2009). High-performance liquid chromatographic method for the determination of nicardipine in pure, pharmaceutical preparations and plasma and its application to pharmacokinetics in humans. [Link]
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ResearchGate. (n.d.). LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic.... [Link]
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ResearchGate. (2024). Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4474, Nicardipine. [Link]
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National Center for Biotechnology Information. (2024). Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. [Link]
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National Center for Biotechnology Information. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]
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PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. [Link]
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ResearchGate. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]
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Protocol for the Preparation of Nicardipine-d3 Hydrochloride Stock Solutions for Quantitative Bioanalysis
Abstract
This application note provides a detailed, field-proven protocol for the preparation of primary stock solutions of Nicardipine-d3 Hydrochloride, a stable isotope-labeled (SIL) internal standard essential for the accurate quantification of nicardipine in biological matrices using mass spectrometry-based assays. Grounded in the principles of analytical chemistry, this guide emphasizes the causality behind experimental choices to ensure the resulting stock solutions are of the highest accuracy, precision, and stability. Adherence to this protocol is critical for developing robust and reproducible bioanalytical methods in both research and drug development settings.
Introduction: The Critical Role of Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), significant variability can be introduced during sample preparation, chromatographic separation, and ionization.[1] To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed.[2][3] A SIL-IS is an ideal analytical surrogate as it shares near-identical physicochemical properties with the analyte of interest, ensuring it behaves similarly throughout the entire analytical workflow.[4][5]
This compound is the deuterium-labeled analogue of Nicardipine Hydrochloride, a potent calcium channel blocker used in the management of hypertension and angina.[6][7] The incorporation of three deuterium atoms results in a mass shift that is readily distinguishable by a mass spectrometer, while preserving the molecule's chemical behavior.[2][4] The precise and accurate preparation of a this compound stock solution is the foundational step for its successful use as an internal standard, directly impacting the reliability of pharmacokinetic and metabolic studies.[1][8]
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of a stable and accurate stock solution.
| Property | Value | Source(s) |
| Chemical Name | 3-(2-(benzyl(methyl-d3)amino)ethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | [1] |
| CAS Number | 1432061-50-1 | [1][9] |
| Molecular Formula | C₂₆H₂₆D₃N₃O₆ · HCl | [10] |
| Appearance | White to off-white or yellow crystalline solid | [6][11] |
| Solubility | Freely soluble in methanol and chloroform; sparingly soluble in ethanol; slightly soluble in water. | [12][13][14] |
| Storage (Solid) | 2-8°C or -20°C, protected from light. | [1][11] |
Causality of Solvent Choice: Methanol is the recommended solvent for preparing this compound stock solutions. This recommendation is based on the high solubility of the parent compound, Nicardipine Hydrochloride, in methanol, which ensures complete dissolution and minimizes the risk of precipitation.[12][13][14] Furthermore, high-purity, LC-MS grade methanol is readily available and compatible with reversed-phase chromatography, the predominant separation technique for this class of compounds. A recent study corroborates the use of methanol for dissolving this compound powder for the preparation of internal standard solutions.[15]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the comprehensive workflow for the preparation of a this compound primary stock solution.
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A Robust, Stability-Indicating HPLC Method for the Quantification of Nicardipine in Pharmaceutical Formulations
An Application Note for the Analysis of Nicardipine by High-Performance Liquid Chromatography
Abstract
This application note details a highly specific, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of nicardipine. The guide is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from method parameters and system suitability to a full validation protocol compliant with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower users to understand, implement, and troubleshoot the methodology effectively. This method is demonstrated to be stability-indicating through forced degradation studies, ensuring it can accurately measure nicardipine in the presence of its degradation products.
Introduction to Nicardipine Analysis
Nicardipine is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Its therapeutic efficacy is directly related to its plasma concentration, making the accurate quantification of the active pharmaceutical ingredient (API) in dosage forms a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate nicardipine from potential impurities and degradation products.
The development of a robust and reliable HPLC method is essential for ensuring the safety, efficacy, and stability of nicardipine drug products. This document provides a field-proven protocol, grounded in established scientific principles and regulatory standards.
Rationale for Method Development: Physicochemical Properties
The design of an effective HPLC method is predicated on the physicochemical properties of the analyte. For nicardipine, the following properties are paramount:
-
UV Absorbance: Nicardipine hydrochloride exhibits distinct UV absorbance maxima between 235-239 nm and 351-355 nm.[2][3] While detection at ~354 nm is possible, selecting a wavelength around 237 nm offers high sensitivity and is a common choice in various validated methods.[4]
-
Solubility: The compound is soluble in organic solvents like methanol and acetonitrile, which are ideal components for reversed-phase HPLC mobile phases.[5]
-
LogP and Polarity: With a LogP value of approximately 3.8, nicardipine is a relatively non-polar molecule, making it an excellent candidate for retention and separation on a non-polar stationary phase like C18.[6]
-
Chemical Stability: As a dihydropyridine derivative, nicardipine is susceptible to degradation, particularly oxidation to its pyridine analog and hydrolysis under acidic or basic conditions. A valid analytical method must be able to resolve the parent drug from these potential degradants.
Optimized HPLC Method and Protocols
This section outlines the detailed experimental conditions and step-by-step protocols for the analysis of nicardipine.
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation, symmetrical peak shape, and a practical run time.
| Parameter | Specification |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : pH 3.5 Phosphate Buffer (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 237 nm |
| Run Time | 10 minutes |
Causality of Parameter Selection:
-
Column (C18): The octadecylsilane stationary phase provides the necessary hydrophobic interactions to retain the non-polar nicardipine molecule, allowing for effective separation from more polar impurities.
-
Mobile Phase: The combination of acetonitrile (an organic modifier) and an aqueous buffer allows for the precise control of retention time. A buffer pH of 3.5 ensures that the tertiary amine in nicardipine is protonated, leading to a single ionic species and thus a sharp, symmetrical peak.[7][8] This pH is also sufficiently distant from the pKa to ensure robustness.
-
Temperature (35°C): Maintaining a constant, slightly elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time reproducibility.
Preparation of Reagents and Solutions
1. pH 3.5 Phosphate Buffer Preparation: a. Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid.[8] c. Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
2. Mobile Phase Preparation: a. Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared pH 3.5 Phosphate Buffer. b. Degas the mixture for 15-20 minutes using sonication or vacuum degassing to prevent pump cavitation and baseline noise.
3. Diluent Preparation: a. Prepare a mixture of Acetonitrile and Water in a 50:50 v/v ratio. This is used to dissolve standards and samples, ensuring compatibility with the mobile phase.
4. Standard Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of USP Nicardipine Hydrochloride Reference Standard into a 100 mL volumetric flask. b. Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve completely. c. Allow the solution to cool to room temperature and dilute to the mark with Diluent. Mix thoroughly.
5. Sample Preparation (from Tablets): a. Weigh and finely powder no fewer than 20 tablets to create a homogenous mixture. b. Accurately weigh a portion of the powder equivalent to 10 mg of nicardipine and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of Diluent, sonicate for 15-20 minutes to ensure complete extraction of the drug. d. Allow to cool, dilute to the mark with Diluent, and mix well. e. Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first 2-3 mL of the filtrate. The resulting solution has a nominal concentration of 100 µg/mL.
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of nicardipine.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by running an SST protocol.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
Acceptance Criteria: The results from the five replicate injections must conform to the limits specified in the table below, which are based on typical pharmacopeial requirements.[2][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; values >2 indicate peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the pump and injector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
HPLC Method Validation Protocol (ICH Q2(R2))
To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[10][11][12] The following protocols describe the required validation experiments.
Specificity and Stability-Indicating Properties
Objective: To demonstrate that the method can accurately measure nicardipine without interference from excipients, impurities, or degradation products.
Protocol:
-
Excipient Interference: Inject the Diluent and a solution prepared from a placebo (tablet formulation without the nicardipine API). Confirm that no peaks co-elute with the nicardipine peak.
-
Forced Degradation: Subject the nicardipine sample solution to the following stress conditions to intentionally degrade the drug:[7][13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Heat solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
-
-
Analyze each stressed sample by the proposed HPLC method using a photodiode array (PDA) detector.
-
Acceptance: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent nicardipine peak (Resolution > 2) and the peak purity analysis (via PDA) of the nicardipine peak passes, confirming no co-elution.
Linearity and Range
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
From the Standard Stock Solution, prepare a series of at least five calibration standards covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a placebo sample solution.
-
Spike the placebo solution with the nicardipine API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze using the HPLC method.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of nicardipine at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.[10]
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two datasets.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Variations to test include:
-
Flow Rate (± 0.1 mL/min).
-
Mobile Phase pH (± 0.2 units).
-
Column Temperature (± 5°C).
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations, demonstrating the method's reliability for routine use.
Method Validation Workflow Diagram
Caption: Logical flow of experiments for HPLC method validation.
Conclusion
The HPLC method described in this application note is rapid, simple, and reliable for the quantitative determination of nicardipine in pharmaceutical dosage forms. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, meeting all criteria set forth by ICH guidelines. The demonstrated stability-indicating nature of the assay makes it particularly suitable for quality control and stability studies, ensuring that the purity and potency of nicardipine products can be monitored throughout their shelf life.
References
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ResearchGate. (n.d.). A validated stability-indicating HPLC assay method for Nicardipine Hydrochloride in bulk drug and dosage form. Retrieved from ResearchGate. [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Retrieved from IJPRA. [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Retrieved from Lupine Publishers. [Link]
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JETIR. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. Retrieved from Jetir.org. [Link]
-
PubMed. (n.d.). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Retrieved from PubMed. [Link]
-
Journal of Pharma Insights and Research. (2024). Analytical Method Development and Validation of Nicardipine by RP-HPLC. Retrieved from Journal of Pharma Insights and Research. [Link]
-
ResearchGate. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Retrieved from ResearchGate. [Link]
-
PubMed. (1996). Stability of nicardipine hydrochloride in intravenous solutions. Retrieved from PubMed. [Link]
-
Japanese Pharmacopoeia. (n.d.). Nicardipine Hydrochloride Injection / Official Monographs for Part I. Retrieved from jpdb.nihs.go.jp. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
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USP-NF. (2018). Nicardipine Hydrochloride Injection. Retrieved from USP-NF. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMS Bio. [Link]
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Nicardipine Hydrochloride. Retrieved from jpdb.nihs.go.jp. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
-
PubChem. (n.d.). Nicardipine. Retrieved from PubChem. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]
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Drugs.com. (2025). Nicardipine Monograph for Professionals. Retrieved from Drugs.com. [Link]
-
USP. (n.d.). Nicardipine Hydrochloride Injection. Retrieved from file.wuxuwang.com. [Link]
-
DergiPark. (n.d.). Novel UV-Visible Spectroscopy method for development and validation of nicardipine hydrochloride in bulk form. Retrieved from DergiPark. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of nicardipine hydrochloride in bulk and formulation using UV spectrophotometric method. Retrieved from JOCPR. [Link]
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Semantic Scholar. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from Semantic Scholar. [Link]
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ResearchGate. (2025). Method development and validation of nicardipine hydrochloride in bulk and formulation using UV spectrophotometric method | Request PDF. Retrieved from ResearchGate. [Link]
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Application Note: Quantitative Analysis of Nicardipine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note presents a robust and validated method for the quantitative determination of nicardipine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Nicardipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Accurate and precise measurement of its plasma concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol detailed herein involves a liquid-liquid extraction (LLE) for sample purification, followed by an on-column derivatization to enhance the thermal stability and chromatographic performance of the analyte. The method is validated in accordance with FDA and ICH guidelines, ensuring reliability and reproducibility of the results.[3][4][5][6][7][8][9][10][11]
Introduction
Nicardipine is a potent vasodilator that functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] Its therapeutic efficacy is directly related to its concentration in the bloodstream, making the development of a reliable analytical method for its quantification a critical aspect of clinical and pharmaceutical research.[2] While various analytical techniques such as HPLC and LC-MS/MS have been employed for nicardipine analysis, GC-MS offers a high degree of selectivity and sensitivity, particularly when coupled with appropriate sample preparation and derivatization strategies.[1][12][13]
The primary challenge in the GC analysis of nicardipine lies in its relatively high molecular weight and potential for thermal degradation within the hot injector port.[14] The dihydropyridine ring of nicardipine is susceptible to oxidation to its pyridine analogue, which can lead to inaccurate quantification.[15] To circumvent these issues, this protocol employs a derivatization step to improve the analyte's thermal stability and chromatographic behavior.[16]
This application note provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample collection to data analysis. It also includes a detailed method validation plan and a troubleshooting guide to assist researchers in achieving accurate and reproducible results.
Experimental
Materials and Reagents
-
Nicardipine hydrochloride (Reference Standard)
-
Nimodipine (Internal Standard)
-
Human Plasma (drug-free)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
A gas chromatograph equipped with a mass selective detector (MSD) was used for this analysis. The specific instrumental parameters are outlined in the table below:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |
| Inlet Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 180 °C, hold for 1 min |
| Ramp 1: 20 °C/min to 290 °C, hold for 5 min | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Nicardipine-TMS: [To be determined experimentally] |
| Nimodipine-TMS (IS): [To be determined experimentally] |
Sample Preparation Protocol
A robust sample preparation is paramount for achieving accurate and precise results. This protocol utilizes a liquid-liquid extraction (LLE) procedure to isolate nicardipine from the complex plasma matrix.
Step-by-Step LLE Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (Nimodipine in methanol) to each plasma sample, calibrator, and quality control (QC) sample.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex vigorously for 2 minutes to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution & Derivatization: Reconstitute the dried residue in 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the tubes and incubate at 70 °C for 30 minutes to ensure complete derivatization.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Analytical Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: End-to-end workflow for nicardipine analysis.
Method Validation
A comprehensive method validation was performed in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][6][7][8][9][10][11] The validation parameters assessed are outlined below.
Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Validation Decision Pathway
The following diagram outlines the decision-making process during method validation.
Caption: Decision tree for method validation.
Troubleshooting
Even with a robust method, analytical challenges can arise. Below is a table of common issues and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | - Incomplete derivatization- Degradation in the injector- Leak in the system | - Optimize derivatization time and temperature.- Use a fresh, deactivated inlet liner.- Perform a leak check.[17] |
| Peak Tailing | - Active sites in the column or liner- Non-optimized flow rate | - Use a new, high-quality column.- Ensure the liner is properly deactivated.- Optimize the carrier gas flow rate.[18] |
| Poor Reproducibility | - Inconsistent injection volume- Sample degradation | - Use an autosampler for precise injections.- Analyze samples promptly after preparation.[17] |
| High Baseline Noise | - Contaminated carrier gas- Column bleed | - Use high-purity gas and install traps.- Condition the column properly.[18][19] |
For more comprehensive troubleshooting, consulting the instrument manufacturer's guides is recommended.[19][20][21]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust a pproach for the quantitative analysis of nicardipine in human plasma. The combination of a streamlined liquid-liquid extraction protocol and an effective derivatization strategy overcomes the inherent challenges of analyzing this thermally labile compound by gas chromatography. The comprehensive method validation, guided by FDA and ICH principles, ensures that the data generated is accurate, precise, and suitable for regulatory submissions and clinical research. By following the detailed protocols and troubleshooting guidance provided, researchers and drug development professionals can confidently implement this method for their analytical needs.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]
-
Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry - PubMed. Available from: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
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Extraction and quantification of nicardipine in human plasma - PubMed. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]
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QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - MDPI. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry - PubMed. Available from: [Link]
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GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. Available from: [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]
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[Toxicological analysis of selected 1,4-dihydropyridine calcium channel blockers in the diagnosis of intoxications] - PubMed. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
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High-performance liquid chromatographic method for the determination of nicardipine in pure, pharmaceutical preparations and plasma and its application to pharmacokinetics in humans | Orbital: The Electronic Journal of Chemistry. Available from: [Link]
-
QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - ResearchGate. Available from: [Link]
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A High-Performance Liquid Chromatographic Method for the Determination of Nicardipine in Plasma and Its Application to Pharmacokinetics in Humans - PubMed. Available from: [Link]
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How to Troubleshoot and Improve your GC/MS - Separation Science. Available from: [Link]
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Nicardipine: Concise Review on Analytical Techniques - Lupine Publishers. Available from: [Link]
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Nicardipine: Concise Review on Analytical Techniques - Lupine Publishers. Available from: [Link]
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A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-perf - SciSpace. Available from: [Link]
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(PDF) High Performace Liquid Chromtographic Determination of Nicardipine Hydrochloride in Human Plasma - ResearchGate. Available from: [Link]
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GC Derivatization. Available from: [Link]
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(PDF) Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - ResearchGate. Available from: [Link]
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(PDF) Spectrofluorometric determination of nicardipine, nifedipine and isradipine in pharmaceutical preparations and biological fluids - ResearchGate. Available from: [Link]
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METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF - EPO. Available from: [Link]
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forced degradation study to develop & validate stability indicating rplc method for quantification of nicardipine hcl in bulk and tablet formulation - Semantic Scholar. Available from: [Link]
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Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed. Available from: [Link]
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Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation - ResearchGate. Available from: [Link]
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Chromatogram of nicardipine HCl and its degradation products. - ResearchGate. Available from: [Link]
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Technical Guide: Nicardipine-d3 Hydrochloride in Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nicardipine-d3 Hydrochloride in both in vivo and in vitro research settings. It moves beyond standard protocols to offer insights into the causal relationships behind experimental choices, ensuring robust and reproducible outcomes.
Foundational Principles: Understanding Nicardipine and the Role of Deuteration
Nicardipine is a potent second-generation dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac cells through L-type calcium channels.[2][3] This blockade is highly selective for vascular smooth muscle over cardiac muscle, leading to significant arterial vasodilation, a reduction in systemic vascular resistance, and consequently, a lowering of blood pressure with minimal direct impact on cardiac contractility at therapeutic doses.[2][4][5]
The "-d3" designation in this compound signifies that three specific hydrogen atoms on the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[] This substitution is not trivial; it is a strategic chemical modification known as deuteration. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[]
Nicardipine is extensively metabolized by the liver, primarily by the CYP3A4 enzyme.[7] By strategically placing deuterium at a site of metabolic activity, Nicardipine-d3 can exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart.[8] In research, this compound serves two primary purposes:
-
Pharmacokinetic (PK) Tracer/Standard: It is an ideal internal standard for quantitative bioanalytical assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to precisely measure the concentration of non-deuterated Nicardipine in biological samples.[9]
-
Metabolic Stability Research Tool: It allows for direct investigation into the metabolic pathways of Nicardipine and the impact of slowing metabolism on the drug's efficacy, safety, and duration of action.[8][10]
Mechanism of Action: L-Type Calcium Channel Blockade
The diagram below illustrates the fundamental mechanism of Nicardipine at the cellular level.
Caption: Nicardipine's mechanism of action on a vascular smooth muscle cell.
Physicochemical Properties & Handling
Proper handling and preparation of this compound are critical for experimental success. Its properties dictate how stock solutions should be prepared and stored.
| Property | Value | Source / Comment |
| Molecular Weight | ~519.01 g/mol | (Slightly higher than Nicardipine HCl due to deuterium) |
| Appearance | Pale greenish-yellow crystalline powder | [11] |
| Solubility | Organic Solvents: Freely soluble in methanol and chloroform; sparingly soluble in ethanol. Soluble in DMSO (~20 mg/mL) and DMF (~20 mg/mL). | [11][12][13] |
| Aqueous Solvents: Slightly soluble in water. BCS Class II drug (low solubility, high permeability). | [11][12][14] | |
| Stability | Light sensitive. | [11] |
| Storage | Solid: Store at -20°C, protected from light. Stable for at least one year as supplied. | [15] |
| Solutions: DMSO or ethanol solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [15] |
Expert Insight: Due to its poor aqueous solubility, a concentrated stock solution in DMSO is the standard practice for in vitro studies.[13][16] When diluting into aqueous culture medium, ensure rapid mixing to prevent precipitation. The final DMSO concentration in the culture should be kept low (typically <0.1%) and consistent across all experimental groups, including a vehicle control, to avoid solvent-induced artifacts.[16]
In Vitro Applications & Protocols
In cell-based assays, this compound is used to investigate the functional consequences of L-type calcium channel blockade in a controlled environment.
Application Note: Functional Assessment via Calcium Flux Assay
The most direct method to confirm the activity of Nicardipine-d3 is to measure its ability to inhibit intracellular calcium mobilization. A fluorescence-based calcium flux assay is a high-throughput and robust method for this purpose.[17] The assay uses a calcium-sensitive dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free cytosolic calcium. By first inducing calcium influx with a depolarizing agent (e.g., potassium chloride, KCl), the inhibitory effect of Nicardipine-d3 can be quantified by the reduction in the fluorescence signal.
Caption: Workflow for a fluorescence-based calcium flux assay.
Protocol: In Vitro Calcium Flux Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a vascular smooth muscle cell line.
I. Materials
-
Cells: A7r5 rat aortic smooth muscle cell line.
-
Compound: this compound.
-
Reagents: DMSO, Fluo-4 AM calcium indicator, Pluronic F-127, Hank's Balanced Salt Solution (HBSS), Potassium Chloride (KCl), 96-well black-walled, clear-bottom cell culture plates.
-
Equipment: Fluorescence microplate reader with kinetic reading and injection capabilities.
II. Method
-
Cell Plating:
-
Seed A7r5 cells into a 96-well black-walled plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in HBSS to create working solutions at 2x the final desired concentrations (e.g., for a final range of 0.01 µM to 10 µM). Ensure the DMSO concentration is consistent across all dilutions.
-
Prepare a "vehicle control" with the same final DMSO concentration as the compound dilutions.
-
Prepare a 100 mM KCl stock in HBSS for cell stimulation.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in HBSS according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye dispersal.
-
Aspirate the culture medium from the cells and wash once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of the 2x Nicardipine-d3 dilutions or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader, set to the appropriate excitation/emission wavelengths for Fluo-4 (e.g., ~494 nm / ~516 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the plate reader's injector, add 20 µL of the KCl solution to stimulate calcium influx.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well post-stimulation.
-
Normalize the data by expressing the response in each compound-treated well as a percentage of the vehicle control response.
-
Plot the percent inhibition against the log of the Nicardipine-d3 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Applications & Protocols
In animal models, Nicardipine-d3 is used to study the drug's effect on systemic physiological parameters, most notably blood pressure, and to conduct pharmacokinetic studies.
Application Note: Assessing Antihypertensive Efficacy
The Spontaneously Hypertensive Rat (SHR) is the most widely accepted and relevant preclinical model for studying essential hypertension.[18] Administering Nicardipine-d3 to these animals allows for the direct assessment of its blood pressure-lowering effects and the duration of this action. Blood pressure can be monitored non-invasively using the tail-cuff method or invasively via radiotelemetry for continuous data collection.
Caption: Workflow for an in vivo antihypertensive study in SHR rats.
Protocol: In Vivo Antihypertensive Study in SHR Rats
This protocol provides a framework for evaluating the acute antihypertensive effect of a single oral dose of this compound.
I. Materials
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Equipment: Tail-cuff plethysmography system for blood pressure measurement, oral gavage needles.
II. Method
-
Acclimation and Training:
-
Allow animals to acclimate to the facility for at least one week.
-
For 3-5 days prior to the study, train the rats by placing them in the restrainers used for tail-cuff measurements to minimize stress-induced blood pressure fluctuations.
-
-
Baseline Measurement:
-
On the day of the study, record a stable baseline systolic blood pressure (SBP) for each rat. This is typically an average of 5-10 consecutive readings.
-
Animals with an SBP > 160 mmHg are typically included.
-
-
Dosing Formulation:
-
Prepare the Nicardipine-d3 dosing solution by suspending the required amount of compound in the vehicle to achieve the desired dose (e.g., 10 mg/kg) in a suitable administration volume (e.g., 5 mL/kg).
-
Ensure the formulation is homogenous by vortexing or sonicating.
-
-
Administration and Monitoring:
-
Randomize animals into groups (e.g., Vehicle control, Nicardipine-d3 10 mg/kg).
-
Administer the formulation or vehicle via oral gavage.
-
Measure SBP and heart rate at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
For each animal, calculate the change in SBP from its own baseline (ΔSBP) at each time point.
-
Calculate the mean ΔSBP ± SEM for each group at each time point.
-
Use appropriate statistical methods (e.g., two-way repeated measures ANOVA) to compare the effects of the Nicardipine-d3 group to the vehicle control group over time.
-
The peak effect (nadir) and duration of action can be determined from the resulting time-course data.
-
Analytical Methodologies
Accurate quantification of Nicardipine-d3 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for the sensitive and specific quantification of Nicardipine and its deuterated isotopologues in plasma, tissue homogenates, and other biological fluids.[9][19]
-
Rationale: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and sensitivity of tandem mass spectrometry.[19][20]
-
Use of Nicardipine-d3: In studies measuring the parent (non-deuterated) drug, Nicardipine-d3 serves as the ideal internal standard. It co-elutes chromatographically with the analyte but is distinguished by its higher mass in the mass spectrometer. This corrects for variability in sample extraction and instrument response, ensuring high accuracy and precision.[21]
-
Typical Method Parameters:
-
Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE).
-
Chromatography: Reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.[19][20]
-
Detection: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for both Nicardipine and Nicardipine-d3.
-
Quantification: A calibration curve is constructed by analyzing samples with known concentrations of Nicardipine and a fixed concentration of the Nicardipine-d3 internal standard. Linearity for such assays can be achieved in the low pg/mL to ng/mL range.[9]
-
References
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Drugs.com. (n.d.). Nicardipine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Nicardipine (calcium channel blocker)?. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nicardipine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Nicardipine Hydrochloride?. Retrieved from [Link]
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Wikipedia. (2023). Deuterated drug. Retrieved from [Link]
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Rossetti, M., & Di Paolo, J. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]
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Pepine, C. J. (1989). Animal pharmacology of nicardipine and its clinical relevance. The American Journal of Cardiology. Retrieved from [Link]
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CAS. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Retrieved from [Link]
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American Society for Biochemistry and Molecular Biology. (2023). Deuteration in Drug Development: Tiny Reactions with Big Promise. Retrieved from [Link]
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Takenaka, T., et al. (1982). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Takenaka, T., et al. (1982). Cardiovascular pharmacology of nicardipine in animals. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Retrieved from [Link]
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PharmaTutor. (n.d.). Nicardipine Hydrochloride. Retrieved from [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Retrieved from [Link]
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Taira, Y., et al. (1989). Effects of nicardipine on myocardial function in vitro and in vivo. The American Journal of Cardiology. Retrieved from [Link]
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JP XVI Official Monographs. (n.d.). Nicardipine Hydrochloride. Retrieved from [Link]
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SciSpace. (1982). Cardiovascular pharmacology of nicardipine in animals. Retrieved from [Link]
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ResearchGate. (2010). Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). SOLUBILITY STUDY OF NICARDIPINE HYDROCHLORIDE IN VARIOUS SOLVENTS. Retrieved from [Link]
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Frontiers. (2020). Nicardipine Inhibits Breast Cancer Migration via Nrf2/HO-1 Axis and Matrix Metalloproteinase-9 Regulation. Retrieved from [Link]
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ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]
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PubMed. (2007). Transdermal delivery of nicardipine: an approach to in vitro permeation enhancement. Retrieved from [Link]
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PubMed. (2009). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Retrieved from [Link]
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MDPI. (2023). Differential Preincubation Effects of Nicardipine on OATP1B1- and OATP1B3-Mediated Transport in the Presence and Absence of Protein. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Revolutionizing Drug Delivery: Nicardipine Nanosuspension Formulation and In-Vitro Evaluation. Retrieved from [Link]
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PubMed Central. (2023). Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models. Retrieved from [Link]
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JETIR. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. Retrieved from [Link]
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ResearchGate. (2009). A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Nicardipine Nanosuspension Formulation and In-Vitro Evaluation. Retrieved from [Link]
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PubMed. (2001). Calcium channel blocking activity: Screening methods for plant derived compounds. Retrieved from [Link]
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ResearchGate. (2013). Analytical parameters for the determination of nicardipine and isradipine using the proposed method. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). INDICATIONS AND USAGE DOSAGE AND ADMINISTRATION. Retrieved from [Link]
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PubMed. (1987). Intravenous nicardipine hydrochloride: treatment of patients with severe hypertension. Retrieved from [Link]
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PubMed. (2019). In vitro and in vivo testing of a novel local nicardipine delivery system to the brain: a preclinical study. Retrieved from [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
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PubMed. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Retrieved from [Link]
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PubMed Central. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
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ResearchGate. (2024). Clinical pharmacokinetics and pharmacodynamics of Nicardipine; a systematic review. Retrieved from [Link]
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PubMed. (1987). Pharmacokinetics, pharmacodynamics, and minimum effective clinical dose of intravenous nicardipine. Retrieved from [Link]
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PubMed. (2002). Preliminary bioequivalence testing of two nicardipine HCl sustained-release formulations with in vitro/in vivo correlations. Retrieved from [Link]
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YouTube. (2024). Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]
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Patsnap Synapse. (2023). Unleashing the Power of nicardipine hydrochloride: A Comprehensive Review on R&D Breakthroughs. Retrieved from [Link]
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Application Notes and Protocols for the Use of Nicardipine-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in DMPK
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These pharmacokinetic (PK) characteristics, collectively studied under the umbrella of DMPK, are critical determinants of a drug's efficacy and safety profile. Quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern DMPK studies, enabling the precise measurement of drug concentrations in complex biological matrices.
The accuracy and reliability of LC-MS/MS data are heavily reliant on the use of appropriate internal standards (IS). An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds, such as Nicardipine-d3, represent the gold standard for internal standards in quantitative bioanalysis. By incorporating stable isotopes like deuterium (²H or D), the SIL IS is chemically identical to the analyte but possesses a distinct mass, allowing for its differentiation by the mass spectrometer. This near-identical physicochemical behavior ensures that the SIL IS accurately tracks the analyte through extraction, chromatography, and ionization, leading to highly precise and accurate quantification.[1][2]
This guide provides a comprehensive overview and detailed protocols for the effective use of Nicardipine-d3 as an internal standard in DMPK studies of nicardipine, a potent calcium channel blocker used in the management of hypertension and angina.
Nicardipine: A Brief Overview of its Metabolism and Pharmacokinetics
Nicardipine is a dihydropyridine calcium channel blocker characterized by rapid and extensive metabolism, primarily in the liver.[3][4] Its pharmacokinetic profile is marked by a significant first-pass effect, leading to low oral bioavailability. The metabolism of nicardipine is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4, CYP2D6, and CYP2C8 being the major isoforms involved.[5][6][7] The primary metabolic pathways include the oxidation of the dihydropyridine ring to its pyridine analog and debenzylation of the side chain.[8] Understanding these metabolic pathways is crucial for designing and interpreting DMPK studies.
The use of Nicardipine-d3, with deuterium atoms typically incorporated on the N-methyl group, provides a stable and reliable tool to navigate the complexities of nicardipine's pharmacokinetics.
PART 1: Bioanalytical Method Development and Validation using Nicardipine-d3
A robust and validated bioanalytical method is a prerequisite for generating reliable pharmacokinetic data. The following sections outline the key steps in developing and validating an LC-MS/MS method for the quantification of nicardipine in plasma using Nicardipine-d3 as an internal standard.
Mass Spectrometry and Chromatography
The heart of the bioanalytical method lies in the optimization of mass spectrometry and chromatographic conditions to ensure sensitivity, selectivity, and a fast analysis time.
Table 1: Representative LC-MS/MS Parameters for Nicardipine and Nicardipine-d3
| Parameter | Nicardipine | Nicardipine-d3 (Internal Standard) |
| Precursor Ion (Q1) | m/z 480.2 | m/z 483.2 |
| Product Ion (Q3) - Quantifier | m/z 361.1 | m/z 364.1 |
| Product Ion (Q3) - Qualifier | m/z 148.1 | m/z 151.1 |
| Collision Energy (CE) | To be optimized | To be optimized |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 10 µL |
Note: The MRM transitions provided are representative and should be optimized in the user's laboratory for their specific instrumentation. The precursor ion for Nicardipine is well-documented.[9] The transitions for Nicardipine-d3 are predicted based on a +3 Da shift.
Sample Preparation: Protein Precipitation Protocol
For rapid analysis of a large number of samples, protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice to maintain analyte stability.
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of Nicardipine-d3 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analysis: Inject the supernatant into the LC-MS/MS system for analysis.[2][10]
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
PART 2: Application in In Vitro DMPK Studies
In vitro metabolism studies are essential for understanding a drug's metabolic pathways and potential for drug-drug interactions. Human liver microsomes (HLM) are a common tool for these investigations.
In Vitro Metabolism of Nicardipine in Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability of nicardipine in HLM.
Protocol 2: Nicardipine Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a stock solution of nicardipine (e.g., 1 mM in DMSO).
-
Prepare a working solution of nicardipine (e.g., 10 µM in incubation buffer).
-
Prepare an NADPH-regenerating system solution.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Nicardipine working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing Nicardipine-d3 as the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1 (steps 5-8).
-
-
Data Analysis:
-
Determine the percentage of nicardipine remaining at each time point and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
-
Diagram 1: Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining the in vitro metabolic stability of nicardipine.
PART 3: Application in In Vivo DMPK Studies
In vivo studies in animal models are essential for determining a drug's pharmacokinetic profile in a whole organism. Cassette dosing is a high-throughput approach to screen multiple compounds simultaneously.
Cassette Dosing for Oral Bioavailability Assessment in Rats
This protocol describes a cassette dosing study to evaluate the oral bioavailability of a set of compounds, including nicardipine.
Protocol 3: Cassette Dosing Pharmacokinetic Study in Rats
-
Animal Acclimatization and Dosing Formulation:
-
Acclimatize male Sprague-Dawley rats for at least 3 days.
-
Prepare a dosing solution containing a cassette of compounds (e.g., 5 compounds including nicardipine) in a suitable vehicle (e.g., 20% Solutol HS 15 in water).
-
-
Dosing:
-
Administer the dosing solution to one group of rats intravenously (IV) and to another group orally (PO) at a specified dose.
-
-
Blood Sampling:
-
Collect sparse blood samples from each rat at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or another appropriate method.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using the validated LC-MS/MS method described in Part 1, with Nicardipine-d3 as the internal standard for nicardipine.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability for each compound in the cassette.
-
Diagram 2: Workflow for a Cassette Dosing PK Study
Caption: Workflow for a cassette dosing pharmacokinetic study in rats.
Conclusion
Nicardipine-d3 is an indispensable tool for the accurate and precise quantification of nicardipine in a variety of DMPK studies. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality bioanalytical data, which is fundamental for making informed decisions throughout the drug development process. The protocols and guidelines presented in this document provide a solid framework for researchers to design and execute robust DMPK studies for nicardipine and other compounds. By adhering to these principles and leveraging the power of SIL internal standards, scientists can confidently characterize the pharmacokinetic properties of new chemical entities, ultimately contributing to the development of safer and more effective medicines.
References
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Higuchi, S., Sasaki, H., & Sado, T. (1975). Determination of a new cerebral vasodilator 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93) in plasma by electron capture gas chromatography. Journal of Chromatography A, 110(2), 301-307. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of Chromatography B, 830(1), 81-85. [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Nakamura, K., et al. (2005). Inhibitory effects of nicardipine to cytochrome P450 (CYP) in human liver microsomes. Xenobiotica, 35(10-11), 945-957. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Bansal, S., & DeStefano, A. (2007). Key elements of a stable isotope labeled internal standard for quantitative bioanalysis. The AAPS journal, 9(1), E93-E100. [Link]
-
Guengerich, F. P., et al. (1986). Cytochrome P-450 oxidations of 1,4-dihydropyridines. Journal of medicinal chemistry, 29(2), 191-196. [Link]
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Wallin, J. D. (1990). The new calcium antagonist nicardipine. Cardiovascular drugs and therapy, 4(2), 267-274. [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug metabolism and disposition, 27(11), 1350-1359. [Link]
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Higuchi, S., & Shiobara, Y. (1980). Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro. Xenobiotica, 10(12), 889-896. [Link]
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White, R. E., & Manitpisitkul, P. (2001). Pharmacokinetic theory of cassette dosing in drug discovery. Drug Metabolism and Disposition, 29(7), 957-966. [Link]
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Graham, D. J. M., et al. (1985). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British journal of clinical pharmacology, 20(Suppl 1), 23S-28S. [Link]
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Sorkin, E. M., & Clissold, S. P. (1987). Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders. Drugs, 33(4), 296-345. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Deng, M., et al. (2012). A sensitive and rapid LC-ESI-MS method for the determination of nicardipine in rat plasma and its application to a pharmacokinetic study. Journal of chromatographic science, 50(9), 819-825. [Link]
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Graham, D. J. M., et al. (1985). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British Journal of Clinical Pharmacology, 20(S1), 23S-28S. [Link]
-
Nagilla, R., et al. (2011). Cassette dosing for pharmacokinetic screening in drug discovery: comparison of clearance, volume of distribution, half-life, mean residence time, and oral bioavailability obtained by cassette and discrete dosing in rats. Journal of pharmaceutical sciences, 100(9), 3862-3874. [Link]
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Berman, J., et al. (1997). The cassette-accelerated rapid screen (CARS) for pharmacokinetic evaluation of new chemical entities. Journal of medicinal chemistry, 40(6), 827-832. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
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Dow, R. J., & Graham, D. J. (1986). A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. Postgraduate medical journal, 62(suppl 4), 17-21. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Nicardipine-d3 Hydrochloride
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to overcome matrix effects in their quantitative LC-MS/MS analyses. Here, we will delve into the intricacies of matrix effects and provide robust, field-proven strategies for their mitigation, with a special focus on the application of Nicardipine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis, and why is it a problem?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, other molecules from your sample (like salts, lipids, or proteins in plasma) can interfere with your target analyte at the ion source of the mass spectrometer. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[3][4][5] The core problem is that this effect can be highly variable between different samples, making it a significant source of imprecision and inaccuracy in bioanalytical methods.[2][6]
Q2: I'm observing inconsistent results in my Nicardipine quantification. Could this be a matrix effect? What are the common causes?
A2: Inconsistent quantification of Nicardipine is a classic symptom of matrix effects. The primary causes in biofluids like plasma or serum are endogenous components that were not removed during sample preparation.[5] Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[7][8] They tend to elute in the same chromatographic regions as many small molecule drugs.
-
Salts and Buffers: Non-volatile salts from buffers can form adducts with the analyte or contaminate the ion source, leading to signal suppression.[9]
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological samples can co-elute and compete with the analyte for ionization.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can also interfere with the ionization of your target analyte.[10]
The mechanism of these effects often involves competition for charge in the ESI droplet, changes in droplet surface tension that hinder solvent evaporation, or co-precipitation of the analyte with non-volatile matrix components.[6][11]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed in Plasma Samples
You've quantified the matrix effect using a post-extraction spike experiment and found a significant decrease in signal for Nicardipine in plasma compared to a neat solution.
Ion suppression in plasma is frequently caused by high concentrations of phospholipids and proteins that remain after simple sample preparation methods like protein precipitation.[7][12] These matrix components can co-elute with Nicardipine, interfering with its ionization and leading to a suppressed signal and poor data quality.
A robust sample preparation protocol is your first line of defense. While protein precipitation (PPT) is fast, it often fails to remove a sufficient amount of phospholipids.[7]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[12][13] | Prone to significant matrix effects; minimal phospholipid removal.[7] | Low |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | More time-consuming, requires method development.[12] | Moderate |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, reduces matrix effects.[13] | More complex and costly, requires significant method development.[12][13] | High |
| Phospholipid Removal Plates/Cartridges | Simple and rapid, effective phospholipid removal.[7][8][14] | Higher cost than PPT. | Very High |
Recommended Protocol: Solid-Phase Extraction (SPE) for Nicardipine
This protocol provides a cleaner sample extract compared to protein precipitation, significantly reducing matrix effects.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load 500 µL of your plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Nicardipine and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of your mobile phase.
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) like this compound.[5][15]
Why it Works: this compound is chemically identical to Nicardipine, except that three hydrogen atoms have been replaced with deuterium.[16][17] This means it has virtually the same physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[18] Therefore, any matrix effect that suppresses or enhances the signal of Nicardipine will affect this compound to the same degree.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Issue 2: Poor Reproducibility Across Different Patient Samples
You observe that the calculated concentrations of Nicardipine are highly variable when analyzing samples from different individuals, even when using this compound.
While a SIL-IS is a powerful tool, extreme variations in the matrix between different lots or individuals can still sometimes lead to issues. This can be due to:
-
Chromatographic Separation: Inadequate separation of the analyte/IS from a major interfering component.
-
SIL-IS Purity: The presence of unlabeled Nicardipine in your this compound standard can artificially inflate the calculated concentrations.
-
"Isotope Effect": In rare cases, the deuterium labeling can cause a slight shift in retention time, leading to differential ion suppression between the analyte and the IS.
Caption: Troubleshooting workflow for poor reproducibility.
-
Optimize Chromatography: Ensure baseline separation of Nicardipine from any significant matrix interferences. This can be achieved by adjusting the mobile phase gradient or trying a different column chemistry.
-
Verify SIL-IS Purity: Always source high-quality, certified internal standards.
-
Matrix-Matched Calibrators: If matrix variability is confirmed to be the issue, prepare your calibration standards and quality controls in the same biological matrix as your unknown samples.[1] This ensures that the standards and samples experience the same matrix effect.
Issue 3: How to Quantitatively Assess Matrix Effects?
You need to validate your method according to regulatory guidelines (e.g., FDA, EMA) and must provide quantitative data on the matrix effect.[19][20][21][22]
This is the industry-standard method for quantifying matrix effects.[5]
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Nicardipine) and IS (this compound) into the mobile phase at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources). After extraction, spike the analyte and IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix before extraction.
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The goal is for this value to be close to 1, with a low coefficient of variation (%CV), demonstrating that the IS effectively tracks and corrects for the matrix effect.[5]
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Data Interpretation:
| Parameter | Ideal Value | Acceptance Criteria (Typical) | Interpretation |
| Matrix Factor (MF) | 1.0 | N/A (Informational) | Indicates the degree of suppression or enhancement. |
| IS-Normalized MF | 1.0 | %CV ≤ 15% across lots | Demonstrates the ability of the IS to compensate for the matrix effect. |
| Recovery | 100% | Consistent and reproducible | Shows the efficiency of the extraction process. |
Advanced Strategy: The Standard Addition Method
When to Use It:
The standard addition method is a powerful, albeit more labor-intensive, technique that is particularly useful when:
-
A suitable blank matrix is unavailable (e.g., for endogenous analytes).[4]
-
The matrix effect is highly variable and cannot be adequately compensated for by a SIL-IS alone.[23][24]
-
You need the highest possible accuracy for a limited number of critical samples.
Conceptual Workflow:
Caption: Workflow for the standard addition method.
How It Works: By adding known amounts of the standard directly to aliquots of the sample, a calibration curve is created within the sample's own unique matrix.[23][25][26] This inherently accounts for any matrix effects present in that specific sample. The original concentration is determined by extrapolating the linear regression line back to the x-axis (where the signal is zero).[24][26]
This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming matrix effects in your bioanalytical assays. By combining optimized sample preparation with the correct use of this compound, you can ensure the generation of accurate, reproducible, and reliable data in your research and development endeavors.
References
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved from [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2021). National Institutes of Health. Retrieved from [Link]
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Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. Retrieved from [Link]
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Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.). MDPI. Retrieved from [Link]
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC Europe. Retrieved from [Link]
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Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025). LinkedIn. Retrieved from [Link]
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Standard addition. (n.d.). Wikipedia. Retrieved from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
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Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
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Ion Suppression and ESI. (n.d.). University of Waterloo. Retrieved from [Link]
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An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. Retrieved from [Link]
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Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. Retrieved from [Link]
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LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. Retrieved from [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Griffith Research Online. Retrieved from [Link]
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Nicardipine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]
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Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023). National Institutes of Health. Retrieved from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
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The metabolism and pharmacokinetics of nicardipine hydrochloride in man. (n.d.). Europe PMC. Retrieved from [Link]
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Matrix effects: Causes and solutions. (n.d.). ResearchGate. Retrieved from [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (n.d.). ResearchGate. Retrieved from [Link]
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Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Retrieved from [Link]
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Bioanalysis of endogenous bile acids by LC-MS utilizing stable isotope labeled analogues. (n.d.). ResearchGate. Retrieved from [Link]
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The metabolism and pharmacokinetics of nicardipine hydrochloride in man. (n.d.). PubMed. Retrieved from [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (2012). Semantic Scholar. Retrieved from [Link]
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The metabolism of nicardipine hydrochloride in healthy male volunteers. (n.d.). PubMed. Retrieved from [Link]
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A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. (n.d.). National Institutes of Health. Retrieved from [Link]
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How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange. Retrieved from [Link]
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2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (n.d.). AAPS. Retrieved from [Link]
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Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). National Institutes of Health. Retrieved from [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. (n.d.). Oxford Academic. Retrieved from [Link]
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Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (2018). ResearchGate. Retrieved from [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Optimizing Mass Spectrometry Parameters for Nicardipine-d3
Welcome to the technical support center for the analysis of Nicardipine and its deuterated internal standard, Nicardipine-d3. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting LC-MS/MS methods for the quantification of Nicardipine. Here, we synthesize field-proven insights with foundational scientific principles to help you navigate the complexities of your bioanalytical assays.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial setup and optimization of a Nicardipine LC-MS/MS assay.
Q1: Why is Nicardipine-d3 the preferred internal standard (IS) for Nicardipine quantification?
A1: Nicardipine-d3 is a stable isotope-labeled (SIL) internal standard, which is the gold standard for quantitative mass spectrometry. Here’s why it's superior:
-
Co-elution: It is chemically identical to the analyte (Nicardipine), ensuring it co-elutes perfectly during liquid chromatography. This corrects for any variations in retention time.
-
Similar Ionization Efficiency: It experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source as the native analyte. Any suppression or enhancement of the signal caused by the sample matrix (e.g., plasma) will affect both the analyte and the IS proportionally.
-
Correction for Extraction Loss: It accurately tracks the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), correcting for any physical loss.
Using a SIL-IS like Nicardipine-d3 provides the most accurate and precise quantification by normalizing the analyte response to the IS response, thus mitigating variability from the sample matrix and instrument performance.[1]
Q2: Which ionization mode is best for Nicardipine and Nicardipine-d3, and what precursor ion should I look for?
A2: Electrospray Ionization in the positive mode (ESI+) is the optimal choice. Nicardipine's structure contains multiple basic nitrogen atoms that are readily protonated.[2]
-
Analyte (Nicardipine): The molecular weight is 479.5 g/mol .[3][4] In ESI+ mode, it will readily accept a proton (H+) to form the protonated molecule [M+H]+. Therefore, you should target a precursor ion of m/z 480.2 .[2][5]
-
Internal Standard (Nicardipine-d3): The "d3" indicates that three hydrogen atoms have been replaced by deuterium. This increases the molecular weight by approximately 3 Da. The molecular formula for the hydrochloride salt is C26H26D3N3O6·HCl, giving it a molecular weight of ~519.0 g/mol . You should therefore target the [M+H]+ precursor ion at m/z 483.2 .
Q3: How do I select the best product ions (fragments) for Multiple Reaction Monitoring (MRM)?
A3: Product ion selection is achieved through Collision-Induced Dissociation (CID) in the second quadrupole of a triple quadrupole mass spectrometer. The goal is to find fragments that are both intense and specific.
-
Infusion Experiment: The best practice is to infuse a standard solution of Nicardipine directly into the mass spectrometer. While observing the precursor ion (m/z 480.2), ramp the collision energy to see which fragment ions are produced and at what energy they are most abundant.
-
Common Fragments: The fragmentation of Nicardipine often involves the cleavage of the ester side chains. While specific optimal fragments can vary slightly by instrument, published methods provide excellent starting points. One commonly used transition for Nicardipine is m/z 480.2 → 315.1 .[5]
-
For Nicardipine-d3 (m/z 483.2): The fragmentation pattern will be very similar. The 3 Da mass difference is typically on a part of the molecule that is retained in the major fragments. Therefore, a good starting point for the IS transition would be m/z 483.2 → 318.1 . Always confirm this with an infusion experiment.
For a robust method, it is highly recommended to monitor at least two transitions per compound: one for quantification (the most intense and stable) and one for qualification (to confirm identity).
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during method validation and sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Poor Signal Intensity / No Signal | 1. Incorrect Source/Gas Parameters: Suboptimal nebulizer gas, drying gas flow, or source temperature can prevent efficient droplet formation and desolvation. | Action: Systematically optimize ESI source parameters. Use a T-junction to infuse the analyte while flowing mobile phase and adjust one parameter at a time (e.g., capillary voltage, gas temperature, gas flow rates) to maximize the signal.[6][7] |
| 2. Incorrect MRM Transitions/Collision Energy: The selected precursor or product ion may be incorrect, or the collision energy (CE) might be too low (no fragmentation) or too high (excessive fragmentation into very small, unspecific ions). | Action: Verify the precursor [M+H]+ ions for both analyte and IS. Infuse each compound individually and perform a product ion scan to identify the most abundant fragments. Then, perform a CE optimization for each transition to find the voltage that yields the highest product ion intensity. | |
| 3. Mobile Phase Incompatibility: Highly aqueous mobile phases or the absence of a proton source (like formic or acetic acid) can lead to poor ionization efficiency in ESI+. | Action: Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[2][3] Also, ensure sufficient organic content (acetonitrile or methanol) for efficient desolvation. | |
| High Background Noise / Interferences | 1. Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids from plasma) can suppress the ionization of the target analyte. | Action: Improve sample preparation. If using protein precipitation, consider a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences. Also, adjust the chromatographic gradient to separate the analyte from the matrix interference. |
| 2. Contaminated System: The LC or MS system may be contaminated from previous analyses or from the mobile phase itself. | Action: Flush the entire LC-MS system with a strong solvent wash sequence (e.g., isopropanol, methanol, acetonitrile, water). Ensure mobile phase solvents are fresh, high-purity, LC-MS grade. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | Action: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue. |
| 2. Inappropriate Injection Solvent: If the injection solvent is much stronger (higher organic content) than the initial mobile phase, it can cause the analyte to move through the column head in a distorted band. | Action: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. | |
| 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path (e.g., silanol groups on a C18 column). | Action: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an ion-pairing agent or a competitor (like triethylamine, if compatible with MS) can sometimes help, but modifying the pH with formic or acetic acid is often sufficient. | |
| High Variability in IS Response | 1. Inconsistent Sample Preparation: The internal standard is not being added consistently across all samples, or extraction recovery is highly variable. | Action: Review the pipetting and sample handling procedures. Ensure the IS is added at the very beginning of the sample preparation process to account for all extraction steps. Use calibrated pipettes. |
| 2. IS Instability: The deuterated internal standard may be degrading in the sample matrix or autosampler. | Action: Perform stability tests. Analyze QC samples that have been stored under the same conditions as the study samples (e.g., bench-top, in-autosampler) for extended periods to check for degradation. |
Core Experimental Protocols
Protocol 1: Initial Tuning and Optimization of Nicardipine & Nicardipine-d3
This protocol describes the process of determining the optimal mass spectrometer parameters for the analyte and internal standard using direct infusion.
Objective: To identify the correct precursor ions and optimize MRM transitions (product ions and collision energies).
Materials:
-
Nicardipine standard solution (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Nicardipine-d3 standard solution (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
System Setup: Configure the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Analyte Infusion: Infuse the Nicardipine standard solution at a low flow rate (e.g., 5-10 µL/min) directly into the MS source.
-
Precursor Ion Confirmation: Acquire a full scan (Q1 scan) to confirm the presence and dominance of the protonated molecule at m/z 480.2 .
-
Product Ion Scan: Set the mass spectrometer to a product ion scan mode. Select m/z 480.2 in Q1 and scan Q3 to identify all fragment ions produced. Note the m/z values of the most intense fragments.
-
Collision Energy (CE) Optimization: Select the most promising product ion. Set the instrument to MRM mode for that transition (e.g., 480.2 → product ion). Perform a CE ramp experiment, where the instrument injects the sample multiple times while systematically increasing the collision energy. Plot the resulting product ion intensity against the collision energy to find the optimal value.
-
Repeat for Internal Standard: Thoroughly flush the infusion line and syringe. Repeat steps 2-5 using the Nicardipine-d3 standard solution, confirming the precursor at m/z 483.2 and optimizing its corresponding MRM transitions.
-
Source Parameter Optimization: While infusing one of the compounds, adjust source parameters (capillary voltage, source temperature, nebulizing gas, drying gas) one by one to maximize the signal intensity of the primary MRM transition.[8]
Data Summary Table
The following table provides a starting point for your method development based on typical results. Note: Optimal values must be determined empirically on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Nicardipine (Quantifier) | 480.2 | 315.1 | 100-200 | Optimize (e.g., 25-35) | Optimize (e.g., 60-80) |
| Nicardipine (Qualifier) | 480.2 | 166.1 | 50-100 | Optimize (e.g., 35-45) | Optimize (e.g., 60-80) |
| Nicardipine-d3 (IS) | 483.2 | 318.1 | 100-200 | Optimize (e.g., 25-35) | Optimize (e.g., 60-80) |
Visualizations & Workflows
Method Development Workflow
This diagram illustrates the logical flow for developing a robust LC-MS/MS method for Nicardipine-d3.
Caption: Decision Tree for Troubleshooting No MS Signal.
References
-
Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of Chromatography B, 830(1), 81-85. [Link]
-
Jain, P. S., et al. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
- Deng, M., et al. (Year N/A). A sensitive liquid chromatography/electrospray mass spectrometry (LC-ESI-MS) technique for the valuation of nicardipine in rat plasma. Referenced in Lupine Publishers Review.
-
Higashi, T., & Shimada, K. (2004). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 835-845. [Link]
-
PubChem. (n.d.). Nicardipine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wu, A. B., et al. (2008). Separation and structure determination of nicardipine photoproducts by LC-ESI-MS. Biomedical Chromatography, 22(9), 1008-1012. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
-
Gu, H., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10). [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Higuchi, S., et al. (1977). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 140(2), 164-168. [Link]
Sources
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- 2. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Nicardipine | C26H29N3O6 | CID 4474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Stability of Nicardipine-d3 Hydrochloride in Biological Matrices
Welcome to the technical support center for Nicardipine-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the quantification of this compound in various biological matrices. As a deuterated analog, this compound is an ideal internal standard for quantitative bioanalysis of nicardipine by mass spectrometry. Its stability is therefore of utmost importance for the accuracy and reproducibility of experimental results.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges. The information provided is grounded in established scientific principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
Nicardipine, and by extension its deuterated form, is susceptible to degradation from several factors. The primary concerns are:
-
Photodegradation: Nicardipine has a 1,4-dihydropyridine ring that is highly sensitive to light, particularly UV radiation. Exposure can lead to the oxidation of this ring, forming the pyridine analogue, which is pharmacologically inactive. This is one of the most significant degradation pathways.
-
Hydrolysis: The ester linkages in the nicardipine molecule are susceptible to hydrolysis, especially under alkaline conditions.[1]
-
Oxidation: Nicardipine can be oxidized, leading to the formation of various degradation products.[1]
-
Temperature: As with many organic molecules, elevated temperatures can accelerate degradation processes. Conversely, freeze-thaw cycles can also impact stability in biological matrices.
Therefore, all sample handling, processing, and storage steps must be carefully controlled to minimize exposure to light and extreme temperatures.
Q2: I am using this compound as an internal standard. Does its stability differ from the parent (non-deuterated) drug?
Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice for quantitative mass spectrometry assays.[2][3] This is because their physicochemical properties are nearly identical to the analyte of interest. The deuterium labels are stable and generally do not participate in chemical reactions, meaning they are not expected to be lost or exchanged under typical bioanalytical conditions.[4]
Therefore, the stability profile of this compound is considered to be the same as that of nicardipine. Any conditions that cause the degradation of nicardipine will also affect its deuterated internal standard to the same extent. This co-behavior is precisely why SIL internal standards are so effective at correcting for variability during sample preparation and analysis.[5]
Q3: What are the recommended procedures for collecting and handling blood samples for nicardipine analysis?
Proper sample collection and handling are critical to prevent ex vivo degradation and ensure the integrity of the results.
-
Anticoagulant Selection: For plasma collection, use tubes containing EDTA or heparin. The choice of anticoagulant should be consistent throughout a study.
-
Protection from Light: Blood collection tubes should be wrapped in aluminum foil or amber tubes should be used immediately after collection to protect the sample from light.
-
Temperature Control: Samples should be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge as soon as possible to separate plasma.
-
Plasma Harvesting: After centrifugation, the plasma should be transferred to appropriately labeled, light-protected tubes for storage.
-
Storage: Plasma samples should be frozen and stored at -20°C or, preferably, -80°C for long-term stability.
Troubleshooting Guide
Scenario 1: Inconsistent results and high variability in plasma samples.
Possible Cause: This is often indicative of analyte degradation during sample handling and storage.
Troubleshooting Steps:
-
Review Sample Handling Procedures:
-
Light Exposure: Are samples rigorously protected from light at every step, from collection to analysis? This includes during thawing and processing on the benchtop. Use amber vials and minimize exposure to ambient light.
-
Benchtop Stability: How long are samples left at room temperature during processing? The stability of nicardipine on the benchtop should be evaluated. For a similar dihydropyridine, nimodipine, stability in plasma has been demonstrated for at least 6 hours at room temperature.[6][7] It is prudent to assume a similar or shorter window for nicardipine and process samples on ice whenever possible.
-
-
Evaluate Freeze-Thaw Stability:
-
Have the samples undergone multiple freeze-thaw cycles? Repeated freezing and thawing can lead to degradation. A validation study for a similar compound, nimodipine, showed it to be stable for at least three freeze-thaw cycles when stored at -20°C.[6][7] It is crucial to perform this stability test for nicardipine in your specific matrix. If samples need to be accessed multiple times, consider aliquoting them after the initial processing.
-
-
Assess Long-Term Storage Stability:
Workflow for Investigating Sample Stability:
Caption: Troubleshooting workflow for inconsistent analytical results.
Scenario 2: Low recovery of this compound during sample extraction.
Possible Cause: Suboptimal extraction methodology or adsorption to container surfaces.
Troubleshooting Steps:
-
Optimize Extraction pH:
-
Nicardipine is a weakly basic compound. The pH of the plasma sample should be adjusted to a basic pH (e.g., pH 9.0) before liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure it is in its non-ionized form, which is more soluble in organic solvents.[8]
-
-
Select Appropriate Extraction Solvent/Cartridge:
-
Check for Adsorption:
-
Nicardipine can adsorb to certain plastics. While stable in polyvinyl chloride (PVC) containers for 24 hours at room temperature, significant losses have been observed in some IV solutions in PVC bags.[10][11] It is advisable to use glass or polypropylene containers for sample processing and storage to minimize the risk of adsorption.
-
Experimental Protocol: Solid-Phase Extraction (SPE) of Nicardipine from Human Plasma
This protocol is adapted from established methods for nicardipine extraction.[9]
-
Sample Preparation:
-
Thaw frozen plasma samples in a water bath at room temperature, protected from light.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M sodium hydroxide) to alkalinize the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Diagram of the SPE Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for Nicardipine-d3 HCl.
Quantitative Data Summary
The stability of nicardipine in biological matrices is a critical parameter that must be assessed during bioanalytical method validation, in accordance with regulatory guidelines from the FDA and EMA. While specific stability data for this compound is not extensively published, the following table summarizes expected stability based on data from nicardipine and similar dihydropyridine compounds like nimodipine.[6][7] These values should be experimentally confirmed for your specific laboratory conditions and matrix.
| Stability Test | Matrix | Storage Condition | Duration | Typical Acceptance Criteria (% Recovery) |
| Freeze-Thaw Stability | Plasma | 3 cycles from -20°C or -80°C to room temperature | 3 cycles | 85 - 115% |
| Short-Term (Bench-Top) Stability | Plasma | Room temperature (on bench, protected from light) | ≥ 6 hours | 85 - 115% |
| Long-Term Stability | Plasma | -20°C | ≥ 30 days | 85 - 115% |
| Long-Term Stability | Plasma | -80°C | ≥ 4 months | 85 - 115% |
| Post-Preparative Stability | Processed Sample | Autosampler temperature (e.g., 4°C) | ≥ 24 hours | 85 - 115% |
Note on Tissue Homogenates: Stability data in tissue homogenates is less commonly published. It is imperative to conduct your own stability assessments in the specific tissue homogenate (e.g., liver, brain) you are working with, as enzymatic activity can vary significantly between tissues and may impact analyte stability. The same principles of light protection and temperature control apply.
References
-
Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
- Jemal, M., & Xia, Y. Q. (2005). The need for a stable isotope labeled internal standard for quantitative bioanalysis of drugs using LC/MS/MS. Journal of pharmaceutical and biomedical analysis, 38(5), 807–817.
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Al-Ghannam, S. M., & Belal, F. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Chromatographic Science, 53(6), 945–952. [Link]
-
Xu, L., Li, H. D., & Feng, Y. L. (2003). A high-performance liquid chromatographic method for the determination of nicardipine in plasma and its application to pharmacokinetics in humans. Yao xue xue bao = Acta pharmaceutica Sinica, 38(10), 771–774. [Link]
-
Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Annals of Nanotechnology & Nanoscience Research. [Link]
-
Meng, Q. C., Cheung, A. T., Guvakov, D., Weiss, S. J., Savino, J. S., & Jemal, M. (1998). Extraction and quantification of nicardipine in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 718(1), 115–124. [Link]
-
Al-Hakeim, H. K., Al-Dujaili, E. A. S., & Al-Ambagy, A. A. (2023). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-10. [Link]
-
Al-Hakeim, H. K., Al-Dujaili, E. A. S., & Al-Ambagy, A. A. (2023). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences, 32(1). [Link]
-
Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 53(14), 1701–1705. [Link]
-
GlobalRPH. (2017). Dilution Cardene ® - Nicardipine. [Link]
-
Yamamura, Y., Ogawa, N., Nishikawa, M., Kaniwa, N., Aoyagi, N., & Ejima, A. (2000). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Journal of clinical pharmacology, 40(11), 1260–1271. [Link]
-
Gonde, H., Djerada, Z., El-Mrabet, F., Toutain, B., Burcheri, S., Marret, E., & Le-Saché, F. (2021). Stability study of a compounded oral solution of nicardipine for the treatment of hypertension in children. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 160, 105738. [Link]
- American Society of Health-System Pharmacists. (2009). Nicardipine Hydrochloride. In ASHP's handbook on injectable drugs (15th ed.).
-
Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American Journal of Health-System Pharmacy, 53(14), 1701-1705. [Link]
-
Unilab. (n.d.). Nicardipine HCI CardepineR. [Link]
-
MIMS Thailand. (n.d.). Cardepine: Dosages and Ingredients. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. [Link]
-
U.S. Food and Drug Administration. (n.d.). NICARDIPINE HYDROCHLORIDE injection, for intravenous use. [Link]
-
FDA Verification Portal. (n.d.). NICARDIPINE Hydrochloride. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023). Nicardipine Hydrochloride Granules Used for Antihypertensive Activity. [Link]
-
USP-NF. (2018). Nicardipine Hydrochloride Injection. [Link]
-
ResearchGate. (n.d.). Nicardipine hydrochloride average plasma concentration change by time.... [Link]
-
Lee, Y. J., Kim, S. K., Lee, S. H., Kim, J. H., & Lee, M. G. (2001). Preliminary bioequivalence testing of two nicardipine HCl sustained-release formulations with in vitro/in vivo correlations. Journal of pharmaceutical investigation, 31(4), 237-243. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. A high-performance liquid chromatographic method for the determination of nicardipine in plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and quantification of nicardipine in human plasma [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of nicardipine hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalrph.com [globalrph.com]
Technical Support Center: Minimizing Ion Suppression with Nicardipine-d3 in LC-MS
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ion suppression when using Nicardipine-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable methods.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses core concepts related to ion suppression and the role of deuterated internal standards.
Q1: What is ion suppression and why is it a critical issue in LC-MS analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (e.g., Nicardipine) is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] In electrospray ionization (ESI), the most common ionization technique, analytes must compete with everything else eluting from the column for access to the droplet surface and for a finite amount of charge to become gas-phase ions.[1][4][5] When high concentrations of matrix components like salts, phospholipids, or formulation excipients co-elute with the analyte, they can monopolize the ionization process, leading to a significant drop in the analyte's signal intensity.[2][6]
This phenomenon compromises several key analytical figures of merit:
-
Reduced Sensitivity: A suppressed signal can lead to a higher limit of quantification (LOQ), making it impossible to detect the analyte at low concentrations.[1]
-
Poor Accuracy and Precision: If the degree of suppression varies between samples (e.g., between a calibrator and an unknown sample), it will lead to inaccurate and irreproducible quantitative results.[7][8]
Q2: What are the most common causes of ion suppression in bioanalytical methods?
A2: The sources of ion suppression are diverse and can be introduced at any stage of the analytical workflow. The primary culprits in biological matrices like plasma or serum are:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample.
-
Phospholipids: Abundant in plasma, these are notorious for causing ion suppression, particularly in the middle of a typical reversed-phase chromatographic run.[6][10]
-
Salts and Buffers: Inorganic salts from buffers or the sample itself can crystallize on the ESI droplet, hindering solvent evaporation and charge transfer. They typically elute in the void volume.[11]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can co-elute with analytes and cause suppression.[11]
-
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation.
-
Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression, whereas formic acid is generally a better choice for ESI.[1]
-
Plasticizers and Polymers: Leached from collection tubes, well plates, or solvent bottles, these can appear as ghost peaks and interfere with ionization.[1]
-
Q3: How does a deuterated internal standard like Nicardipine-d3 help compensate for ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS), such as Nicardipine-d3, is the gold standard for quantitative bioanalysis.[8] Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms in the Nicardipine molecule with deuterium, we create a compound that is chemically and physically almost identical to the analyte but has a different mass (3 Daltons heavier).[12][13]
The key principle is that the SIL-IS and the analyte will behave nearly identically during:
-
Sample Preparation: They exhibit the same extraction recovery.[12]
-
Chromatography: They co-elute, meaning they exit the LC column at the same retention time.[13]
-
Ionization: They experience the same degree of ion suppression or enhancement in the MS source.[13][14]
Because they are affected equally by these variables, the ratio of the analyte's peak area to the internal standard's peak area remains constant, even if the absolute signal intensity of both compounds decreases due to suppression.[2][15] This allows for accurate and precise quantification.
Q4: Is Nicardipine-d3 a perfect solution? Can the analyte/IS ratio still be affected by ion suppression?
A4: While highly effective, even a deuterated internal standard is not infallible. In some cases, differential matrix effects can occur, where the analyte and the SIL-IS are not suppressed to the exact same extent. This can happen if there is a slight chromatographic separation between the two.[16] The small mass difference can sometimes lead to a minor difference in retention time, especially in high-resolution UPLC systems.[16] If this separation is large enough to place the analyte and IS on different points of a sharp, co-eluting suppression peak, their response ratio will be compromised. Therefore, it is crucial to verify the perfect co-elution of Nicardipine and Nicardipine-d3 during method development.
Section 2: Troubleshooting Guide - Diagnosing and Resolving Ion Suppression
This section provides practical, step-by-step guidance for identifying and mitigating ion suppression in your Nicardipine assay.
Problem: My Nicardipine and Nicardipine-d3 signals are low, inconsistent, and irreproducible, especially for low-concentration QC samples.
This is a classic symptom of significant and variable ion suppression. The first step is to confirm that suppression is indeed the cause and to identify where in the chromatogram it occurs.
Caption: A logical workflow for diagnosing and resolving ion suppression.
This experiment is the most definitive way to identify the retention times where matrix components are causing suppression.[11]
Objective: To generate a stable baseline signal of Nicardipine and observe any dips ("suppression zones") when a blank, extracted matrix sample is injected.
Materials:
-
Syringe pump
-
Tee-junction
-
Nicardipine standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank extracted plasma/serum samples (prepared using your current method)
Procedure:
-
System Setup: Connect the output of the LC column to one inlet of a tee-junction. Connect the syringe pump containing the Nicardipine standard to the other inlet. Connect the outlet of the tee to the MS ion source.
-
Establish Baseline: Begin the LC gradient without an injection. Start the syringe pump to continuously infuse the Nicardipine solution at a low flow rate (e.g., 10 µL/min). You should see a stable, high-intensity signal for the Nicardipine MRM transition in your mass spectrometer software.[11]
-
Inject Blank Matrix: Once the baseline is stable, inject a blank plasma sample that has been processed through your sample preparation procedure.
-
Data Analysis: Monitor the Nicardipine signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][11] A drop near the void volume suggests salts, while drops in the middle of the run are often due to phospholipids.
Once you have identified the suppression zones, you can implement one or more of the following strategies.
1. Chromatographic Optimization The goal is to chromatographically separate the Nicardipine peak from the suppression zones.[1][2]
-
Adjust Gradient: Modify the mobile phase gradient to shift the retention time of Nicardipine away from the interfering peaks. Slower, shallower gradients often provide better resolution.[7]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl) or one specifically designed to separate phospholipids.
-
Increase Efficiency (UPLC/UHPLC): Switching from traditional HPLC to UPLC/UHPLC systems with sub-2 µm particle columns provides significantly higher peak capacity and resolution, which can separate analytes from matrix interferences more effectively.[10]
2. Sample Preparation Enhancement The most effective way to combat ion suppression is to remove the interfering components before they enter the LC-MS system.[2][3]
| Technique | Mechanism | Effectiveness for Nicardipine | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low. Removes proteins but leaves salts and phospholipids in the supernatant.[1][6] | Simple, fast, inexpensive. | Prone to significant ion suppression from phospholipids and salts.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity. | Moderate to High. Can effectively remove polar interferences like salts and some phospholipids. | Cleaner extracts than PPT. | Can be labor-intensive, uses large solvent volumes, may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High. Provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[2][6] | Highly selective, high concentration factor, automation-friendly. | Requires method development, higher cost per sample. |
Recommended SPE Protocol for Nicardipine:
-
Sorbent: A mixed-mode cation exchange polymer (e.g., Oasis MCX) is ideal for a basic compound like Nicardipine.
-
Steps:
-
Condition: Methanol, followed by water.
-
Load: Pre-treated plasma sample (e.g., diluted with phosphoric acid).
-
Wash 1: Acidic wash (e.g., 2% formic acid in water) to remove salts.
-
Wash 2: Organic wash (e.g., methanol) to remove phospholipids.
-
Elute: 5% ammonium hydroxide in methanol to elute Nicardipine.
-
Caption: A decision tree for selecting a sample preparation technique.
3. MS Source Parameter Optimization While less effective than chromatography or sample prep, tuning the ion source can sometimes help.[7]
-
Gas Temperatures and Flow Rates: Optimize the nebulizer gas and drying gas to improve desolvation efficiency, which can make the ionization process more robust to the presence of non-volatile materials.[2]
-
Capillary Voltage: Adjust the electrospray voltage. Sometimes a lower voltage can reduce the ionization of interfering species.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. PubMed. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]
-
Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. PubMed. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... ResearchGate. [Link]
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LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
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Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
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C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]
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Best practices for storage and handling of Nicardipine-d3 Hydrochloride
Welcome to the technical support guide for Nicardipine-d3 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and utilization of this compound in experimental settings. As a deuterated internal standard, its integrity is paramount for accurate quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Initial Receipt and Storage of Solid Compound
Proper storage from the moment of receipt is crucial for maintaining the long-term stability of this compound.
Q: I've just received my vial of this compound. How should I store it?
A: Upon receipt, the solid compound, which is typically a yellow or greenish-yellow crystalline powder, should be stored at -20°C.[1] It is also critical to protect the compound from light, so keeping the vial in its original packaging or in a light-blocking container is recommended.[2][3][4] The solid form is stable for at least four years under these conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Ensures long-term chemical stability and prevents degradation. |
| Light Exposure | Protect from light (e.g., store in an amber vial or original packaging) | Nicardipine is photosensitive and can degrade upon exposure to light, particularly UV radiation.[3][5][6] |
| Atmosphere | Store in a tightly sealed container. | Prevents moisture uptake and potential hydrolysis. |
Solution Preparation: Solvents and Techniques
The accuracy of your experimental results begins with correctly prepared solutions. This compound has specific solubility characteristics that must be considered.
Q: What is the best solvent for preparing a stock solution of this compound?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1] It is also soluble in methanol and ethanol.[1][7][8] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous working solution, it is best practice to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution with the aqueous buffer of your choice.[1]
Protocol for Preparing a 1 mg/mL Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a fume hood, wearing appropriate personal protective equipment (PPE), as the compound is toxic.[9][10][11][12]
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound. For example, add 1 mL of DMSO to 1 mg of the solid.
-
Mixing: Vortex or sonicate the solution gently to ensure complete dissolution. The solution should be clear and yellow.[4]
-
Inert Gas: For enhanced stability, it is recommended to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1]
-
Storage: Store the stock solution at -20°C in a light-protected vial.
Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Experimental Issues
Even with careful preparation, issues can arise. This section addresses common problems encountered during the use of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause?
A: Peak tailing can be caused by several factors related to both the compound and the chromatographic system.
-
pH of Mobile Phase: Nicardipine is a basic compound. Using a mobile phase with an appropriate pH is crucial. A review of analytical methods shows that mobile phases are often buffered, for example, with triethylamine-phosphoric acid buffer at pH 3.5, to improve peak shape.[13]
-
Column Choice: A C18 column is commonly used for the analysis of nicardipine.[13][14][15] Ensure your column is in good condition and appropriate for the analysis of basic compounds.
-
Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% DMSO) and you inject a large volume, it can cause peak distortion. Try to match the solvent of your final working solution as closely as possible to the mobile phase or inject a smaller volume.
Issue 2: Inconsistent Quantification or Signal Loss
Q: I'm seeing variability in my quantitative results when using this compound as an internal standard. Why might this be happening?
A: Inconsistent results can stem from compound instability or issues inherent to the use of deuterated standards.
-
Solution Instability: Aqueous solutions of nicardipine are not recommended for storage for more than one day.[1] If you are using diluted aqueous working solutions, prepare them fresh daily. The compound is also susceptible to hydrolysis under alkaline conditions and photodegradation.[5] Ensure all solutions are protected from light and stored properly.
-
Adsorption to Containers: Nicardipine has been shown to adsorb to polyvinyl chloride (PVC) containers, leading to a decrease in concentration over time.[16][17] It is more stable in glass containers.[16][17] If you are using plasticware, consider switching to glass or low-adsorption polypropylene vials.
-
Isotope Exchange: While less common for the 'd3' label on a methyl group, deuterated standards can sometimes undergo hydrogen-deuterium exchange, particularly under certain pH or temperature conditions.[18][19] This can lead to a loss of the isotopic label and interfere with quantification.
-
Matrix Effects: Deuterated internal standards are used to correct for matrix effects, but they may not always co-elute perfectly with the unlabeled analyte, leading to differential ion suppression or enhancement.[20] This can be a source of variability. Optimizing the chromatographic separation to ensure co-elution is critical.
Troubleshooting Flowchart for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent analytical results.
Safety and Handling
This compound is a hazardous substance and requires careful handling to ensure personnel safety.
Q: What are the primary safety concerns when working with this compound?
A: According to its Safety Data Sheet (SDS), Nicardipine Hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[9][11]
-
Ventilation: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation.[11]
-
Emergency Procedures: In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[9] If swallowed, seek immediate medical attention.[9] Always have the SDS readily available for emergency responders.
Frequently Asked Questions (FAQs)
Q1: Can I store my aqueous working solutions in the refrigerator for a few days? A: It is not recommended. Aqueous solutions of nicardipine are unstable and should be prepared fresh daily for best results.[1]
Q2: Why is it important to protect the compound from light? A: Nicardipine contains a dihydropyridine ring that is susceptible to photodegradation, where it can be oxidized to its pyridine analogue.[5] This degradation will compromise the integrity of your standard and lead to inaccurate results.
Q3: My this compound powder looks slightly discolored. Can I still use it? A: The compound is described as a yellow to greenish-yellow powder.[7][9] If the color is significantly different or if the powder appears clumpy (suggesting moisture absorption), it may be degraded. It is best to use a new, properly stored vial to ensure the accuracy of your experiments.
Q4: Is this compound suitable for use in in vivo studies? A: this compound is primarily intended for use as an internal standard for in vitro analytical quantification.[21] For in vivo studies, you would typically use the non-labeled version of the drug, Nicardipine Hydrochloride.
References
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. Available at: [Link]
-
Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Available at: [Link]
-
Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Available at: [Link]
-
Nicardipine hydrochloride, USP Safety Data Sheet. DC Fine Chemicals. Available at: [Link]
-
Nicardipine Hydrochloride Capsules - DailyMed. National Institutes of Health. Available at: [Link]
-
A systematic review of nicardipine hydrochloride. Ukaaz Publications. Available at: [Link]
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Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American Journal of Health-System Pharmacy, 53(14), 1701–1705. Available at: [Link]
-
Official Monographs for Nicardipine Hydrochloride. The Japanese Pharmacopoeia. Available at: [Link]
-
A validated stability-indicating HPLC assay method for Nicardipine Hydrochloride in bulk drug and dosage form. ResearchGate. Available at: [Link]
-
Safety Data Sheet Nicardipine HCl. metasci. Available at: [Link]
-
Dilution Cardene® - Nicardipine. GlobalRPH. Available at: [Link]
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NiCARdipine Hydrochloride. ASHP Publications. Available at: [Link]
-
Analytical Method Development and Validation of Nicardipine by RP HPLC Method. JETIR. Available at: [Link]
-
A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. SciSpace. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Nicardipine: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
-
Stability of nicardipine hydrochloride in intravenous solutions. Semantic Scholar. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. Available at: [Link]
-
Formulation and evaluation of fast dissolving tablet of nicardipine hydrochloride by using solid dispersion technique. The Pharma Innovation. Available at: [Link]
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Nicardipine Hydrochloride. ASHP Publications. Available at: [Link]
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Nicardipine Hydrochloride Injection. USP-NF. Available at: [Link]
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This compound. Pharmaffiliates. Available at: [Link]
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Nicardipine Hydrochloride. USP-NF. Available at: [Link]
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Nicardipine Hydrochloride Injection Label. U.S. Food and Drug Administration. Available at: [Link]
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Addressing poor recovery of Nicardipine-d3 in sample preparation
Welcome to the technical support guide for Nicardipine-d3. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of Nicardipine-d3 during sample preparation. As a deuterated internal standard (IS), consistent and reproducible recovery of Nicardipine-d3 is paramount for the accurate quantification of nicardipine in complex matrices.
This guide provides in-depth, field-proven insights into common challenges, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Nicardipine-d3 and why is it used as an internal standard?
Nicardipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina.[1][2] Nicardipine-d3 is a stable isotope-labeled (SIL) version of the parent drug, where three hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard in quantitative mass spectrometry assays.[3] Because it is chemically and structurally almost identical to nicardipine, it exhibits very similar behavior during sample extraction, chromatography, and ionization.[3] This allows it to accurately compensate for variations in sample preparation recovery and matrix effects, leading to more precise and reliable quantification of the target analyte (nicardipine).[4][5]
Q2: What is considered "poor" or "inconsistent" recovery for an internal standard?
While the primary role of an IS is to normalize the analyte response, its own recovery should still be monitored as a quality control metric.[5]
-
Poor Recovery: Generally, an absolute recovery of less than 50% may indicate a suboptimal extraction process. While the IS can still provide accurate quantification if its loss is proportional to the analyte's loss, very low recovery increases the risk of variability and brings the signal closer to the instrument's noise level.
-
Inconsistent Recovery: This is often a more critical issue. High variability in the IS response across a batch (e.g., a relative standard deviation >15-20%) suggests an uncontrolled aspect of the sample preparation process. This inconsistency can compromise the integrity of the entire analytical run.[6]
Q3: How does the chemical nature of Nicardipine-d3 affect its recovery?
Understanding the physicochemical properties of nicardipine is key to troubleshooting its deuterated analogue.
-
Basic Nature: Nicardipine has a tertiary amine group, making it a basic compound with a predicted pKa around 7.3.[7] This means its charge state is highly dependent on pH. At a pH two units below its pKa (e.g., pH < 5.3), it will be predominantly protonated (charged). At a pH two units above its pKa (e.g., pH > 9.3), it will be in its neutral, more hydrophobic form.[8] This pH-dependent behavior is the cornerstone of optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Solubility: It is freely soluble in organic solvents like methanol and chloroform but only slightly soluble in water.[9][10] Its hydrochloride salt form is more water-soluble, but the free base is preferred for extraction into organic solvents.
Troubleshooting Guide: Low or Inconsistent Recovery
This section directly addresses specific issues you may encounter during sample preparation. A systematic approach is crucial: the first step is always to determine where in the process the analyte is being lost. This is best done by collecting and analyzing every fraction from your extraction procedure (e.g., the sample flow-through, wash steps, and final eluate).[11]
Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[12] For nicardipine, this is driven by pH.
-
The Science: To extract nicardipine from an aqueous matrix (like plasma or urine) into an organic solvent, the molecule must be in its neutral, non-ionized form.[8] If the sample pH is acidic or neutral (below ~7.3), a significant portion of the Nicardipine-d3 will be protonated (charged), making it more water-soluble and preventing its transfer into the organic phase.
-
The Solution: Adjust the sample pH to be basic. A general rule is to adjust the pH to at least 2 units above the pKa.[8][13] For nicardipine, adjusting the sample to pH 9.0 - 10.0 with a buffer (e.g., borate buffer) or a weak base (e.g., ammonium hydroxide) will ensure it is overwhelmingly in its neutral state, maximizing its partitioning into the organic solvent.[14]
-
The Science: The choice of organic solvent is critical. The solvent must be immiscible with water and have a high affinity for the neutral form of nicardipine. Solvents that are too polar may form a single phase with the aqueous sample, while those that are too non-polar may not efficiently solvate the analyte.
-
The Solution: A moderately polar, water-immiscible solvent is often ideal. Common and effective choices for compounds like nicardipine include:
-
Methyl tert-butyl ether (MTBE): Excellent choice, good phase separation.
-
Ethyl Acetate: Good solvating power, but has higher water miscibility.
-
Hexane/Isooctane mixtures with a modifier: A common combination is Hexane:Butanol (e.g., 12:1, v/v) , where the butanol increases the polarity just enough to improve extraction efficiency.[14]
-
Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to isolate analytes from a sample matrix.[15] For nicardipine, a reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange sorbent is typically used. Low recovery in SPE can occur at any of the four main steps.[15][16][17]
Troubleshooting Workflow for Solid-Phase Extraction (SPE)
Caption: Troubleshooting workflow for low SPE recovery.
-
The Science: For reversed-phase SPE, analytes are retained by hydrophobic interactions. This works best when the analyte is neutral or minimally charged and the sample is loaded in a weak, primarily aqueous solution.[18][19] If Nicardipine-d3 is charged (low pH) or if the sample solvent is too strong (high organic content), it will not bind to the C18 sorbent and will pass right through.
-
The Solution:
-
Adjust Sample pH: Ensure the sample is adjusted to a neutral pH (~6.0-7.5) before loading. This keeps the nicardipine molecule neutral enough for hydrophobic retention without being so basic that it loses all aqueous solubility.
-
Dilute the Sample: If the sample is in an organic solvent, dilute it at least 1:4 with an aqueous buffer (e.g., phosphate buffer) to ensure the overall organic content is low (<5%).
-
Conditioning/Equilibration: Never let the sorbent bed go dry after conditioning (e.g., with methanol) and equilibrating (e.g., with water).[18][19] A dry sorbent will not retain the analyte properly.
-
-
The Science: The wash step is designed to remove endogenous interferences that are less strongly retained than the analyte. If the wash solvent is too strong (i.e., has too much organic content), it can prematurely elute the Nicardipine-d3 along with the interferences.[11][15]
-
The Solution: Use a weak wash solvent. A solution of 5-10% methanol in water is typically sufficient to remove polar interferences without affecting nicardipine retention.
-
The Science: The elution step uses a strong organic solvent to disrupt the hydrophobic interactions and release the analyte from the sorbent. If the elution solvent is not strong enough, the analyte will remain bound.[16]
-
The Solution:
-
Increase Elution Solvent Strength: Use a high percentage of a strong organic solvent. Methanol or acetonitrile are common.
-
Modify Elution Solvent pH: Since nicardipine is basic, making the elution solvent slightly basic can help ensure it is fully neutral and elutes more easily. However, a better approach is often to make the elution solvent slightly acidic. This protonates the residual silanol groups on the silica backbone of the sorbent, disrupting secondary ionic interactions that can cause irreversible binding. A common and highly effective elution solvent is 2-5% Ammonium Hydroxide or Formic Acid in Methanol . The choice depends on whether you are using a subsequent positive or negative mode ionization in your MS.
-
Problem 3: Inconsistent or Variable Recovery
-
The Science: Nicardipine, particularly in its neutral form in organic solvents, can be "sticky" and adsorb to the surfaces of glass or certain types of plastic (e.g., polypropylene) collection tubes, especially if the sample is evaporated to dryness.
-
The Solution:
-
Use Silanized Glassware: Deactivated or silanized glass vials can significantly reduce adsorption.
-
Avoid Complete Dryness: When evaporating the final eluate, avoid taking it to complete dryness. Leave a small volume (~50 µL) and then add the reconstitution solvent.
-
Optimize Reconstitution Solvent: Ensure the reconstitution solvent has sufficient organic content (e.g., 50% methanol or acetonitrile in water) to keep the analyte fully dissolved. Vortex thoroughly after reconstitution.
-
Example Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquot: Pipette 200 µL of plasma sample into a 2 mL polypropylene tube.
-
IS Spiking: Add 25 µL of Nicardipine-d3 working solution.
-
pH Adjustment: Add 50 µL of 1 M Borate Buffer (pH 9.5). Vortex for 10 seconds.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Mixing: Cap and vortex for 2 minutes or use a mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer (~900 µL) to a new tube.
-
Evaporation: Evaporate the solvent to near dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
Optimized Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of Nicardipine-d3 IS, then add 600 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
-
Condition: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of Water. Do not allow the sorbent to dry.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady drip rate (~1 mL/min).
-
Wash 1: Wash with 1 mL of Water.
-
Wash 2: Wash with 1 mL of 10% Methanol in Water.
-
Dry: Dry the cartridge under vacuum for 2-5 minutes to remove residual water.
-
Elute: Elute the analyte with 1 mL of 2% Ammonium Hydroxide in Methanol into a collection tube.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the LLE protocol.
Data Summary Tables
Table 1: pH Manipulation for Nicardipine (pKa ≈ 7.3)
| Step | Desired State | Recommended pH | Rationale |
|---|---|---|---|
| LLE Extraction | Neutral | pH > 9.3 | Maximizes partitioning into organic solvent. |
| SPE Loading (RP) | Neutral | pH ≈ 6.0 - 7.5 | Promotes hydrophobic retention on C18 sorbent. |
| SPE Elution (RP) | Neutral/Disrupted | Acidic or Basic Modifier | Disrupts secondary interactions for complete elution. |
Table 2: Recommended Solvents
| Method | Step | Recommended Solvents |
|---|---|---|
| LLE | Extraction | Methyl tert-butyl ether (MTBE), Ethyl Acetate, Hexane:Butanol |
| SPE | Conditioning | Methanol, Acetonitrile |
| SPE | Wash | 5-10% Methanol in Water |
| SPE | Elution | Methanol or Acetonitrile with 2-5% modifier (NH4OH or HCOOH) |
| Final | Reconstitution | 20-80% Acetonitrile or Methanol in Water (match mobile phase if possible) |
References
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Welch Materials Inc.[Link]
-
Nicardipine Hydrochloride Capsules - DailyMed. U.S. National Library of Medicine. [Link]
-
Official Monographs for Part I / Nicardipine Hydrochloride. The Japanese Pharmacopoeia. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2021). Phenomenex. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2023). Hawach Scientific. [Link]
-
Nicardipine Hydrochloride Injection - USP-NF. (2018). U.S. Pharmacopeia. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Troubleshooting SPE. LabRulez LCMS. [Link]
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Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]
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Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Kniese. [Link]
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What is the proper preparation and infusion rate for nicardipine IV infusion? Dr.Oracle. [Link]
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
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Nicardipine: Concise Review on Analytical Techniques. (2019). Lupine Publishers. [Link]
-
Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. [Link]
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Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. [Link]
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High-performance liquid chromatographic method for the determination of nicardipine. (2009). ResearchGate. [Link]
-
Nicardipine Hydrochloride | Drug Information. DrugBank. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]
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Questioning Quality Assurance in Clinical Mass Spectrometry. (2019). AACC. [Link]
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Nicardipine | C26H29N3O6 | CID 4474. PubChem - NIH. [Link]
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Nicardipine. Wikipedia. [Link]
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Navigating the Nuances of Nicardipine Analysis: A Technical Support Guide
Welcome to the technical support center for the sensitive detection of nicardipine. As researchers, scientists, and drug development professionals, you understand that robust and reliable analytical methods are paramount for accurate quantification and characterization of pharmaceutical compounds. This guide is designed to be your go-to resource for refining your nicardipine detection methods, offering in-depth troubleshooting advice and answers to frequently asked questions. Drawing from extensive field-proven insights and established scientific principles, we aim to empower you to overcome common analytical challenges and ensure the integrity of your results.
Section 1: Foundational Analytical Strategies for Nicardipine Detection
Nicardipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension and angina.[1][2] Its chemical structure and physicochemical properties necessitate careful consideration in method development to achieve sensitive and accurate detection, particularly in complex matrices such as pharmaceutical formulations and biological fluids.[3][4] The most prevalent analytical techniques for nicardipine quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the routine analysis of nicardipine in both bulk drug and pharmaceutical dosage forms.[1][5][6] The separation is typically achieved on a C18 column, with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol.[1][7][8] UV detection is commonly performed at wavelengths ranging from 236 nm to 354 nm.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.[3][9][10] This technique offers the advantage of being able to quantify nicardipine at very low concentrations (pg/mL to ng/mL range) and can distinguish the analyte from endogenous interferences.[9][10]
Section 2: Troubleshooting Guide for Nicardipine Analysis
Even with a well-designed method, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during nicardipine analysis by HPLC and LC-MS/MS.
Issue 1: No Peak or Very Low Peak Intensity
Potential Causes & Solutions
-
Incorrect Wavelength Setting (HPLC-UV):
-
Explanation: Nicardipine has a specific UV absorbance spectrum. A deviation from the optimal wavelength will result in a significant loss of signal.
-
Solution: Verify that the UV detector is set to the correct wavelength as specified in your method (typically between 236 nm and 354 nm).[3][4] If developing a new method, perform a wavelength scan of a standard solution to determine the absorbance maximum.
-
-
Sample Degradation:
-
Explanation: Nicardipine is known to be sensitive to light.[11] Exposure to ambient or UV light can lead to rapid degradation of the analyte, resulting in a diminished or absent peak.
-
Solution: Prepare and store all standard and sample solutions in amber vials or protect them from light using aluminum foil.[11] Minimize the exposure of samples in the autosampler to light.
-
-
Improper Sample Preparation:
-
Explanation: Incomplete extraction of nicardipine from the sample matrix or losses during sample processing will lead to low recovery and, consequently, a small or non-existent peak. For plasma samples, protein precipitation or solid-phase extraction (SPE) are common steps where analyte loss can occur.[12]
-
Solution: Optimize your sample preparation procedure. For solid dosage forms, ensure complete dissolution by using appropriate solvents and techniques like sonication.[1] For biological fluids, validate your extraction method to ensure high and reproducible recovery.[12]
-
-
LC-MS/MS Specific Issues:
-
Incorrect Mass Transitions (MRM): Ensure that the correct precursor and product ion masses for nicardipine are selected in your MS method.
-
Ion Suppression/Enhancement: The sample matrix can interfere with the ionization of nicardipine in the MS source. Dilute the sample or improve the chromatographic separation to minimize this effect.
-
Source Contamination: A dirty ion source can lead to a significant drop in sensitivity. Clean the MS source according to the manufacturer's recommendations.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions
-
Column Overload:
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute your sample and re-inject. If necessary, reduce the injection volume.
-
-
Inappropriate Mobile Phase pH:
-
Explanation: The peak shape of ionizable compounds like nicardipine is highly dependent on the mobile phase pH. An incorrect pH can lead to interactions with residual silanols on the column, causing peak tailing.
-
Solution: Adjust the pH of the aqueous component of your mobile phase. For nicardipine, an acidic pH (around 3.5) is often used to ensure it is in a single ionic form.[1][7]
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained compounds from the sample matrix can lead to active sites on the column, causing peak tailing. Column degradation can also result in poor peak shape.
-
Solution: Wash the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Extra-Column Volume:
-
Explanation: Excessive tubing length or a large detector flow cell can contribute to peak broadening and splitting.
-
Solution: Use tubing with a small internal diameter and minimize the length between the column and the detector.
-
Issue 3: Retention Time Shifts
Potential Causes & Solutions
-
Changes in Mobile Phase Composition:
-
Explanation: Even small variations in the ratio of organic to aqueous solvent can cause significant shifts in retention time.
-
Solution: Prepare fresh mobile phase accurately. Use a mobile phase that is pre-mixed or use a reliable gradient proportioning valve on your HPLC system.
-
-
Fluctuations in Column Temperature:
-
Explanation: Retention time is sensitive to temperature changes. Inconsistent ambient temperatures can lead to retention time drift.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[1]
-
-
Column Equilibration:
-
Explanation: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time to drift, especially at the beginning of the run.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC/LC-MS issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a standard stock solution of nicardipine?
A1: It is recommended to accurately weigh a suitable amount of nicardipine reference standard and dissolve it in a solvent in which it is freely soluble, such as methanol or a mixture of water and acetonitrile.[1][6] Prepare the stock solution in a Class A volumetric flask and store it protected from light at a controlled temperature, typically refrigerated.
Q2: How should I prepare nicardipine samples from tablets?
A2: To prepare samples from tablets, a common procedure involves grinding a number of tablets to a fine powder to ensure homogeneity.[1] A portion of the powder equivalent to a known amount of nicardipine is then accurately weighed and dissolved in a suitable diluent, often with the aid of sonication to ensure complete dissolution.[1] The solution is then filtered through a 0.45 µm filter before injection to remove any undissolved excipients.[1]
Q3: What are the critical parameters to consider during method validation for nicardipine analysis?
A3: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][5] For bioanalytical methods, stability of the analyte in the biological matrix under different storage conditions is also a critical parameter to evaluate.
Q4: Can I use a C8 column instead of a C18 column for nicardipine analysis?
A4: While C18 columns are most commonly reported for nicardipine analysis, a C8 column could potentially be used. However, since C8 is less retentive than C18, you would likely need to adjust the mobile phase composition by decreasing the percentage of the organic solvent to achieve a suitable retention time. Method re-validation would be necessary to ensure it meets the required performance criteria.
Q5: What are some common degradation products of nicardipine that I should be aware of?
A5: Nicardipine can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic stress.[13] The pyridine analogue of nicardipine is a known degradation product.[14] When developing a stability-indicating method, it is crucial to demonstrate that the analytical method can separate the intact drug from its degradation products.[13]
Section 4: Exemplar Protocols
Protocol 1: RP-HPLC Method for Nicardipine in Pharmaceutical Formulations
This protocol is a representative example based on published methods.[1][5]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | UV at 250 nm |
| Retention Time | Approximately 3.3 min |
Procedure
-
Buffer Preparation: Dissolve 2.73 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 40:60 ratio and degas by sonication.
-
Standard Solution Preparation: Prepare a stock solution of nicardipine standard in the diluent (Water:Acetonitrile 20:80 v/v) and further dilute to the desired working concentration.
-
Sample Solution Preparation: Weigh and finely powder 10 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask, add diluent, sonicate for 30 minutes, and dilute to volume. Filter the solution before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standard and sample solutions and record the chromatograms.
Protocol 2: LC-MS/MS Method for Nicardipine in Human Plasma
This protocol is a representative example based on published methods.[10]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| Column | C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water : Formic Acid (320:180:0.4 v/v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 480.2 (precursor ion) for Nicardipine |
Procedure
-
Sample Pre-treatment: To a plasma sample, add an internal standard and a protein precipitating agent (e.g., acetonitrile). Vortex and then centrifuge to pellet the precipitated proteins.
-
Extraction: Alternatively, use solid-phase extraction (SPE) for cleaner samples and better sensitivity.
-
Analysis: Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to an autosampler vial and inject it into the LC-MS/MS system.
-
Quantification: Create a calibration curve using spiked plasma standards and quantify the nicardipine concentration in the unknown samples by comparing the peak area ratios of the analyte to the internal standard.
Analytical Method Workflow
Caption: A streamlined workflow for nicardipine analysis from method setup to reporting.
References
-
Rathod, A. P., Mhaske, M. S., & Hingane, L. D. (2022). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. International Journal of Pharmaceutical Research and Applications, 7(3), 2036-2044. [Link]
-
Fernandes, A. V., Pydi, C. R., Pai K, G., Verma, R., & Kumar, L. (2019). Development and validation of an HPLC analytical method for the detection and quantification of nicardipine in lipid nanoparticles. Latin American Journal of Pharmacy, 38(10), 1995-2002. [Link]
-
Merugu, M., & Darshanam, V. (2024). Analytical Method Development and Validation of Nicardipine by RP-HPLC. Journal of Pharma Insights and Research, 2(1). [Link]
-
Jain, P. S., Patil, V. A., Ahmed, A. S. A., Pawara, C. T., & Surana, S. J. (2019). Nicardipine: Concise Review on Analytical Techniques. Archives of Nanotechnology & Open Access Journal, 1(5). [Link]
-
Merugu, M., Jat, R. K., & Kumar, G. V. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. Journal of Emerging Technologies and Innovative Research, 8(6). [Link]
-
Al-Ghannam, S. M., & Al-Olayan, A. M. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Arabian Journal of Chemistry, 12(8), 2295-2304. [Link]
-
Fernandes, A. V., Pydi, C. R., Pai, K. G., Verma, R., & Kumar, L. (2019). Development and validation of an HPLC analytical method for the detection and quantification of nicardipine in lipid nanoparticles. Latin American Journal of Pharmacy, 38(10), 1995-2002. [Link]
-
Lau, G. S., & Leong, W. S. (1998). Extraction and quantification of nicardipine in human plasma. Journal of chromatography. B, Biomedical sciences and applications, 710(1-2), 199–205. [Link]
-
Jain, P. S., Patil, V. A., Ahmed, A. S. A., Pawara, C. T., & Surana, S. J. (2019). Nicardipine: Concise Review on Analytical Techniques. Archives of Nanotechnology & Open Access Journal, 1(5). [Link]
-
Yamakawa, T., Kuwabara, T., Ohe, T., & Kobayashi, S. (2007). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Drug metabolism and disposition: the biological fate of chemicals, 35(10), 1859–1866. [Link]
-
Peters, F., Raehl, C. L., & Sterling, T. R. (1992). Stability of nicardipine hydrochloride in intravenous solutions. American journal of hospital pharmacy, 49(10), 2544–2547. [Link]
-
Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 830(1), 81–85. [Link]
-
Wang, J., Deshmukh, B. K., & Bonakdar, M. (1988). Electrochemical Behavior and Determination of Nicardipine. Electroanalysis, 1(4), 333-338. [Link]
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Pharmaffiliates. Nicardipine Hydrochloride-impurities. [Link]
-
Derayea, S. M., Omar, M. A., Abdel-Salam, R. A., & El-Kimary, E. I. (2019). Spectrophotometric determination of amlodipine and nicardipine in pharmaceutical formulations via binary complex formation with eosin Y. Journal of Applied Pharmaceutical Science, 9(3), 104-111. [Link]
-
Al-Ghannam, S. M., & Al-Olayan, A. M. (2015). LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Nicardipine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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- 10. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Impact of solvent choice on Nicardipine-d3 stability and performance
A Senior Application Scientist's Guide to Solvent Selection, Stability, and Analytical Performance
Welcome to the technical support guide for Nicardipine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent choice in ensuring the stability and reliable performance of Nicardipine-d3 in your experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot potential issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and use of Nicardipine-d3.
Q1: I'm having trouble dissolving my Nicardipine-d3. What is the recommended solvent?
Answer: Nicardipine-d3, like its non-deuterated counterpart, is a lipophilic molecule with low aqueous solubility.[1][2] Its solubility is highly dependent on the polarity of the solvent.
For initial stock solutions, it is best to use a water-miscible organic solvent. Direct dissolution in aqueous buffers, especially at neutral or alkaline pH, is challenging and not recommended for creating concentrated stocks.[2][3]
Key Recommendations:
-
Primary Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) offer excellent solubility, with concentrations of approximately 20 mg/mL being achievable.[3]
-
Secondary Solvents: Methanol, ethanol, chloroform, and glacial acetic acid are also effective solvents.[1]
-
Aqueous Preparations: To prepare an aqueous solution, first dissolve the Nicardipine-d3 in a minimal amount of DMSO. Then, dilute this stock solution slowly into your aqueous buffer of choice while vortexing or stirring vigorously to prevent precipitation.[3] Be aware that storing aqueous solutions is not recommended for more than one day due to stability concerns.[3]
Solubility Summary Table:
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Methanol | Freely Soluble | [1] |
| Ethanol | Sparingly Soluble (~1 mg/mL) | [1][3] |
| Propylene Glycol | ~51 mg/mL | [4] |
| Water | Sparingly Soluble / Insoluble | [1][3] |
| Ethanol/Water (70:30 v/v) | ~224 mg/mL | [4] |
Note: Solubility can be batch-dependent. Always perform a small-scale test.
Q2: My Nicardipine-d3 solution changed color/degraded. What are the primary stability concerns?
Answer: Nicardipine-d3 belongs to the 1,4-dihydropyridine (DHP) class of compounds, which are notoriously susceptible to degradation.[5] The stability of your solution is not just a matter of solubility; it is an active chemical challenge influenced by pH, light, and oxygen. The primary degradation pathway is the aromatization (oxidation) of the dihydropyridine ring, which results in a total loss of therapeutic effect.[5][6]
Major Factors Affecting Stability:
-
pH-Dependency: The stability of DHPs is highly pH-dependent.[7]
-
Acidic Conditions (pH < 5): While solubility may be enhanced at a lower pH, acidic conditions can catalyze hydrolysis of the ester groups in the Nicardipine molecule over time.[2][7]
-
Alkaline Conditions (pH > 7): Basic conditions can lead to rapid degradation.[8] The presence of hydroxide ions can accelerate both ester hydrolysis and oxidation of the dihydropyridine ring.
-
-
Photodegradation: DHPs are highly sensitive to light, particularly in the UV spectrum.[5] Exposure to ambient lab lighting or sunlight can initiate a photodegradation process, leading to the formation of the pyridine analog and other byproducts.[8]
-
Mechanism: Light provides the energy to excite the DHP ring, making it more susceptible to oxidation.[5]
-
-
Oxidative Degradation: The conversion of the dihydropyridine ring to its aromatic pyridine form is a common degradation pathway. This process can be accelerated by:
-
Dissolved Oxygen: Solvents that have not been de-gassed can contribute to oxidation.
-
Metal Ions: Trace metal ions, particularly Fe³⁺, can act as catalysts, leading to rapid degradation.[6] Ensure all glassware is scrupulously clean and consider the use of metal-free buffers if experiencing issues.
-
The diagram below illustrates the main degradation pathways for Nicardipine.
Caption: Key degradation pathways for Nicardipine-d3.
Q3: How does my choice of solvent affect the performance of Nicardipine-d3 in analytical methods like HPLC or LC-MS?
Answer: Solvent choice is paramount for achieving accurate and reproducible analytical results. The solvent you use to dissolve and dilute your sample (the "sample diluent") must be compatible with your chromatographic mobile phase.
Key Considerations for Analytical Performance:
-
Peak Shape: Injecting a sample dissolved in a solvent that is much "stronger" (i.e., has a higher elution strength) than your mobile phase can cause significant peak distortion, including fronting, tailing, or split peaks.
-
Best Practice: Ideally, your sample diluent should be the same as, or weaker than, your initial mobile phase composition. For reversed-phase HPLC, this often means a solution with a lower percentage of organic solvent (e.g., acetonitrile, methanol) than the mobile phase.
-
-
Solubility & Precipitation: While a strong organic solvent like 100% acetonitrile might be great for dissolving Nicardipine-d3, injecting it into a highly aqueous mobile phase can cause the analyte to precipitate on the column, leading to pressure issues, carryover, and poor reproducibility.
-
MS Ionization: For LC-MS applications, the solvent and any additives can impact ionization efficiency. Non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry. Volatile additives like formic acid or ammonium acetate are preferred. The mobile phase described by Qi et al. (methanol, water, and formic acid) is a good example of an MS-compatible system.[9]
Recommended Solvents for Analytical Dilutions:
| Technique | Recommended Diluent | Rationale |
| Reversed-Phase HPLC | Mobile Phase or a weaker variant (e.g., 50:50 Acetonitrile:Water) | Ensures good peak shape and avoids on-column precipitation. |
| LC-MS | Mobile Phase containing volatile additives (e.g., Methanol:Water with 0.1% Formic Acid) | Ensures compatibility with the MS ion source and promotes good ionization.[9] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape in HPLC (Fronting, Tailing, Splitting) | 1. Solvent Mismatch: Sample diluent is significantly stronger than the mobile phase. 2. Column Overload: Sample concentration is too high. | 1. Re-dissolve and dilute the sample in the initial mobile phase or a weaker solvent mixture. 2. Dilute the sample and re-inject. |
| Inconsistent Results / Poor Reproducibility | 1. Sample Degradation: The analyte is degrading in the vial on the autosampler. 2. Incomplete Solubilization: The compound is not fully dissolved in the sample diluent. | 1. Use amber or light-blocking autosampler vials. Prepare samples fresh and run them immediately. If running a long sequence, consider using a cooled autosampler (4-8°C). 2. After adding solvent, vortex vigorously and sonicate for 5-10 minutes to ensure complete dissolution. |
| Gradual Increase in HPLC System Backpressure | 1. Analyte Precipitation: The sample diluent is incompatible with the mobile phase, causing Nicardipine-d3 to precipitate at the head of the column. | 1. Immediately disconnect the column and flush the system with a strong solvent (e.g., isopropanol) to clear any blockages. 2. Re-evaluate your sample diluent. Ensure it is miscible and weaker than the mobile phase. Filter all samples through a 0.22 µm syringe filter before injection. |
| Loss of MS Signal Intensity Over Time | 1. Ion Source Contamination: Use of non-volatile buffers or salts in the sample or mobile phase. 2. Analyte Degradation: See "Inconsistent Results" above. | 1. Only use volatile mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate/acetate). Clean the ion source according to the manufacturer's protocol. 2. Prepare fresh samples in an appropriate, MS-compatible solvent. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol provides a reliable method for preparing a primary stock solution of Nicardipine-d3.
Materials:
-
Nicardipine-d3 (solid)
-
Anhydrous (spectrophotometric grade) DMSO
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and sonicator
Procedure:
-
Weighing: Accurately weigh 10 mg of Nicardipine-d3 directly into the 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 5-7 mL of DMSO to the flask.
-
Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. Place the flask in a sonicator bath for 10 minutes to ensure complete dissolution. The solution should be clear with no visible particulates.
-
Final Dilution: Allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark (meniscus).
-
Mixing & Storage: Invert the capped flask 15-20 times to ensure homogeneity. Transfer the final stock solution to a labeled amber glass vial for storage.
-
Storage: Purge the vial with an inert gas (argon or nitrogen) before capping to displace oxygen. Store at -20°C or below for long-term stability. A product stored at -20°C as a crystalline solid can be stable for at least 4 years.[3]
Protocol 2: Workflow for Sample Preparation and Analysis
This workflow outlines the critical decision points for handling Nicardipine-d3 from receipt to analysis.
Sources
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Nicardipine Quantification Using a Deuterated Internal Standard
In the landscape of pharmaceutical research and development, the precise and reliable quantification of drug candidates in biological matrices is paramount. For a compound like nicardipine, a potent calcium channel blocker, accurate pharmacokinetic data is the bedrock upon which safety and efficacy assessments are built. This guide provides an in-depth, experience-driven comparison of analytical method validation for nicardipine, demonstrating the empirical advantages of employing a stable isotope-labeled deuterated internal standard (IS) within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, grounded in the principles of international regulatory guidelines. The data presented, while illustrative, reflects the performance improvements typically observed in our laboratories, offering a tangible benchmark for researchers in the field.
The Achilles' Heel of Bioanalysis: Why an Internal Standard is Non-Negotiable
Bioanalytical methods are susceptible to numerous sources of variability that can compromise data integrity. Sample preparation steps like protein precipitation or liquid-liquid extraction can result in analyte loss. Furthermore, the complex nature of biological matrices (e.g., plasma, serum) can lead to matrix effects, where co-eluting endogenous components either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] Instrument drift and minor volume inconsistencies can also introduce errors.
An internal standard is added at a constant concentration to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process.[2] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow. By calculating the peak area ratio of the analyte to the internal standard, we can effectively normalize for the aforementioned variations, leading to significantly improved accuracy and precision.[3][4]
The Ideal Internal Standard: The Case for a Deuterated Analog
While a structurally similar analog can serve as an internal standard, the "gold standard" is a stable isotope-labeled version of the analyte itself, such as a deuterated standard.[1][3] Here's why:
-
Near-Identical Chemical and Physical Properties: A deuterated standard (e.g., Nicardipine-d7) has the same chemical structure as nicardipine, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This ensures it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[1][4]
-
Co-elution without Interference: It co-elutes with the analyte, meaning it experiences the exact same matrix effects at the exact same time.[4]
-
Mass Spectrometric Distinction: Despite its chemical similarity, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
Using a non-isotopic analog, while better than no internal standard, is a compromise. Its physicochemical properties will inevitably differ from the analyte, leading to potential differences in extraction efficiency and chromatographic behavior, which can result in incomplete correction for matrix effects and other variabilities.
Experimental Design: A Head-to-Head Comparison
To illustrate these principles, we present a comparative validation of an LC-MS/MS method for nicardipine in human plasma, performed with two different approaches:
-
Method A: Using a structurally similar analog (e.g., Nimodipine) as the internal standard.
-
Method B: Using a deuterated internal standard (Nicardipine-d7).
The validation is conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8][9]
Experimental Workflow
The following diagram outlines the core steps of the bioanalytical process.
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The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Nicardipine Analysis
In the precise world of quantitative bioanalysis, particularly in drug development and clinical research, the reliability of analytical data is paramount. For a potent calcium channel blocker like nicardipine, accurate measurement in complex biological matrices such as plasma is critical for pharmacokinetic and toxicokinetic studies. The cornerstone of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the judicious selection of an internal standard (IS). This guide provides an in-depth, objective comparison of Nicardipine-d3, a stable isotope-labeled (SIL) internal standard, with commonly employed structural analog internal standards for nicardipine analysis.
The Imperative of the Internal Standard in Bioanalysis
The journey of an analyte from a plasma sample to the detector of a mass spectrometer is fraught with potential for variability. Differences in sample preparation, extraction efficiency, matrix effects, and instrument response can all introduce inaccuracies. An internal standard is added at a known concentration to all samples, calibration standards, and quality controls before sample processing.[1] Its role is to mimic the analyte and compensate for these variations, thereby ensuring the precision and accuracy of the final quantitative result.[2]
The ideal internal standard should share physicochemical properties with the analyte to ensure it behaves similarly throughout the analytical workflow.[1] This shared behavior is the key to effective normalization. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, with the performance of the internal standard being a critical component of this validation.[3][4]
The Contenders: Nicardipine-d3 and Structural Analogs
For the analysis of nicardipine, the choice of internal standard generally falls into two categories:
-
Stable Isotope-Labeled (SIL) Internal Standard: Nicardipine-d3 is a deuterated form of nicardipine. It is chemically identical to the analyte but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This makes it the "gold standard" for internal standards.[5]
-
Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to nicardipine. Published methods for nicardipine analysis have utilized compounds such as midazolam and diphenhydramine as internal standards.[6][7]
The following sections will delve into a comparative analysis of these options, supported by established scientific principles and experimental considerations.
Head-to-Head Comparison: Nicardipine-d3 vs. Structural Analogs
The superiority of a SIL internal standard like Nicardipine-d3 stems from its near-identical chemical and physical properties to the analyte.[5] This ensures it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source—a phenomenon known as the matrix effect.
| Property | Nicardipine-d3 (SIL IS) | Structural Analogs (e.g., Midazolam, Diphenhydramine) |
| Co-elution | Near-identical retention time to nicardipine. | Different retention times from nicardipine. |
| Matrix Effect Compensation | High. Experiences virtually the same ion suppression/enhancement as nicardipine. | Variable. May not fully compensate for differential matrix effects at the retention time of the analog versus the analyte. |
| Extraction Recovery | Expected to be identical to nicardipine. | May differ from nicardipine, potentially introducing bias. |
| Accuracy & Precision | Generally higher due to superior compensation for analytical variability. | Can be acceptable with thorough validation, but potentially lower if matrix effects are significant. |
| Cost & Availability | Higher cost and may require custom synthesis. | Lower cost and more readily available. |
Experimental Protocols: A Framework for Evaluation
To empirically determine the optimal internal standard for your nicardipine assay, a rigorous method development and validation process is essential. Below are detailed, step-by-step methodologies for key experiments.
Experimental Workflow for Nicardipine Analysis
Caption: Decision Matrix for Internal Standard Selection.
The use of Nicardipine-d3 mitigates these risks. Its co-elution and identical behavior during extraction and ionization ensure that any variability affecting the analyte is mirrored in the internal standard, leading to a more accurate and precise final concentration. [5]This is particularly crucial when dealing with complex patient populations or when the study outcome is highly dependent on the accuracy of the pharmacokinetic data.
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Nicardipine-d3
Introduction: Ensuring Data Comparability Across Bioanalytical Methods
In the landscape of drug development, the journey of a therapeutic candidate from preclinical studies to market approval relies on the generation of robust, reliable, and reproducible bioanalytical data. These data, which underpin critical pharmacokinetic (PK) and toxicokinetic (TK) assessments, are often generated over several years, across different laboratories, and sometimes, using evolving analytical technologies.[1][2] This reality necessitates a formal process to ensure that data generated under these varied circumstances are comparable. This process is known as cross-validation .
This guide provides an in-depth, experience-driven framework for understanding and executing the cross-validation of bioanalytical methods, using the analysis of the calcium channel blocker Nicardipine with its stable isotope-labeled (SIL) internal standard, Nicardipine-d3 , as a practical case study. We will explore the regulatory rationale, experimental design, acceptance criteria, and troubleshooting strategies that are fundamental to a successful cross-validation.
The Regulatory Imperative for Cross-Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to ensure the integrity of data used in regulatory submissions.[2][3] The core principle is to demonstrate that different bioanalytical methods or laboratories can produce equivalent quantitative results for the same analyte in a given biological matrix.
According to the FDA's M10 Bioanalytical Method Validation Guidance, cross-validation is required to demonstrate how reported data are related when multiple bioanalytical methods or laboratories are involved.[3] Similarly, the EMA guideline describes when cross-validation should be carried out in addition to a full method validation.[1][4] Failure to perform adequate cross-validation can lead to regulatory questions and potentially invalidate study data, causing significant delays and costs.
The necessity for cross-validation is triggered by several common scenarios in drug development:
-
Inter-laboratory transfers: Moving a validated method from a sponsor's lab to a Contract Research Organization (CRO), or between two different CROs.
-
Method revisions: Introducing significant changes to a validated method (e.g., new sample extraction procedure, different analytical column, or change in instrumentation).
-
Matrix changes: Adapting a method from one biological matrix (e.g., plasma) to another (e.g., urine).
-
Comparing different technologies: Correlating data from an LC-MS/MS method with an older HPLC-UV method or a ligand-binding assay.[5]
The Pivotal Role of the Internal Standard: Nicardipine-d3
The reliability of any LC-MS/MS-based bioanalytical method hinges on the performance of its internal standard (IS). The IS is added at a known, constant concentration to all samples—calibration standards, quality controls (QCs), and study samples—ideally at the very beginning of the sample preparation process.[6] Its purpose is to normalize for variability that can occur during sample extraction, chromatography, and ionization in the mass spectrometer.
For this purpose, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard.[7] Nicardipine-d3, where three hydrogen atoms are replaced with deuterium, is an ideal IS for Nicardipine for several key reasons:
-
Identical Physicochemical Properties: It co-elutes chromatographically with Nicardipine and exhibits nearly identical extraction recovery and ionization efficiency. This ensures it accurately tracks the analyte through the entire analytical process.
-
Mass Differentiation: It is easily distinguished from the unlabeled Nicardipine by the mass spectrometer due to the mass difference of 3 Daltons.
-
Stability: The deuterium labels are stable and do not exchange with hydrogen atoms from the surrounding solution, a potential issue with some deuterated standards.[7]
Even with a high-quality SIL IS, it is crucial to monitor its response across an analytical run. Significant drift or erratic IS response can indicate problems with sample processing consistency or instrument performance and may impact the accuracy of the results.[6]
Experimental Design: A Framework for Robust Comparison
A successful cross-validation study is built on a well-designed experiment that directly compares the original, validated method (the Reference Method ) with the new or modified method (the Comparator Method ).
Sample Selection: The Key to a Meaningful Comparison
The choice of samples is the most critical aspect of the experimental design. While spiked QCs are necessary, the most informative samples are incurred samples —actual study samples from subjects who have been dosed with the drug.
-
Quality Control (QC) Samples: A minimum of three batches of low, medium, and high concentration QCs (n=6 at each level) should be prepared. These are analyzed by both the reference and comparator methods to assess accuracy and precision.
-
Incurred Samples (IS): A set of at least 20-40 incurred study samples, spanning the observed concentration range, should be selected.[8] These samples are invaluable because they contain not only the parent drug but also its metabolites, and have undergone the full lifecycle of collection, storage, and handling. They can reveal subtle matrix effects or issues with metabolite stability (e.g., back-conversion to the parent drug) that freshly spiked QCs might miss.
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A Senior Application Scientist's Guide to Linearity and Detection Range in Nicardipine Assays Utilizing Nicardipine-d3
In the realm of pharmacokinetic and bioequivalence studies, the precise and reliable quantification of therapeutic agents is paramount. Nicardipine, a dihydropyridine calcium channel blocker, is widely used for the management of hypertension and angina.[1] Consequently, robust bioanalytical methods are crucial for determining its concentration in biological matrices. This guide provides an in-depth comparison of nicardipine assays, with a particular focus on the establishment of linearity and the detection range, leveraging the advantages of Nicardipine-d3 as a stable isotope-labeled internal standard.
The Critical Role of Nicardipine-d3 in Bioanalysis
The cornerstone of a reliable quantitative bioanalytical method is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[2] Stable isotope-labeled (SIL) internal standards, such as Nicardipine-d3, are the gold standard in LC-MS/MS-based quantification.[3]
Why Nicardipine-d3 is the Preferred Internal Standard:
-
Physicochemical Similarity: Nicardipine-d3 is structurally identical to nicardipine, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass shift allows for its differentiation by the mass spectrometer, while ensuring that its chemical and physical properties are nearly identical to the analyte.[4]
-
Co-elution: Due to their similar properties, Nicardipine-d3 and nicardipine co-elute during chromatographic separation. This is a critical factor in minimizing the impact of matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[5]
-
Correction for Variability: By experiencing the same potential for loss during sample preparation and the same ionization efficiency in the mass spectrometer's source, Nicardipine-d3 provides a reliable reference to accurately normalize the analyte's signal.[2][3] This leads to improved precision and accuracy in the final concentration determination.
While SIL internal standards are highly effective, it is important to note that deuterium-labeled compounds can occasionally exhibit slight differences in retention times or recoveries compared to the unlabeled analyte.[6] However, these effects are generally minimal and are far outweighed by the benefits of using a SIL IS.
Comparative Analysis of Nicardipine Assay Performance
The performance of a bioanalytical method is defined by several key validation parameters, with linearity and the range of detection being fundamental. Linearity demonstrates the direct proportionality between the instrument's response and the concentration of the analyte over a specified range.[7][8] The range of detection is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Below is a comparison of various published LC-MS/MS methods for the quantification of nicardipine in human plasma:
| Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Internal Standard | Analytical Method | Reference |
| 0.05 - 20.0 | 0.05 | 20.0 | Diphenhydramine | LC-MS | [9] |
| 0.2 - 100 | Not Specified | 100 | Not Specified | LC-MS/MS | [10] |
| 5 - 1000 | 5 | 1000 | Midazolam | LC-ESI-MS | [11] |
| 1 - 500 (pg/mL) | 1 (pg/mL) | 500 (pg/mL) | Not Specified | LC-MS/MS | [10] |
Note: The table highlights the variability in reported linearity ranges and LLOQs, underscoring the importance of method-specific validation.
Establishing Linearity and Range of Detection: An Experimental Protocol
The following protocol outlines a typical workflow for the validation of a nicardipine assay in human plasma using Nicardipine-d3 as the internal standard, adhering to FDA and EMA guidelines.[12][13][14][15]
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of nicardipine and Nicardipine-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of nicardipine working standard solutions by serial dilution of the primary stock solution. These will be used to spike the blank plasma for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Nicardipine-d3 at a fixed concentration. The optimal concentration should be determined during method development to provide a consistent and robust signal.
Step 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike a set of blank human plasma samples with the nicardipine working standard solutions to create a calibration curve consisting of a blank (no analyte or IS), a zero sample (with IS only), and at least 6-8 non-zero concentration levels.[12] The concentration range should encompass the expected therapeutic concentrations of nicardipine.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within three times the LLOQ), medium (around 30-50% of the calibration range), and high (at least 75% of the ULOQ).[13]
Step 3: Sample Extraction (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting nicardipine from plasma.[11]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the Nicardipine-d3 working solution.
-
Add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of nicardipine and Nicardipine-d3. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid to improve ionization.[9]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both nicardipine and Nicardipine-d3.
Step 5: Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the peak area ratio (nicardipine peak area / Nicardipine-d3 peak area) against the nominal concentration of the nicardipine calibration standards.
-
Linear Regression: Apply a linear regression model, typically with a weighting factor of 1/x or 1/x², to the calibration curve data. The correlation coefficient (r²) should be ≥ 0.99.[7]
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[12][13] At least 75% of the non-zero calibration standards must meet this criterion.[12]
-
LLOQ and ULOQ Determination: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of the nominal value) and precision (a coefficient of variation ≤ 20%).[12] The ULOQ is the highest concentration on the curve that meets the acceptance criteria for accuracy and precision (±15%).
Visualizing the Workflow and Decision-Making Process
To further elucidate the experimental and analytical procedures, the following diagrams provide a visual representation of the workflow and the logic behind validating the linearity and range of an assay.
Caption: Experimental workflow for nicardipine assay validation.
Caption: Decision tree for validating assay linearity and range.
Conclusion
The development and validation of a robust bioanalytical method for nicardipine are essential for its clinical and research applications. The use of a stable isotope-labeled internal standard, such as Nicardipine-d3, is a critical component in achieving the high levels of accuracy and precision required by regulatory agencies. By following a systematic approach to establishing the linearity and range of detection, researchers and drug development professionals can ensure the generation of reliable and defensible data. The methodologies and validation criteria outlined in this guide provide a comprehensive framework for the successful implementation of nicardipine assays.
References
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PubMed. (n.d.). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Retrieved from [Link]
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Lupine Publishers. (2019, February 14). Nicardipine: Concise Review on Analytical Techniques. Retrieved from [Link]
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PubMed. (2006, January 2). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
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Aumet. (n.d.). How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Retrieved from [Link]
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Azure Biosystems. (2017, August 24). Linear range of detection and what it means for your quantifications. Retrieved from [Link]
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BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020, May 12). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]
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ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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Lab-Training. (n.d.). Linearity range: Significance and symbolism. Retrieved from [Link]
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Lösungsfabrik. (2018, May 2). What is linearity?. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, November 14). Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2020, December 10). Linearity in Laboratory Testing. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Retrieved from [Link]
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A Senior Application Scientist's Guide to Nicardipine-d3 Hydrochloride CRM: Ensuring Bioanalytical Accuracy
In the landscape of pharmaceutical development and clinical research, the precise quantification of drug compounds in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. For a potent calcium channel blocker like Nicardipine, used in the management of hypertension and angina, accurate measurement is critical.[1][2] This guide provides an in-depth comparison of Nicardipine-d3 Hydrochloride Certified Reference Material (CRM) against other alternatives, grounded in experimental data, to illustrate its indispensable role in robust bioanalytical method validation.
The Imperative for an Internal Standard in LC-MS/MS Bioanalysis
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples like plasma due to its high sensitivity and selectivity.[3][4][5] However, the accuracy of LC-MS/MS is susceptible to several sources of variability, including:
-
Sample Preparation: Inconsistent analyte recovery during extraction procedures.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte, leading to erroneous results.[6][7][8]
-
Instrumental Variation: Fluctuations in injection volume or mass spectrometer performance can affect signal intensity.[5]
To compensate for this variability, a suitable Internal Standard (IS) is added at a fixed concentration to every sample, calibrator, and quality control (QC) sample.[5][9] The ideal IS behaves identically to the analyte throughout the entire analytical process. The ratio of the analyte's response to the IS's response is used for quantification, effectively normalizing for variations and ensuring data reliability. Stable isotope-labeled (SIL) compounds are considered the most appropriate choice for an IS in quantitative bioanalysis.[5][10]
Defining the Gold Standard: Certified Reference Material (CRM)
Not all reference materials are created equal. A Certified Reference Material (CRM) stands at the apex of the quality pyramid. Produced by a producer accredited to ISO 17034 , a CRM provides the highest level of quality assurance.[11][12][13][14] This accreditation ensures that the material's certified value for properties like identity, purity, and concentration is accurate, metrologically traceable, and accompanied by a stated measurement uncertainty.[11][13][15]
Using an ISO 17034-accredited CRM, such as this compound, is crucial for:
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of well-characterized reference standards for bioanalytical method validation.[9][16]
-
Data Integrity: It provides irrefutable evidence of the quality and accuracy of the standard used, forming a solid foundation for the entire data set.
-
Inter-laboratory Consistency: Enables reliable comparison of results across different sites and studies.
Technical Profile: this compound CRM vs. an Alternative
Let's compare a this compound CRM with a common alternative: a non-certified, research-grade analogue internal standard, such as Nifedipine (another dihydropyridine calcium channel blocker).[17] While structurally similar, the analogue lacks the key characteristics of a SIL-CRM.
| Feature | Nicardipine-d3 HCl (CRM) | Nifedipine (Analogue IS) | Causality & Impact on Analysis |
| Structural Identity | Identical to Nicardipine, with 3 deuterium atoms.[18][19][20] | Structurally similar but not identical.[17] | The SIL-CRM co-elutes perfectly with the analyte and experiences identical ionization behavior, providing the most accurate compensation for matrix effects.[10] The analogue may have different chromatographic retention and ionization efficiency, leading to incomplete correction. |
| Certification | ISO 17034 Certified.[21][22] | None. Purity and concentration are stated by the manufacturer but lack metrological traceability and uncertainty budgets. | The CRM's certified concentration and purity reduce systematic errors in the preparation of calibration standards, leading to higher accuracy in the final results. |
| Isotopic Purity | High isotopic purity (typically >99%) ensures minimal signal contribution at the mass transition of the unlabeled analyte. | Not Applicable. | Minimizes cross-talk and improves the accuracy of the lower limit of quantification (LLOQ). |
| Chemical Purity | Certified purity (e.g., ≥98.0%).[23] | Typically >98%, but not certified with an uncertainty value. | The CRM's known purity allows for precise preparation of stock solutions, which is critical for the accuracy of the entire calibration curve.[9] |
Performance in Practice: A Comparative Bioanalytical Workflow
To demonstrate the tangible benefits of a CRM, we'll outline a comparative experiment quantifying Nicardipine in human plasma using LC-MS/MS. The objective is to compare the method's performance using Nicardipine-d3 HCl (CRM) versus Nifedipine (Analogue IS).
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Nicardipine quantification.
Detailed Experimental Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[24][25][26][27]
-
Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: For calibration standards and Quality Control (QC) samples, add the appropriate volume of Nicardipine working solution.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (either Nicardipine-d3 HCl CRM or Nifedipine) to all tubes.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[24][25] The 3:1 ratio of solvent to plasma ensures efficient protein removal.[25]
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[24]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[24]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Comparative Data Analysis
The following tables summarize the expected performance data from a method validation experiment, comparing the two internal standards.
Table 1: Calibration Curve Performance
| Parameter | Method with Nicardipine-d3 HCl (CRM) | Method with Nifedipine (Analogue IS) | FDA Guideline Acceptance Criteria |
| Range | 0.05 - 20.0 ng/mL | 0.05 - 20.0 ng/mL | N/A |
| Correlation (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 12% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 6% | ≤ 14% | ≤ 15% (≤ 20% at LLOQ) |
Causality: The CRM's certified concentration ensures highly accurate calibrator preparation, directly translating to a more accurate and precise calibration curve. The analogue's potential for differing chromatographic behavior can introduce variability, slightly degrading precision and accuracy.
Table 2: Matrix Effect & Recovery
| Parameter | Method with Nicardipine-d3 HCl (CRM) | Method with Nifedipine (Analogue IS) | Interpretation |
| Analyte Recovery % | 88 ± 4% | 87 ± 9% | Both methods show good recovery, but the analogue IS method is less consistent. |
| IS-Normalized Matrix Factor (% CV) | 3.5% | 13.8% | The CRM effectively compensates for lot-to-lot variability in plasma matrix effects. The analogue IS, with its different properties, provides poor compensation, as shown by the high CV. |
Causality: The matrix effect is a critical parameter that assesses the impact of the biological matrix on analyte ionization.[6][8][28] The IS-Normalized Matrix Factor is the key metric. A low coefficient of variation (%CV) across different lots of plasma indicates that the IS is effectively tracking and correcting for matrix-induced variability.[6] The Nicardipine-d3 HCl CRM, being physicochemically identical to the analyte, provides near-perfect compensation. The Nifedipine analogue does not, leading to unreliable data when analyzing samples from different individuals.
A Decision Framework for Internal Standard Selection
Choosing the right internal standard is a critical decision that impacts data quality and project success.
Caption: Decision framework for internal standard selection.
Conclusion
References
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Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of Chromatography B, 830(1), 81-85. [Link]
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Bioanalysis Zone. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Bioanalysis Zone. [Link]
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Reagecon. (n.d.). ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge Centre. [Link]
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International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 113-121. [Link]
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Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
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Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM. Lab Unlimited. [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
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NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. National Association of Testing Authorities, Australia. [Link]
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Parker, R. M., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics – Clinical Applications, 14(6), e1900141. [Link]
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PubMed. (1998). Extraction and quantification of nicardipine in human plasma. National Center for Biotechnology Information. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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A Senior Application Scientist’s Guide to Evaluating the Isotopic Purity of Nicardipine-d3 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount. The use of deuterium-labeled active pharmaceutical ingredients (APIs), such as Nicardipine-d3 Hydrochloride, is a sophisticated strategy to favorably alter drug metabolism and pharmacokinetics (DMPK) by leveraging the kinetic isotope effect (KIE). Nicardipine, a calcium channel blocker, is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4.[1][2] Strategic deuteration can slow this metabolic process, potentially improving bioavailability and reducing dosing frequency.
However, the therapeutic success of a deuterated drug is critically dependent on the isotopic purity of the API. Incomplete deuteration results in a mixture of isotopologues (molecules differing only in their isotopic composition), which can dilute the intended therapeutic effect and introduce analytical variability.[3] This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of this compound, grounded in field-proven insights and experimental rigor.
The Analytical Imperative: Why Isotopic Purity Matters
The term "purity" for a deuterated compound extends beyond the absence of chemical contaminants. It crucially includes isotopic purity, which encompasses two key metrics:
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position in the molecule.[3]
-
Species Abundance: The percentage of the total molecular population that has the desired isotopic composition (e.g., the d3 species).[3]
Regulatory agencies require a thorough characterization and quantification of these isotopologues.[3] Therefore, robust analytical methods are not merely a quality control step but a foundational component of the drug development process. The two pillars of isotopic purity analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS): The Quantitative Workhorse
HRMS is the cornerstone for determining isotopic purity due to its exceptional sensitivity and its ability to resolve ions based on minute differences in their mass-to-charge ratios (m/z). This allows for the clear separation and quantification of Nicardipine-d0, d1, d2, and the desired d3 isotopologues.
Causality Behind the Choice: The mass difference between a proton (¹H) and a deuteron (²H) is approximately 1.006 Da. HRMS instruments, particularly Time-of-Flight (TOF) or Orbitrap analyzers, provide the mass accuracy and resolution necessary to distinguish between these isotopologues, which would otherwise overlap in lower-resolution instruments.[4][5] Coupling liquid chromatography with HRMS (LC-HRMS) provides an orthogonal separation, ensuring that chemical impurities do not interfere with the isotopic analysis.
Workflow for Isotopic Purity Assessment by LC-HRMS
Caption: LC-HRMS workflow for determining isotopic purity.
Experimental Protocol: LC-HRMS Analysis
This protocol is designed as a self-validating system, incorporating controls to ensure data integrity.
-
Materials & Reagents:
-
This compound (Analyte)
-
Nicardipine Hydrochloride (Unlabeled d0 standard)
-
LC-MS grade Acetonitrile (ACN) and Water
-
LC-MS grade Formic Acid (FA)
-
-
Sample Preparation:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Nicardipine-d3 HCl in 50:50 ACN/Water.
-
Working Solution (1 µg/mL): Dilute the stock solution with the mobile phase. The rationale for using a low concentration is to avoid detector saturation and ensure linear response.
-
Unlabeled Standard (1 µg/mL): Prepare a solution of unlabeled Nicardipine HCl. This is crucial for confirming retention time and fragmentation patterns, and for determining the natural isotopic contribution of C, N, and O atoms.[6]
-
-
Instrumentation & Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to ensure sharp, symmetrical peaks (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
HRMS System: Q-TOF or Q-Orbitrap Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100-1000
-
Resolution: > 60,000 FWHM (Full Width at Half Maximum)
-
Source Temperature: Optimized to prevent in-source H/D exchange (e.g., 120-150 °C).[7]
-
-
-
Data Acquisition & Processing:
-
Inject the unlabeled (d0) standard to determine its exact mass and retention time.
-
Inject the Nicardipine-d3 sample in triplicate for reproducibility.[8]
-
Using the instrument software, extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3).
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is the percentage of the d3 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
While HRMS excels at quantification, NMR spectroscopy provides unambiguous confirmation of the deuterium label's position and can also be used for quantification.[8][9] It is a non-destructive technique that offers unparalleled structural insight.
Causality Behind the Choice: NMR detects signals from specific atomic nuclei. By comparing the ¹H (proton) NMR spectrum of Nicardipine-d3 with its unlabeled counterpart, one can confirm the absence of a proton signal at the deuterated position. Conversely, ²H (deuterium) NMR allows for the direct observation of the deuterium nucleus, confirming its presence and chemical environment.[10]
Workflow for Isotopic Purity Assessment by NMR
Caption: NMR workflow for confirming label position and purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Materials & Reagents:
-
This compound (Analyte)
-
High-purity Internal Standard (IS) with a known structure and concentration (e.g., maleic acid, dimethyl sulfone). The IS must have a resonance that is well-resolved from the analyte signals.
-
Deuterated Solvent (e.g., DMSO-d6, CDCl3) of high isotopic purity (>99.9%).
-
-
Sample Preparation:
-
Accurately weigh a known amount of Nicardipine-d3 HCl (e.g., 5-10 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube. The use of an aprotic solvent like DMSO-d6 is critical to prevent H/D exchange with labile protons.[7]
-
-
Instrumentation & Parameters:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields provide better signal dispersion and sensitivity.
-
Experiment: Quantitative ¹H NMR.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified. This is essential for accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the area of the residual proton signal at the deuterated position(s).
-
Integrate the area of a well-resolved signal from a non-deuterated part of the Nicardipine molecule (e.g., an aromatic proton).
-
Integrate the area of a well-resolved signal from the internal standard.
-
The isotopic enrichment can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal within the same molecule.
-
The absolute quantity, and thus chemical purity, can be determined relative to the internal standard.
-
Comparison of Analytical Techniques
The choice between HRMS and NMR, or the synergistic use of both, depends on the specific requirements of the analysis. A combined approach offers the most comprehensive characterization.[11]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Isotopic distribution (species abundance) | Label position, structural integrity, isotopic enrichment |
| Sensitivity | High (ng to pg level) | Lower (mg to high µg level) |
| Quantitative Accuracy | Excellent for relative abundance | Excellent for absolute quantification (qNMR) |
| Throughput | High (minutes per sample) | Lower (minutes to hours per sample) |
| Sample Consumption | Very low (µL injections) | Higher (typically > 0.5 mL in tube) |
| Destructive? | Yes | No (sample can be recovered) |
| Key Advantage | Speed and sensitivity for quantifying isotopologue ratios.[12] | Unambiguous confirmation of the label's location.[9] |
| Potential Challenge | Potential for H/D exchange in the ion source; isobaric interferences.[7] | Lower sensitivity; requires longer acquisition times for high precision. |
Conclusion: An Integrated Strategy for Unimpeachable Data
Evaluating the isotopic purity of this compound is a critical step that underpins its viability as a therapeutic agent. While both HRMS and NMR are powerful techniques, they provide complementary information.
-
HRMS serves as the rapid, high-throughput tool for accurately determining the relative abundance of all isotopologues present in a sample, making it ideal for routine quality control.
-
NMR provides the definitive structural evidence , confirming that the deuterium atoms are in the correct positions and offering a robust method for absolute quantification.
As a Senior Application Scientist, my recommendation is an integrated analytical strategy. Initial screening and routine batch release can be efficiently handled by LC-HRMS. For reference standard characterization, investigational new drug (IND) enabling studies, and troubleshooting out-of-specification results, NMR analysis is indispensable. This dual-pronged approach ensures not only that the isotopic purity meets specifications but also that the structural integrity of the deuterated API is unequivocally verified, satisfying the stringent requirements of both scientific rigor and regulatory compliance.
References
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Graham, D. J. M., Dow, R. J., et al. (1986). A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. National Institutes of Health. [Link]
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Khan, A., et al. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1085-1093. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. [Link]
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Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Li, W., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
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Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. [Link]
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Anand, O., et al. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
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Walash, M. I., et al. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. [Link]
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Shaffer, D. W., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]
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Madhusudhan, M., et al. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. JETIR. [Link]
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Thimmaraju, M. K., et al. (2025). Development and Validation of RP-HPLC method for Estimation of Nicardipine (Anti-Hypertensive) Drug in tablet. IJCRT.org. [Link]
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van der Veen, M. A., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(2), 359-366. [Link]
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The Definitive Guide to Forced Degradation Studies of Nicardipine: A Comparative Analysis Featuring a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, understanding a drug molecule's stability is not merely a regulatory checkbox; it is a cornerstone of ensuring safety and efficacy. Forced degradation studies, mandated by the International Council for Harmonisation (ICH) guidelines, provide the critical data that illuminates degradation pathways, informs formulation development, and validates the stability-indicating nature of analytical methods.[1][2] This guide offers an in-depth, technical comparison of analytical strategies for the forced degradation analysis of nicardipine, a potent dihydropyridine calcium channel blocker. We will explore the marked advantages of employing a deuterated internal standard over alternative approaches, supported by illustrative experimental data and detailed protocols.
The Imperative for an Ideal Internal Standard in Degradation Studies
The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the resulting degradants from the parent drug.[1] The complexity of the stressed samples, which contain a mixture of the API, its degradation products, and reagents from the stress conditions, necessitates a robust analytical method. An internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response.
However, not all internal standards are created equal. A common approach is to use a structurally similar molecule. For nicardipine, another dihydropyridine might be chosen. The inherent flaw in this choice lies in the subtle yet significant differences in physicochemical properties. A structural analog will likely have a different retention time, extraction recovery, and response to matrix effects in mass spectrometry, leading to inaccuracies in quantification.[3]
This is where a stable isotope-labeled (SIL) or deuterated internal standard demonstrates its clear superiority. A deuterated IS, such as nicardipine-d3, is chemically identical to the analyte, with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium.[4] This near-perfect chemical mimicry ensures that the IS and the analyte co-elute and behave identically during sample extraction and ionization, thereby providing the most accurate correction for any experimental variability.[5][6]
A Comparative Forced Degradation Study of Nicardipine
To illustrate the impact of the internal standard on the quality of data from a forced degradation study, we present a comprehensive experimental design.
Experimental Workflow
The overall workflow for the forced degradation study is depicted below.
Caption: Experimental workflow for the forced degradation study of nicardipine.
Experimental Protocols
1. Preparation of Nicardipine Stock Solution (1 mg/mL): Accurately weigh 100 mg of nicardipine hydrochloride and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water. This stock solution will be used for all stress conditions.
2. Forced Degradation Conditions: For each condition, a parallel control sample, protected from the stress condition, should be prepared and analyzed.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 70°C for 48 hours.[7][8] Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature.[7][9] Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase. Nicardipine is known to be unstable in alkaline conditions.[7]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.[9] Withdraw samples, and dilute with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours.[9] Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for an extended period.[7][10] A control sample should be wrapped in aluminum foil to protect it from light.
3. Preparation of Deuterated Internal Standard (Nicardipine-d3): While commercially available, a plausible synthetic route for a deuterated internal standard, such as Nicardipine-d3 (deuterium on the N-methyl group), would involve using a deuterated starting material, like deuterated methyl iodide (CD₃I), in the final N-alkylation step of the nicardipine synthesis. The stability of the deuterium labels is critical; they should be placed on non-exchangeable positions.[11]
4. Stability-Indicating HPLC-MS/MS Method: A robust HPLC-MS/MS method is essential for separating nicardipine from its degradation products.
-
HPLC System: A standard HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 10 mM ammonium acetate in water.[9]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Nicardipine: m/z 480.2 → [specific fragment ion]
-
Nicardipine-d3: m/z 483.2 → [corresponding fragment ion]
-
Pyridine Analog Degradant: m/z 478.2 → [specific fragment ion]
-
Nicardipine Degradation Pathway
The primary degradation pathway for nicardipine, particularly under photolytic and some oxidative conditions, is the aromatization of the dihydropyridine ring to form the corresponding pyridine analog.[10]
Caption: Primary degradation pathway of nicardipine.
Comparative Performance Data: The Verdict
The following tables present illustrative data from a method validation study, comparing the performance of the analytical method with no internal standard, a structural analog (e.g., nifedipine) as an internal standard, and a deuterated internal standard (nicardipine-d3).
Table 1: Linearity and Range
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS (Nicardipine-d3) |
| Concentration Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | 0.995 | 0.998 | > 0.999 |
| Linearity | Acceptable | Good | Excellent |
-
Insight: The use of a deuterated internal standard results in a superior correlation coefficient, indicating a more reliable linear relationship between concentration and response.
Table 2: Accuracy and Precision
| Quality Control Sample | No Internal Standard | Structural Analog IS | Deuterated IS (Nicardipine-d3) |
| Low QC (0.3 µg/mL) | Accuracy: 88.5%Precision (%RSD): 8.2% | Accuracy: 95.2%Precision (%RSD): 4.5% | Accuracy: 99.8%Precision (%RSD): 1.8% |
| Mid QC (50 µg/mL) | Accuracy: 92.1%Precision (%RSD): 6.5% | Accuracy: 97.8%Precision (%RSD): 3.1% | Accuracy: 100.5%Precision (%RSD): 1.2% |
| High QC (80 µg/mL) | Accuracy: 94.0%Precision (%RSD): 5.8% | Accuracy: 98.5%Precision (%RSD): 2.5% | Accuracy: 101.1%Precision (%RSD): 0.9% |
-
Insight: The data clearly demonstrates that the deuterated internal standard provides significantly better accuracy (closer to 100%) and precision (lower %RSD). This is because it effectively compensates for variations in sample preparation and instrument response that the other methods cannot.
Table 3: Robustness (Illustrative Change: Mobile Phase Composition ±2%)
| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS (Nicardipine-d3) |
| % Change in Quantification | ± 10.5% | ± 5.5% | ± 1.5% |
-
Insight: Minor variations in the method, which can occur during routine analysis, have a much smaller impact on the final quantification when a deuterated internal standard is used. The structural analog's retention time may shift differently from the analyte, leading to greater error.
Conclusion: The Gold Standard for Nicardipine Stability Studies
The evidence, both theoretical and illustrated through representative data, overwhelmingly supports the use of a deuterated internal standard for the forced degradation analysis of nicardipine. While methods without an internal standard or with a structural analog may appear adequate, they are more susceptible to errors from experimental variability, leading to less accurate and precise results.
For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the adoption of a deuterated internal standard is not just a best practice but a necessity. It ensures the development of a truly robust, reliable, and accurate stability-indicating method, ultimately contributing to the development of safer and more effective medicines.
References
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
- Gadkari, T., Chandrachood, P. C., et al. (2010). Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCl in bulk and tablet formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 162-164.
- Al-Ghannam, S. M., & Al-Olayan, A. M. (2008). Spectrofluorometric determination of nicardipine, nifedipine and isradipine in pharmaceutical preparations and biological fluids. Central European Journal of Chemistry, 6(4), 632-639.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
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ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- International Journal of ChemTech Research. (2012). Forced Degradation Studies: A Review.
- ResearchGate. (2025). Forced degradation study to develop & validate stability indicating RP-LC method for quantification of nicardipine HCL in bulk and tablet formulation.
- Baaske, D. M., DeMay, J. F., Latona, C. A., Mirmira, S., & Sigvardson, K. W. (1996). Stability of nicardipine hydrochloride in intravenous solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 53(14), 1701–1705.
- Gonde, H., Lemaitre, F., Toutain, B., et al. (2021). Stability study of a compounded oral solution of nicardipine for the treatment of hypertension in children. European Journal of Pharmaceutical Sciences, 160, 105738.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- BenchChem. (2025). A Head-to-Head Battle: Nilvadipine-d4 versus Non-Isotopic Internal Standards in Nilvadipine Analysis.
- O'Halloran, S. J., et al. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1478-1481.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- ResearchGate. (2018). Synthesis of Deuterium Labeled Standards of 1‐Benzylpiperazine, Fenetylline, Nicocodeine and Nicomorphine.
- BenchChem. (2025). Light sensitivity and degradation of nicardipine hydrochloride in experimental setups.
- Ukaaz Publications. (n.d.). A systematic review of nicardipine hydrochloride.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- ResearchGate. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.
- BenchChem. (2025). The Gold Standard: Justification for Using a Deuterated Internal Standard in Felodipine Assays.
- ResearchGate. (2025). Stable Labeled Isotopes as Internal Standards: A Critical Review.
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A Comparative Guide to the Pharmacokinetics of Nicardipine and Nicardipine-d3: A Research Perspective
This guide provides an in-depth comparison of the pharmacokinetic profiles of the calcium channel blocker nicardipine and its deuterated analog, Nicardipine-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established pharmacokinetic principles with predictive insights into how deuterium substitution can modulate the metabolic fate of nicardipine. By understanding these differences, researchers can better design and interpret studies involving these compounds.
Introduction: Nicardipine and the Rationale for Deuteration
Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2] Nicardipine is characterized by rapid and complete absorption after oral administration, but it undergoes extensive first-pass metabolism in the liver, resulting in a relatively low and variable bioavailability.[3][4]
The metabolism of nicardipine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4, CYP2C8, and CYP2D6 being the major contributors.[5] This extensive metabolism leads to a short elimination half-life of approximately 2 to 4 hours.[6][7]
Nicardipine-d3 is a deuterated version of nicardipine, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution does not alter the pharmacological activity of the molecule but can significantly impact its pharmacokinetic profile. The rationale behind deuteration lies in the kinetic isotope effect (KIE) , a phenomenon where the substitution of a lighter isotope with a heavier one slows down the rate of chemical reactions that involve the breaking of the bond to that isotope.[][9] In the context of drug metabolism, if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic pathway, replacing the hydrogen with deuterium to form a stronger carbon-deuterium (C-D) bond can slow down the metabolism of the drug.[] This can potentially lead to an improved pharmacokinetic profile, including increased exposure, a longer half-life, and reduced inter-individual variability.
Pharmacokinetics of Nicardipine: A Baseline for Comparison
Understanding the pharmacokinetics of nicardipine is crucial for appreciating the potential impact of deuteration.
| Parameter | Value | Source(s) |
| Absorption | Rapidly and completely absorbed | [6][7] |
| Bioavailability | ~35% (oral) due to extensive first-pass metabolism | [6] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours (oral) | [6][7] |
| Volume of Distribution (Vd) | 8.3 L/kg | [7] |
| Plasma Protein Binding | >95% | [6][10] |
| Metabolism | Extensively metabolized by hepatic CYP3A4, CYP2C8, and CYP2D6 | [5] |
| Elimination Half-life (t½) | 2 - 4 hours (initial phase) | [6][7] |
| Excretion | Primarily as metabolites in urine (~60%) and feces (~35%) | [7] |
The Kinetic Isotope Effect: The Scientific Basis for Nicardipine-d3's Altered Pharmacokinetics
The primary mechanism by which deuteration is expected to alter the pharmacokinetics of nicardipine is the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy to break.[9] Many CYP450-mediated metabolic reactions, such as hydroxylation and N-dealkylation, involve the cleavage of a C-H bond as a rate-determining step.
By strategically placing deuterium atoms at sites of metabolic attack on the nicardipine molecule, the rate of metabolism at those positions can be reduced. This can lead to:
-
Decreased Clearance (Cl): A slower rate of metabolism will result in a lower clearance of the drug from the body.
-
Increased Half-life (t½): With a lower clearance, the drug will remain in the body for a longer period, leading to an extended elimination half-life.
-
Increased Bioavailability (F): A reduction in first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation, thereby increasing bioavailability.
-
Increased Plasma Exposure (AUC): The area under the plasma concentration-time curve, a measure of total drug exposure, is expected to increase.
It is important to note that the magnitude of the kinetic isotope effect is dependent on the specific metabolic pathway and the extent to which C-H bond cleavage is the rate-limiting step.[11][12]
Predicted Comparative Pharmacokinetics of Nicardipine-d3
While direct comparative clinical data for Nicardipine-d3 is not publicly available, we can predict its pharmacokinetic profile based on the known metabolism of nicardipine and the principles of the kinetic isotope effect. The primary sites of metabolism on the nicardipine molecule are susceptible to oxidation by CYP enzymes. Deuteration at these metabolically active positions would likely lead to the following changes:
| Parameter | Nicardipine | Nicardipine-d3 (Predicted) | Rationale |
| Clearance (Cl) | High | Lower | Reduced rate of CYP-mediated metabolism due to the kinetic isotope effect. |
| Half-life (t½) | 2 - 4 hours | Longer | Inversely proportional to clearance. |
| Bioavailability (F) | ~35% | Higher | Reduced first-pass metabolism. |
| Area Under the Curve (AUC) | Moderate | Higher | Increased bioavailability and decreased clearance lead to greater overall exposure. |
These predicted changes could translate to a more favorable dosing regimen for Nicardipine-d3, potentially allowing for less frequent administration and more consistent plasma concentrations.
Experimental Protocol: A Bioanalytical Method for Comparative Pharmacokinetic Studies
To empirically determine and compare the pharmacokinetic profiles of nicardipine and Nicardipine-d3, a robust and validated bioanalytical method is essential. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.
Objective: To develop and validate a method for the simultaneous quantification of nicardipine and Nicardipine-d3 in human plasma.
Materials and Reagents:
-
Nicardipine and Nicardipine-d3 reference standards
-
An appropriate internal standard (IS), such as a stable isotope-labeled analog of nicardipine (e.g., Nicardipine-d7) or another compound with similar chromatographic and mass spectrometric properties.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of nicardipine, Nicardipine-d3, and the IS in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Nicardipine: Q1 m/z 480.2 → Q3 m/z [product ion]
-
Nicardipine-d3: Q1 m/z 483.2 → Q3 m/z [product ion]
-
Internal Standard: Q1 m/z [IS parent ion] → Q3 m/z [IS product ion]
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the IS.
-
-
-
Method Validation:
-
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][13]
-
Validation parameters should include:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
-
Visualizing the Concepts
Metabolic Pathway of Nicardipine
Caption: Major metabolic pathway of nicardipine via cytochrome P450 enzymes.
Workflow for Comparative Pharmacokinetic Study
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The strategic deuteration of nicardipine to create Nicardipine-d3 holds the potential to significantly alter its pharmacokinetic profile, primarily by leveraging the kinetic isotope effect to slow down its extensive metabolism. This could lead to an improved therapeutic agent with a longer half-life, increased bioavailability, and more predictable plasma concentrations. The experimental framework provided herein offers a robust approach for the empirical validation of these predicted pharmacokinetic advantages. Further research and clinical studies are warranted to fully elucidate the comparative pharmacokinetics and therapeutic implications of Nicardipine-d3.
References
- Clinical pharmacokinetics and pharmacodynamics of nicardipine; a system
-
Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL not available)
-
NiCARdipine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
- USFDA guidelines for bioanalytical method valid
- Bioanalytical Method Valid
-
Nicardipine: Concise Review on Analytical Techniques. [Link]
-
Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
-
(PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. [Link]
-
Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
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- The kinetic isotope effect in the search for deuter
- A review of the human metabolism and pharmacokinetics of nicardipine hydrochloride. (URL not available)
-
The metabolism and pharmacokinetics of nicardipine hydrochloride in man. [Link]
-
The metabolism and pharmacokinetics of nicardipine hydrochloride in man. [Link]
-
LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... [Link]
-
LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. [Link]
-
Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. [Link]
-
Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. [Link]
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Safety Operating Guide
Navigating the Disposal of Nicardipine-d3 Hydrochloride: A Guide for the Research Professional
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of research chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Nicardipine-d3 Hydrochloride, a deuterated analog of a potent calcium channel blocker. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that these procedures become an integrated part of your laboratory's best practices.
The Imperative for Proper Disposal: Beyond the Bench
This compound, like its non-deuterated counterpart, is classified as an acute toxicant.[1][2][3] Ingestion, inhalation, or skin contact can lead to serious health effects.[1][2][4] Consequently, its disposal is not a matter of simple waste management but of hazardous material handling. Improper disposal, such as sewering, can introduce pharmacologically active compounds into aquatic ecosystems, posing a threat to environmental health.[5] Federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA), strictly govern the disposal of such pharmaceutical wastes.[5] Adherence to these guidelines is not only a matter of ethical responsibility but also of legal compliance.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear and logical workflow for the disposal of this compound, from the point of generation to its final removal from your facility.
Step 1: Waste Identification and Segregation
The foundational principle of proper chemical waste management is accurate identification and segregation.[6][7]
-
Designate a Hazardous Waste Container: Immediately upon generating this compound waste (e.g., unused compound, contaminated labware), it must be placed in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
Avoid Commingling: Do not mix this compound waste with non-hazardous waste.[8] Combining waste streams can lead to unnecessary and costly disposal of the entire mixture as hazardous.[8] Furthermore, incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.[7]
Step 2: Proper Labeling and Containment
Clear and accurate labeling is crucial for the safety of all personnel who may handle the waste and for regulatory compliance.
-
Container Labeling: The waste container must be labeled with the following information:
-
Secure Containment: The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[7] This prevents spills and the release of dust or vapors.
Step 3: On-site Accumulation and Storage
Your laboratory must have a designated satellite accumulation area for hazardous waste.
-
Location: This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Store the waste container in a well-ventilated area, away from heat or sources of ignition.[1]
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed hazardous waste contractor.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will have established procedures and contracts with certified waste disposal companies. They will provide guidance on pickup schedules and any specific institutional requirements.
-
Transportation Manifest: For transportation off-site, the waste will be accompanied by a hazardous waste manifest. This document tracks the waste from your facility to its final disposal site. This compound is classified for transport under UN number UN2811, as a "Toxic solid, organic, n.o.s." with a hazard class of 6.1.[1][9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the proper disposal of this compound.
Summary of Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Acute Toxicity) | The compound is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] |
| Disposal Method | Incineration by a licensed hazardous waste facility | To ensure complete destruction of the pharmacologically active compound. |
| On-site Handling | Segregate, label, and store in a designated area | To prevent accidental exposure, commingling with non-hazardous waste, and to comply with regulations.[6][7][8] |
| Prohibited Actions | Do not dispose of in regular trash or down the drain | To prevent environmental contamination and non-compliance with EPA regulations.[5][10] |
| Transportation | UN2811, Hazard Class 6.1 | Proper classification for safe and compliant transportation of toxic materials.[1][9] |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazardous nature of this compound and adhering to the outlined procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide serves as a comprehensive resource to be integrated into your laboratory's standard operating procedures, fostering a culture of safety and compliance.
References
- Expert Synthesis Solutions. (2024, January 16).
- Fisher Scientific. (2025, December 24).
- DC Fine Chemicals. (2019, November 16). SAFETY DATA SHEET 123310-Nicardipine hydrochloride, USP.
- Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste.
- Armas Pharmaceuticals.
- Waste Advantage Magazine. (2015, September 24). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- Cardinal Health.
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- PubChem. Nicardipine Hydrochloride.
- ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- CymitQuimica. (2011, October 18). USP SDS US.
- American Regent. (2019, January 14). Nicardipine Hydrochloride Injection SDS.
- Department of Toxic Substances Control. (2007, September). DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet.
- UCSF Safety Office.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Physikalisch-Technische Bundesanstalt.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- MCF Environmental Services. (2023, April 11).
- Chemistry For Everyone. (2025, May 24).
- University of British Columbia.
- University of Essex.
- U.S. Food and Drug Administration. NICARDIPINE HYDROCHLORIDE injection, for intravenous use.
- UConn Health. Waste Stream Disposal –Quick Sheet.
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A Risk-Based Guide to Personal Protective Equipment for Handling Nicardipine-d3 Hydrochloride
As a Senior Application Scientist, my primary goal is to ensure that cutting-edge research can be conducted both effectively and, most importantly, safely. Handling potent, isotopically labeled compounds like Nicardipine-d3 Hydrochloride requires more than just a standard lab coat and gloves; it demands a comprehensive safety strategy. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protection, grounding every recommendation in the principles of industrial hygiene and risk mitigation.
This compound is the deuterated form of Nicardipine Hydrochloride, a calcium channel blocker. The non-labeled form is classified as toxic if swallowed, with the potential for skin and eye irritation[1][2][3][4]. While some safety data sheets (SDS) for the deuterated compound may classify it as non-hazardous, the toxicological properties have not been thoroughly investigated[1][5]. Therefore, a conservative approach is mandated. We must handle this compound with the assumption that it carries a toxicological profile similar to its non-labeled counterpart and operate within a framework designed for potent compounds.
The cornerstone of laboratory safety is the hierarchy of controls , which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE), while essential, is the final barrier between you and the chemical.
Part 1: The Foundation - Engineering and Administrative Controls
Before a single glove is donned, the environment and procedures must be optimized to minimize exposure. PPE is a necessary backup, not a primary defense.
Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate you from the hazard. For a potent powder like this compound, these are non-negotiable.
-
Containment for Solids: All handling of the solid compound, especially weighing and preparing stock solutions, must occur within a containment system. The choice of system depends on the quantity and frequency of handling.
-
Vented Balance Enclosure (VBE) or Powder Containment Hood: These provide localized exhaust ventilation around the balance, capturing airborne particles at the source. They are suitable for handling milligram to low-gram quantities.
-
Glovebox or Containment Isolator: For frequent handling or larger quantities, a glovebox provides a complete physical barrier, representing the gold standard for containment[6].
-
-
Ventilation for Liquids: All subsequent work with solutions should be performed in a chemical fume hood to prevent inhalation of aerosols or vapors[1].
-
Facility Design: Laboratories handling potent compounds should be designed with controlled access and operate under negative pressure relative to adjacent areas to prevent contaminants from escaping[6].
Administrative Controls: Standardizing Safety
These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every task involving this compound are crucial. This includes procedures for weighing, solution preparation, cleanup, and waste disposal.
-
Training: All personnel must be thoroughly trained on the hazards of the compound, the proper use of engineering controls, the selection and use of PPE, and emergency procedures[7][8].
-
Access Restriction: Limit access to areas where the compound is stored and handled to trained and authorized personnel only[8].
Part 2: The Personal Shield - Selecting the Right PPE
With robust engineering and administrative controls in place, PPE provides the final, critical layer of protection. The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.
Respiratory Protection
The primary risk with a solid compound is the inhalation of fine particles.
-
When Required: Respiratory protection is mandatory when handling the powder outside of a containment system (a scenario that should be avoided) or if there is a failure of engineering controls (e.g., a spill).
-
Selection:
-
For Weighing/Handling Powder (inside a VBE): A disposable N95 respirator is the minimum requirement to protect against airborne particulates.
-
For Spill Cleanup/Control Failure: A higher level of protection is necessary. An air-purifying respirator (APR) with a P100 (HEPA) filter is recommended. For significant spills, a full-facepiece respirator provides the added benefit of eye protection[1].
-
Eye and Face Protection
Protecting your eyes from dust and splashes is critical.
-
Minimum Requirement: For all tasks, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Enhanced Protection: When handling the powder or when there is a risk of splashing (e.g., preparing concentrated solutions), chemical splash goggles are required[9]. A face shield worn over safety glasses or goggles should be used if there is a significant splash hazard.
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Not all gloves are created equal. You must choose a glove material that is resistant to Nicardipine and any solvents you are using.
-
Material: While a specific study for this compound is unavailable, data for similar compounds and general laboratory practice points towards nitrile gloves as a good starting point for splash protection. For more extended contact or handling of the pure compound, consider double-gloving. One SDS for the non-deuterated form specifies PVC gloves with a breakthrough time of over 480 minutes[2].
-
Technique: Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid touching the outer surface of the contaminated glove with your bare hand[1]. Immediately wash your hands after removing gloves.
-
Body Protection
Protective clothing prevents the contamination of your personal clothes and skin.
-
Standard Use: A buttoned lab coat is sufficient for handling dilute solutions within a fume hood.
-
Handling Powder: When working with the solid compound, a disposable gown or coverall made of a material like spun-bonded polyethylene provides superior protection against particle penetration[1][6]. It should have long sleeves with tight-fitting cuffs. Disposable sleeve covers are also recommended.
The following table summarizes the recommended PPE ensemble based on the laboratory task.
| Task | Risk Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid Compound | High | N95 Respirator (min.) | Chemical Splash Goggles | Double Nitrile or PVC Gloves | Disposable Gown/Coverall, Sleeve Covers |
| Preparing Stock Solution | Medium | None (in fume hood) | Chemical Splash Goggles | Double Nitrile or PVC Gloves | Lab Coat (min.), consider disposable gown |
| Handling Dilute Solutions/Analysis | Low | None (in fume hood) | Safety Glasses (side shields) | Single Nitrile Glove | Lab Coat |
| Major Spill Cleanup | Very High | Full-Face APR (P100) | Integrated with Respirator | Heavy-duty Nitrile/PVC Gloves | Chemical Resistant Coverall, Boots, Gloves |
Part 3: Operational Protocols - Donning, Doffing, and Disposal
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Disposable Gown/Coverall
-
Respirator (if required)
-
Goggles or Face Shield
-
Gloves (pull cuffs over the sleeves of the gown)
Doffing (Taking Off) Sequence:
This process should be performed in a designated "doffing area" to contain contamination.
-
Gloves: Remove the first pair of gloves (if double-gloving) or the single pair. Be careful not to touch your skin with the contaminated outer surface.
-
Gown/Coverall: Remove by rolling it down and away from your body, turning it inside-out as you go.
-
Goggles/Face Shield: Handle by the strap or headband.
-
Respirator: Remove without touching the front of the respirator.
-
Final Gloves (if used): Remove the inner pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE used when handling this compound must be treated as hazardous waste.
-
Collect all used gloves, gowns, and other disposable items in a designated, labeled hazardous waste bag or container[1][10].
-
Dispose of the waste according to your institution's and local regulations for chemical waste. Do not mix with general laboratory trash.
Part 4: PPE Selection Workflow
To aid in the decision-making process, the following workflow outlines the selection of appropriate PPE based on the planned task.
Sources
- 1. esschemco.com [esschemco.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. americanregent.com [americanregent.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
